1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
Descripción
BenchChem offers high-quality 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16(20)21)8-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPUWRHXSUVQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis, Mechanistic Insights, and Applications of N-(p-Tolyl)phthalimide Derivatives: A Comprehensive Technical Guide
Executive Summary
The synthesis of N-arylphthalimides represents a foundational workflow in medicinal chemistry and materials science. Among these, N-(p-tolyl)phthalimide (2-(p-tolyl)isoindoline-1,3-dione) serves as a critical pharmacophore and synthetic intermediate. This technical whitepaper provides an in-depth analysis of the condensation mechanism, details self-validating experimental protocols, and explores the pharmacological relevance of these derivatives.
Mechanistic Rationale: The Condensation Pathway
The formation of N-(p-tolyl)phthalimide is fundamentally driven by a condensation reaction between phthalic anhydride and p-toluidine. The mechanism of imide formation proceeds through a nucleophilic attack of the primary amino group to the anhydride moiety 1.
Causality of Reagent Selection: Glacial acetic acid is the solvent of choice because it acts as both a dissolving medium and a weak acid catalyst 2. The acidic environment protonates the carbonyl oxygen of the phthalic anhydride, significantly increasing its electrophilicity. The weakly nucleophilic p-toluidine (whose lone pair is partially delocalized into the aromatic ring) attacks the activated carbonyl carbon. This leads to ring opening and the formation of an N-(p-tolyl)phthalamic acid intermediate. Subsequent thermal energy (reflux at 118 °C) drives an intramolecular cyclization, followed by a rate-limiting dehydration step to yield the thermodynamically stable imide 1.
Fig 1. Logical sequence of the condensation mechanism forming the phthalimide ring.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Traditional Glacial Acetic Acid Reflux
This protocol is designed as a self-validating system, ensuring that the physical state changes visually confirm the chemical transformations.
-
Preparation : In a 100 mL round-bottom flask, combine 1.0 equivalent of phthalic anhydride (e.g., 1.48 g, 10 mmol) with 1.05 equivalents of p-toluidine (1.12 g, 10.5 mmol). The slight excess of amine ensures complete consumption of the anhydride.
-
Solvent Addition : Add 15 mL of glacial acetic acid.
-
Reflux : Attach a reflux condenser and heat the mixture to 118 °C for 2.5 hours. The thermal energy is critical to drive the dehydration of the phthalamic acid intermediate into the closed imide ring.
-
Self-Validating Isolation : Remove the flask from heat, allow it to cool slightly, and pour the mixture into 100 mL of vigorously stirred crushed ice/water.
-
Causality/Validation: Unreacted p-toluidine forms a water-soluble acetate salt in the acidic aqueous medium. The newly formed N-(p-tolyl)phthalimide is highly hydrophobic and immediately precipitates as a distinct white solid. This rapid precipitation serves as visual validation of successful imide cyclization.
-
-
Purification : Isolate the crude product via vacuum filtration, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol.
Protocol B: Advanced Copper-Catalyzed Imidation
For substrates sensitive to strong acids, transition-metal catalysis offers a modern alternative. Copper(I) imidate and amidate complexes can catalyze the cross-coupling of aryl halides. Research demonstrates that the reaction of p-tolyl iodide with phthalimide in the presence of copper catalysts successfully yields N-(p-tolyl)phthalimide 3. This highlights the versatility of anionic nitrogen ligands in contemporary cross-coupling workflows [[3]]().
Fig 2. Step-by-step experimental workflow for the synthesis of N-(p-tolyl)phthalimide.
Quantitative Data & Analytical Characterization
The successful synthesis of the derivative is confirmed through rigorous analytical characterization. The table below summarizes the expected quantitative data and physical properties.
| Parameter | Value / Description |
| Chemical Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.26 g/mol 4 |
| Typical Yield (Protocol A) | 85 - 92% |
| Melting Point | 203 °C 4 |
| Appearance | White to off-white crystalline solid |
| IR Spectroscopy (KBr) | ν(C=O) asym 1780 cm⁻¹, ν(C=O) sym 1715 cm⁻¹, ν(C-N) 1380 cm⁻¹ |
| ¹H-NMR (CDCl₃, 400 MHz) | δ 2.40 (s, 3H, CH₃), 7.28-7.35 (m, 4H, tolyl), 7.75-7.95 (m, 4H, phthalimide) |
Biological & Medicinal Chemistry Applications
N-arylphthalimides are highly valued in drug development due to their structural versatility and established pharmacological effects [[5]]().
-
Hypolipidemic Activity : Phthalimide and its N-substituted cyclic imide derivatives act as potent hypolipidemic agents, capable of significantly reducing plasma cholesterol and triglyceride levels in vivo 6.
-
Anti-inflammatory & Immunomodulatory Effects : Sharing a structural backbone with immunomodulatory drugs like thalidomide, N-arylphthalimides exhibit profound anti-inflammatory properties and have been evaluated as inhibitors of pro-inflammatory mediators 5. Furthermore, related phthalimide derivatives synthesized via L-proline catalysis have demonstrated potent antioxidant and lipoxygenase inhibition activities 7.
References
1.[1] Efficient one pot synthesis of N-alkyl and N-aryl imides. ResearchGate.[Link] 2.[6] Synthetic pathways of N-arylphthalimides. ResearchGate.[Link] 3.[3] Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. PMC (NIH).[Link] 4.[5] Design of the N-arylphthalimide derivatives 1−10P. ResearchGate.[Link] 5.[2] Synthesis of Phthalic Anhydride Process. Scribd.[Link] 6.[7] L-Proline-Catalyzed Synthesis of Phthalimide Derivatives and Evaluation of Their Antioxidant, Anti-Inflammatory, and Lipoxygenase Inhibition Activities. ResearchGate.[Link] 7.[4] N-(p-tolyl)phthalimide - Optional[FTIR] - Spectrum. SpectraBase.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unlocking the Pharmacological Potential of Isoindoline Carboxylic Acids: A Technical Whitepaper
Executive Summary
The pursuit of novel chemical spaces in drug discovery frequently relies on the structural modification of endogenous metabolites. Isoindoline carboxylic acids—particularly isoindoline-1-carboxylic acid and its derivatives—have emerged as highly valuable, conformationally restricted unnatural
As a Senior Application Scientist, I have observed that this rigidification serves two primary functional purposes in biological systems:
-
Proteolytic/Amidasic Resistance: The steric shielding around the nitrogen atom prevents endogenous enzymes from hydrolyzing N-acyl linkages[2].
-
Targeted Active-Site Engagement: The spatial orientation of the carboxylic acid moiety allows for highly specific electrostatic interactions with metal-dependent enzymes, such as Protein Arginine Deiminases (PADs)[3].
This whitepaper explores the biological activity, structure-activity relationships (SAR), and experimental validation protocols for isoindoline carboxylic acid derivatives, focusing on their roles as mitochondrial uncouplers and immunomodulatory enzyme inhibitors.
Mechanistic Pharmacology & Biological Targets
Mitochondrial Uncoupling via N-Acyl Isoindoline Derivatives
Endogenous N-acyl amino acids (e.g., N-oleoyl phenylalanine) stimulate mitochondrial respiration by acting as chemical uncouplers, dissipating the proton gradient across the inner mitochondrial membrane. However, their therapeutic utility in metabolic diseases is limited by rapid degradation via the enzyme PM20D1 (Peptidase M20 Domain Containing 1)[2].
Substituting the natural amino acid headgroup with an isoindoline-1-carboxylate moiety yields semisynthetic analogs with exceptional biological activity. The bicyclic isoindoline ring introduces severe steric hindrance near the amide bond. This physical barrier prevents the catalytic residues of PM20D1 from accessing and hydrolyzing the lipid tail. Consequently, compounds like N-oleoyl-isoindoline-1-carboxylate maintain potent in vivo uncoupling bioactivity, leading to increased energy expenditure and significantly lowered blood glucose levels[2].
Mechanism of PM20D1 resistance and mitochondrial uncoupling by isoindoline derivatives.
Inhibition of Protein Arginine Deiminases (PADs)
PADs are calcium-dependent enzymes responsible for citrullination (converting arginine to citrulline). Overactivity of PADs is a hallmark of autoimmune disorders such as Rheumatoid Arthritis (RA) and lupus[3].
Isoindoline carboxylic acid derivatives act as potent PAD inhibitors. The causality of this inhibition lies in the pharmacophore's geometry: the carboxylic acid group acts as an electrostatic anchor, binding to the calcium-stabilized active site of the PAD enzyme. Meanwhile, the rigid isoindoline core projects bulky substituents into the substrate-binding channel, effectively blocking the nucleophilic cysteine residue from accessing endogenous arginine substrates[3].
Quantitative Data: SAR of Isoindoline Uncouplers
The biological activity of these compounds is highly dependent on the length and saturation of the fatty acyl chain, as well as the stereochemistry of the isoindoline core. The table below summarizes the uncoupling efficiency of various derivatives measured via cellular respiration assays[2].
| Compound Class | Headgroup | Acyl Chain | Max Uncoupled Respiration (% over control) | PM20D1 Degradation Susceptibility |
| Endogenous | Phenylalanine | Oleoyl (C18:1) | ~150% | High (Rapidly hydrolyzed) |
| Analog 33 | (S)-Isoindoline-1-carboxylate | Oleoyl (C18:1) | ~200% | Low |
| Analog 37 | Isoindoline-1-carboxylate | Linoleoyl (C18:2) | ~240% | Highly Resistant |
Data Insight: The transition from a flexible phenylalanine to a rigid isoindoline-1-carboxylate not only confers enzymatic resistance but also enhances the maximum uncoupled respiration by up to 90 percentage points, demonstrating a synergistic improvement in both pharmacokinetics and pharmacodynamics[2].
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific inhibitors (e.g., Oligomycin in Protocol 2) ensures that the measured biological activity is strictly attributed to the target mechanism.
Protocol 1: Synthesis of N-Oleoyl-Isoindoline-1-Carboxylate
Objective: Generate a hydrolysis-resistant mitochondrial uncoupler.
-
Activation: Dissolve (S)-isoindoline-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Acylation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to act as a non-nucleophilic base. Slowly add oleoyl chloride (1.1 eq) dropwise at 0°C to prevent exothermic degradation.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The rigid geometry of the isoindoline requires extended reaction times for complete acylation due to steric hindrance[2].
-
Purification: Quench with water, extract the organic layer, dry over
, and purify via silica gel chromatography to yield the final semisynthetic analog as a white solid.
Protocol 2: Seahorse XF Cellular Respiration Assay (Self-Validating Uncoupling)
Objective: Quantify the uncoupling bioactivity of isoindoline derivatives.
-
Cell Preparation: Seed target cells (e.g., C2C12 myoblasts) in a Seahorse XF96 microplate and incubate overnight.
-
Basal Measurement: Wash cells with unbuffered assay medium and measure the basal Oxygen Consumption Rate (OCR).
-
Validation Step (Crucial): Inject Oligomycin (an ATP synthase inhibitor). Causality: This forces the cells into a state where any subsequent increase in OCR cannot be due to ATP demand, isolating proton leak as the sole variable.
-
Compound Injection: Inject the isoindoline carboxylic acid derivative (e.g., Analog 37) at varying concentrations (1 µM - 50 µM).
-
Quantification: Measure the spike in OCR. An active uncoupler will bypass the oligomycin blockade, forcing the electron transport chain (ETC) to consume oxygen rapidly to compensate for the dissipated gradient[2].
Experimental workflow for validating mitochondrial uncoupling via Seahorse XF analysis.
Conclusion
Isoindoline carboxylic acids represent a highly versatile and robust chemical scaffold. By leveraging the steric and electrostatic properties of the rigid bicyclic ring, researchers can design molecules that bypass endogenous degradation pathways (like PM20D1) and precisely target complex enzyme active sites (like PADs). Future drug development efforts should continue to exploit the unique stereochemical control available at the C1 position of the isoindoline ring to fine-tune therapeutic efficacy and safety profiles.
References
-
Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - NIH -[Link]
-
Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters - ResearchGate -[Link]
- Inhibitors of protein arginine deiminases (PADs) and methods of preparation and use thereof (US11208386B2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogs that stimulate mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11208386B2 - Inhibitors of protein arginine deiminases (PADs) and methods of preparation and use thereof - Google Patents [patents.google.com]
Strategic Sourcing and Utilization of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic Acid in Drug Discovery
Executive Summary
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (CAS: 110784-06-0) is a highly versatile N-aryl phthalimide building block utilized in modern drug discovery. Characterized by its rigid, planar isoindoline-1,3-dione core and a lipophilic p-tolyl substituent, this compound serves as a critical intermediate for synthesizing anti-inflammatory agents, targeted protein degraders (PROTACs), and novel antimicrobial libraries[1]. The presence of the 5-carboxylic acid moiety provides an ideal synthetic handle for late-stage functionalization, such as amide coupling or esterification.
This technical guide provides an authoritative framework for sourcing this compound, validating supplier material through self-correcting analytical protocols, and integrating it into high-throughput synthetic workflows.
Chemical Profiling and Mechanistic Utility
The synthesis of N-aryl phthalimides is typically achieved via the condensation of an anhydride with an aniline derivative[2]. In this case, trimellitic anhydride is reacted with p-toluidine[3]. The reaction is highly regioselective; the anhydride ring undergoes nucleophilic attack and subsequent dehydration to form the imide, leaving the sterically unhindered 5-carboxylic acid intact.
Understanding this synthetic origin is crucial for downstream scientists, as it dictates the expected impurity profile of commercial batches—namely, unreacted trimellitic acid, residual p-toluidine, or ring-opened phthalamic acid intermediates.
Synthesis and downstream derivatization pathway of the target compound.
Supplier Landscape and Sourcing Strategy
When procuring CAS 110784-06-0, researchers must navigate a fragmented supplier landscape. Because this compound is often synthesized on demand or stocked in small quantities for early discovery, batch-to-batch consistency can vary.
Table 1: Commercial Supplier Matrix for CAS 110784-06-0
| Supplier | Catalog No. | Stated Purity | Standard Pack Size | Listed Price | Notes |
| Crysdot LLC | CD11351941 | 97% | 5 g | $499.00 USD | Ideal for mid-scale library generation. |
| BLD Pharm [4] | BD601889 | >95% | Varies | Inquire | Requires cold-chain transportation. |
| ABCR Gute Chemie [5] | AB482000 | >95% | Varies | Inquire | European distribution network. |
Causality in Sourcing: The requirement by some suppliers (e.g., BLD Pharm) for cold-chain transportation[4] highlights the compound's susceptibility to slow, moisture-driven hydrolysis over time, particularly if trace basic impurities are present from the manufacturing process.
Analytical Validation: A Self-Validating Protocol
Relying solely on a vendor's Certificate of Analysis (COA) introduces unacceptable risk into library synthesis. Phthalimides are prone to base-catalyzed hydrolysis, yielding the ring-opened phthalamic acid. The following protocol is designed as a self-validating system: it not only confirms the identity of the product but actively screens for the specific degradation pathways inherent to its chemical structure.
Step-by-Step Analytical Methodology
Step 1: Sample Preparation
-
Weigh 1.0 mg of the supplier material.
-
Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Note: Avoid basic modifiers (like ammonium hydroxide) to prevent in-situ ring opening during analysis.
Step 2: LC-MS Analysis (Negative ESI Mode)
-
Rationale: The 5-carboxylic acid moiety ionizes highly efficiently in negative electrospray ionization (ESI-).
-
Execution: Run a standard 5–95% organic gradient over 5 minutes on a C18 column.
-
Validation Checkpoints:
-
Target Mass: Look for the
peak at m/z 280.06 (Exact mass of is 281.07). -
Degradation Check: Scan for m/z 298.07 . The presence of this mass indicates water addition (
Da), confirming the presence of the hydrolyzed phthalamic acid impurity. If this peak exceeds 2% relative abundance, reject the batch.
-
Step 3:
-
Rationale: Rigid, planar N-aryl phthalimides often exhibit poor solubility in standard
. -
Execution: Dissolve 5 mg of the compound in 0.5 mL of
. -
Validation Checkpoints: Verify the singlet corresponding to the p-tolyl methyl group at approximately
2.3–2.4 ppm. The aromatic region should integrate to 7 protons (3 from the isoindoline core, 4 from the p-tolyl ring).
Workflow for supplier qualification and internal analytical validation.
Application Protocol: High-Throughput Amide Coupling
Once validated, the 5-carboxylic acid serves as an excellent vector for generating diverse chemical libraries. The electron-withdrawing nature of the phthalimide core slightly deactivates the carboxylic acid, making standard carbodiimide couplings (e.g., EDC/HOBt) sluggish. Therefore, the use of uronium-based coupling agents like HATU is strictly recommended to drive the reaction to completion and suppress side reactions.
Step-by-Step Synthetic Workflow
Materials Required:
-
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (1.0 eq)
-
Target Amine (
) (1.1 eq) -
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (yielding a 0.2 M solution). Add HATU (1.2 eq) followed by DIPEA (2.5 eq).
-
Causality of Pre-activation: Stir the mixture at room temperature for 15 minutes. This pre-activation step ensures the complete formation of the highly reactive O-At (7-azabenzotriazole) active ester, preventing unreacted acid from competing with the amine in the next step.
-
Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 2 to 4 hours. Reaction progress should be monitored via LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate. -
Purification: Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
References
-
Triazolinediones as Highly Enabling Synthetic Tools | Chemical Reviews. ACS Publications. Available at:[Link]
-
Cocrystal Controlled Solid-State Synthesis. A Green Chemistry Experiment for Undergraduate Organic Chemistry. ResearchGate. Available at:[Link]
Sources
- 1. 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid, 1547163-38-1 | BroadPharm [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 100162-30-9|1,3-Dioxo-2-(4-(propoxycarbonyl)phenyl)isoindoline-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. AB482000 | CAS 110784-06-0 – abcr Gute Chemie [abcr.com]
Spectroscopic Characterization and Synthesis of N-Aryl Phthalimide Derivatives: A Comprehensive Technical Guide
Introduction
N-aryl phthalimides represent a privileged pharmacophore in medicinal chemistry. Originally derived from the structural backbone of thalidomide, these isoindoline-1,3-dione derivatives have been extensively engineered to act as selective cyclooxygenase-2 (COX-2) inhibitors and potent modulators of tumor necrosis factor-alpha (TNF-α) . The biological efficacy of these molecules hinges entirely on their structural integrity. For researchers and drug development professionals, the ability to synthesize these compounds efficiently and validate their structures through rigorous spectroscopic data is paramount. This guide provides an in-depth analysis of the synthetic methodologies, the causality behind their spectroscopic signatures, and the protocols required to establish a self-validating analytical framework.
Pharmacological Signaling and Structural Rationale
The therapeutic utility of N-aryl phthalimides stems from their dual-action capability. The imide ring acts as a rigid, planar hydrogen-bond acceptor, while the N-aryl substitution provides a tunable hydrophobic moiety that interacts with the lipophilic pockets of target enzymes like COX-2. By inhibiting COX-2, these derivatives suppress the arachidonic acid cascade, preventing the formation of pro-inflammatory prostaglandins (e.g., PGE2). Simultaneously, they downregulate TNF-α production by modulating the NF-κB signaling pathway, offering a synergistic anti-inflammatory effect .
Caption: Pharmacological signaling pathway of N-aryl phthalimides in inflammation.
Synthetic Methodology: The Green Chemistry Approach
Historically, the condensation of phthalic anhydride with primary aromatic amines required harsh conditions, such as refluxing in glacial acetic acid for extended periods. Modern protocols prioritize Deep Eutectic Solvents (DES), such as a mixture of choline chloride and urea, which act as both the reaction medium and the catalyst .
Causality of the DES Catalyst: The hydrogen-bond donors in the DES activate the electrophilic carbonyl carbon of the phthalic anhydride. This lowers the activation energy for the nucleophilic attack by the primary aryl amine. The reaction proceeds through a ring-opened phthalamic acid intermediate, which rapidly undergoes cyclodehydration (loss of water) to form the closed imide ring. The DES is highly polar, stabilizing the transition states, and can be easily recovered by aqueous workup, making the system both thermodynamically efficient and environmentally benign.
Caption: Mechanistic pathway of N-aryl phthalimide synthesis via DES catalysis.
Experimental Protocol: Synthesis and Isolation
To ensure a self-validating workflow, the synthesis must be coupled with strict in-process monitoring.
-
Step 1: DES Preparation Combine choline chloride (714 mmol) and urea (1.43 mol) in a reaction flask. Heat the mixture at 74°C until a clear, homogenous liquid forms. This establishes the necessary eutectic network.
-
Step 2: Condensation Reaction Add phthalic anhydride (10 mmol) and the chosen primary aryl amine (10 mmol) to 5 mL of the prepared DES. Stir the mixture continuously at 80°C.
-
Step 3: In-Process Validation Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the amine spot and the emergence of a higher
UV-active spot confirms the conversion to the hydrophobic imide. -
Step 4: Isolation and Purification Upon completion (typically 30-60 minutes), cool the mixture and add 20 mL of distilled water. The N-aryl phthalimide will precipitate out, while the DES components dissolve entirely in the aqueous phase. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure product .
Spectroscopic Elucidation: Principles and Causality
The structural confirmation of N-aryl phthalimides relies on a multi-modal spectroscopic approach. Each technique provides orthogonal data that, when combined, creates a self-validating proof of structure.
Caption: Multi-modal spectroscopic validation workflow for N-aryl phthalimides.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol Choice: Samples are prepared as KBr pellets. KBr is IR-transparent and isolates the analyte molecules in a solid matrix, reducing intermolecular hydrogen bonding that can artificially broaden peaks.
-
Causality of Spectra: The defining feature of the phthalimide ring is the presence of two distinct carbonyl stretching bands, typically observed around 1780 cm⁻¹ and 1710 cm⁻¹. Why two bands for identical carbonyls? The two C=O groups are mechanically coupled through the central nitrogen atom, leading to symmetric (in-phase) and asymmetric (out-of-phase) stretching modes. Furthermore, the electronic nature of the N-aryl substituent directly impacts these frequencies. An electron-withdrawing group (like 4-NO₂) pulls electron density away from the nitrogen. This reduces the nitrogen's ability to donate its lone pair into the carbonyl groups via resonance, thereby increasing the double-bond character of the C=O bonds and shifting the absorption to higher wavenumbers (e.g., 1782 cm⁻¹) .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol Choice: Samples are dissolved in deuterated chloroform (CDCl₃) to provide a lock signal for the spectrometer without introducing interfering proton signals.
-
Causality of ¹H NMR Shifts: The four protons on the phthalimide aromatic ring (H-4, H-5, H-6, H-7) are highly deshielded due to the magnetic anisotropy of the adjacent imide carbonyls. Because the molecule possesses a plane of symmetry, these protons form an AA'BB' spin system, presenting as a characteristic, complex downfield multiplet between δ 7.7 and 8.0 ppm. The protons on the N-aryl ring will shift based on the inductive and mesomeric effects of their specific substituents.
-
Causality of ¹³C NMR Shifts: The imide carbonyl carbons are highly electron-deficient and typically resonate far downfield at approximately δ 167 ppm.
Mass Spectrometry (MS) Electron Ionization (EI) or Electrospray Ionization (ESI) is utilized to confirm the molecular weight. The presence of the molecular ion peak[M+1]⁺ serves as the final, definitive validation of the condensation product, confirming the exact mass after the loss of the water molecule during cyclodehydration.
Quantitative Spectroscopic Data Summary
The following table synthesizes the expected spectroscopic data for various N-aryl phthalimide derivatives, demonstrating the substituent effects discussed above .
| Compound Name | N-Aryl Substituent | Melting Point (°C) | FT-IR (C=O Stretches) cm⁻¹ | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (C=O, δ ppm) | MS (m/z) [M+1]⁺ |
| 2-phenylisoindoline-1,3-dione | -H | 202 | 1736, 1707 | 7.25–7.96 (9H, m) | 167.30 | 224.0 |
| 2-(4-methoxyphenyl)isoindoline-1,3-dione | 4-OCH₃ | 154 | 1740, 1708 | 7.25–7.96 (8H, m), 3.85 (3H, s) | 167.63 | 254.1 |
| 2-(4-chlorophenyl)isoindoline-1,3-dione | 4-Cl | 194 | 1742, 1715 | 7.26–7.96 (8H, m) | 167.01 | 258.0 |
| 2-(4-nitrophenyl)isoindoline-1,3-dione | 4-NO₂ | 268 | 1782, 1728 | 7.26–8.40 (8H, m) | 166.50 | 269.0 |
Data Interpretation Note: Observe the shift in the FT-IR C=O stretches from 1736 cm⁻¹ in the unsubstituted phenyl derivative to 1782 cm⁻¹ in the strongly electron-withdrawing 4-nitro derivative, perfectly aligning with the resonance causality model.
References
-
Brieflands. "Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review." Jundishapur Journal of Natural Pharmaceutical Products, 2024. [Link]
-
Lobo, H. R., Singh, B., & Shankarling, G. S. "Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives." Green Chemistry Letters and Reviews, 2012, 5(4), 487-533.[Link]
The Double-Edged Sword: A Technical Guide to the Discovery and History of Phthalimide Compounds in Medicine
This guide delves into the tumultuous history and remarkable scientific journey of phthalimide and its derivatives in medicine. From a catastrophic public health crisis to a cornerstone of modern therapeutics, the story of phthalimide is a powerful lesson in the complexities of drug discovery, the critical importance of rigorous scientific investigation, and the potential for redemption in pharmacology. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the core science, historical context, and key experimental methodologies that have shaped the field.
The Genesis of a Scaffold: Phthalimide and the Gabriel Synthesis
The journey of phthalimide in science began not in medicine, but in the realm of organic chemistry. Phthalimide, a bicyclic compound with the formula C₆H₄(CO)₂NH, is an imide derivative of phthalic acid. Its chemical structure, characterized by a planar isoindole-1,3-dione core, makes it a versatile building block in organic synthesis.[1][2] This structural feature allows it to be relatively lipophilic and neutral, facilitating its passage across biological membranes.[1][3]
One of the most significant early applications of phthalimide was in the Gabriel synthesis , a method developed by German chemist Siegmund Gabriel in 1887.[4][5] This reaction provides a reliable pathway for the synthesis of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct ammonia alkylation.[6][7] The process involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine.[4][8]
Experimental Protocol: Gabriel Synthesis of a Primary Amine
This protocol outlines the general steps for the Gabriel synthesis. Specific reaction conditions (e.g., solvent, temperature, reaction time) will vary depending on the specific alkyl halide used.
Materials:
-
Potassium phthalimide
-
Primary alkyl halide (R-X)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Hydrazine hydrate or a strong acid/base for hydrolysis
-
Appropriate workup and purification reagents (e.g., diethyl ether, hydrochloric acid, sodium hydroxide)
Procedure:
-
N-Alkylation:
-
Dissolve potassium phthalimide in DMF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add the primary alkyl halide to the solution.
-
Heat the reaction mixture under reflux for a specified time to allow for the Sₙ2 reaction to occur, forming the N-alkylphthalimide.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Liberation of the Primary Amine (Hydrazinolysis):
-
Cool the reaction mixture to room temperature.
-
Add hydrazine hydrate to the flask.
-
Heat the mixture under reflux. This will lead to the formation of the primary amine and a phthalhydrazide precipitate.[4]
-
After the reaction is complete, cool the mixture and perform an appropriate workup to isolate the primary amine. This typically involves filtration to remove the precipitate and extraction of the amine from the filtrate.
-
-
Purification:
-
Purify the isolated primary amine using techniques such as distillation or column chromatography.
-
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without strongly solvating the phthalimide anion, thus maintaining its nucleophilicity.[7] Hydrazinolysis is often preferred over acidic or basic hydrolysis for cleaving the N-alkylphthalimide as it proceeds under milder conditions and can result in higher yields of the desired primary amine.[4][5]
Caption: Workflow of the Gabriel Synthesis for primary amine production.
The Thalidomide Tragedy: A Dark Chapter in Medical History
The transition of phthalimide from a laboratory reagent to a pharmaceutical agent began in the mid-20th century. In 1953, the Swiss pharmaceutical company CIBA developed thalidomide, a phthalimide derivative.[9] Subsequently, the German company Chemie Grünenthal synthesized it in 1954 and began marketing it in 1957 as a non-barbiturate sedative under the trade name Contergan.[9][10] It was touted as being remarkably safe, with animal studies failing to establish a lethal dose.[9] The drug gained widespread popularity, particularly among pregnant women, for its effectiveness in alleviating morning sickness.[9][11]
However, this perceived safety was a tragic illusion. By the late 1950s and early 1960s, a horrifying epidemic of severe birth defects emerged.[11][12] Thousands of children were born with devastating congenital malformations, most notably phocomelia, a condition characterized by shortened or absent limbs.[13][14] Other defects included malformations of the ears, eyes, and internal organs.[11][13] It was later determined that even a single dose of thalidomide taken during a critical window of pregnancy (between 20 and 36 days after fertilization) could cause these catastrophic teratogenic effects.[13][15] The drug was withdrawn from the market in late 1961 due to immense public pressure.[12][15]
The thalidomide disaster served as a brutal wake-up call for the pharmaceutical industry and regulatory bodies worldwide. It led to a fundamental overhaul of drug testing regulations, mandating more stringent preclinical testing for teratogenicity and expanding patient informed consent procedures.[9]
The Rebirth: Thalidomide's Unexpected Therapeutic Renaissance
Despite its tragic past, thalidomide was never entirely abandoned by the medical community.[9] Its remarkable therapeutic potential began to re-emerge in 1964 when Dr. Jacob Sheskin, a physician in Jerusalem, prescribed it as a sedative for a patient suffering from a painful leprosy complication called erythema nodosum leprosum (ENL).[9][16] To his astonishment, the patient's severe skin lesions dramatically improved within days.[9] This serendipitous discovery marked the beginning of thalidomide's revival.
Further research revealed that thalidomide possesses potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[12][17] These multifaceted mechanisms of action have led to its successful application in treating a range of conditions, including:
-
Erythema Nodosum Leprosum (ENL): Thalidomide remains a key treatment for this inflammatory complication of leprosy.[12][16]
-
Multiple Myeloma: In the 1990s, thalidomide was found to be effective in treating multiple myeloma, a cancer of plasma cells.[9][12] Its anti-angiogenic properties inhibit the formation of new blood vessels that tumors need to grow, while its immunomodulatory effects enhance the body's own immune response against the cancer cells.[17][18]
-
Other Cancers and Inflammatory Diseases: Thalidomide and its analogs have been investigated for a variety of other cancers and autoimmune disorders.[19][20]
The IMiD® Era: Engineering a Safer and More Potent Future
The rediscovery of thalidomide's therapeutic value spurred the development of a new class of drugs known as Immunomodulatory Imide Drugs (IMiDs®).[21] These are structural analogs of thalidomide designed to enhance its therapeutic effects while minimizing its notorious side effects. The two most prominent IMiDs are lenalidomide (Revlimid®) and pomalidomide (Pomalyst®) .[17][22]
These second and third-generation phthalimide derivatives have become standard treatments for multiple myeloma and other hematological malignancies.[17][23] They exhibit more potent anti-myeloma and immunomodulatory activities than thalidomide, with a different and often more manageable side-effect profile.[24][25] However, it is crucial to note that both lenalidomide and pomalidomide are teratogenic and are prescribed under strict risk-management programs.[17][24]
Mechanism of Action of Immunomodulatory Imide Drugs (IMiDs)
IMiDs exert their pleiotropic effects by binding to a protein called cereblon (CRBN) , which is part of a Cullin-RING E3 ubiquitin ligase complex.[26] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[26]
The degradation of Ikaros and Aiolos in B-cells has a direct cytotoxic effect on multiple myeloma cells. In T-cells, this degradation leads to increased production of Interleukin-2 (IL-2), which in turn stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, enhancing the anti-tumor immune response.[25][26]
Caption: Mechanism of action of Immunomodulatory Imide Drugs (IMiDs).
The Versatile Scaffold: Broader Applications of Phthalimide Derivatives
The success of thalidomide and the IMiDs has highlighted the potential of the phthalimide scaffold as a privileged structure in medicinal chemistry.[27][28] Researchers are actively exploring the synthesis and biological evaluation of novel phthalimide derivatives for a wide range of therapeutic applications, including:
-
Anti-inflammatory agents: Targeting conditions like rheumatoid arthritis and psoriasis.[19][29]
-
Anticancer agents: For various solid and hematological malignancies beyond multiple myeloma.[30][31]
-
Antimicrobial and Antiviral agents: Including activity against bacteria, fungi, and viruses.[28][32]
-
Anticonvulsant and Analgesic agents: For neurological disorders and pain management.[32][33]
The ability to readily modify the phthalimide structure allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the development of new drugs.[22][27]
Data Summary: Key Phthalimide Compounds in Medicine
| Compound | Discovery/Marketing Year | Initial Indication | Key Therapeutic Applications |
| Thalidomide | 1957 | Sedative, antiemetic | Erythema nodosum leprosum, Multiple myeloma |
| Lenalidomide | 2005 (FDA Approval)[24] | Myelodysplastic syndromes | Multiple myeloma, Mantle cell lymphoma |
| Pomalidomide | 2013 (FDA Approval) | Multiple myeloma | Multiple myeloma, Kaposi sarcoma |
| Apremilast | 2014 (FDA Approval)[22] | Psoriatic arthritis | Psoriasis, Behçet's disease |
Conclusion and Future Directions
The history of phthalimide compounds in medicine is a compelling narrative of tragedy, scientific perseverance, and therapeutic innovation. The thalidomide disaster remains a stark reminder of the paramount importance of drug safety and rigorous preclinical testing. Yet, from these dark origins, a powerful class of life-saving drugs has emerged, revolutionizing the treatment of diseases like multiple myeloma.
The ongoing research into the diverse biological activities of the phthalimide scaffold promises a future where this versatile chemical entity will continue to contribute to the development of novel and effective therapies for a wide spectrum of human diseases.[27][34] The journey of phthalimide underscores a fundamental principle of drug discovery: a deep understanding of chemical structure, biological mechanism, and historical context is essential for navigating the complex path from a molecule to a medicine.
References
- Thalidomide - Wikipedia. (n.d.).
- Kim, J. H., & Scialli, A. R. (2011). Molecular mechanisms of the teratogenic effects of thalidomide. Toxicological Sciences, 122(1), 1-12.
- Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). The rise, fall and subsequent triumph of thalidomide: lessons learned in drug development. Therapeutic Drug Monitoring, 26(2), 231-236.
- Quach, H., Ritchie, D., Stewart, A. K., Neeson, P., Harrison, S., Smyth, M. J., & Prince, H. M. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22-32.
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
- EBSCO. (n.d.). Thalidomide and other teratogens. Research Starters.
- Gabriel synthesis - Wikipedia. (n.d.).
- JoVE. (2025, May 22). Video: Preparation of 1° Amines: Gabriel Synthesis.
- Gandhi, A. K., Kang, J., Havens, C. G., Conklin, T., Ning, Y., Wu, L., ... & Chopra, R. (2014). Immunomodulatory drugs and their mechanism of action. Annual review of medicine, 65, 235-249.
- BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction?
- Myeloma Patients Europe. (2026, February 4). Lenalidomide and pomalidomide based triplet combination regimens for myeloma patients receives approval from the European Commission.
- Therapontos, C., Erskine, L., Gardner, J. R., Figg, W. D., & Vargesson, N. (2009). Thalidomide induces limb defects by preventing angiogenic outgrowth during early limb formation. Proceedings of the National Academy of Sciences, 106(21), 8573-8578.
- Cooper-Roth, T. (2010, September 12). The Effects of Thalidomide on Embryonic Development. The Embryo Project Encyclopedia.
- Belgian Hematology Society. (n.d.). Immunomodulatory Drugs (IMIDs).
- de Souza, M. V. N. (2023). Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Medicinal Chemistry Research, 32(7), 1269-1290.
- Chemistry Steps. (2020, April 15). The Gabriel Synthesis.
- Smith, M. (2021, August 2). Lenalidomide and Pomalidomide: Immunomodulating Drug Therapies in Multiple Myeloma. Pharmacy Times.
- Mayo Clinic. (2010, January 15). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma.
- Quach, H., Ritchie, D., Stewart, A. K., Neeson, P., Harrison, S., Smyth, M. J., & Prince, H. M. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22-32.
- Kushwaha, N., & Kushwaha, S. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science, 6(3), 158-167.
- Ahmed, M. F., Youssef, A. M., & El-Gendy, M. A. A. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Bioorganic & Medicinal Chemistry, 25(14), 3712-3723.
- Almeida, M. L., de Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- Gorgun, G., Calabrese, E., Hideshima, T., Eda, H., Santo, L., Gulla, A., ... & Anderson, K. C. (2010). Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma. Blood, The Journal of the American Society of Hematology, 116(17), 3227-3237.
- da Silva, G. V. J., de Andrade, C. A. M., & de Lima, M. C. A. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Medicinal Chemistry, 62(17), 7755-7775.
- Singh, P., & Kumar, A. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Mini reviews in medicinal chemistry, 10(8), 678-704.
- ResearchGate. (n.d.). Phthalimide derivatives developed as anticancer agents.
- ClinicalTrials.gov. (n.d.). Pomalidomide or Lenalidomide and Dexamethasone in Treating Patients With Relapsed or Refractory Multiple Myeloma Previously Treated With Lenalidomide.
- Vargesson, N. (2021). Thalidomide: history, withdrawal, renaissance, and safety concerns. Expert Opinion on Drug Safety, 20(11), 1337-1340.
- Zicca, A., Morini, M., Saettone, M. F., & Cagnoni, M. (2021). Lenalidomide and Pomalidomide Improve Function and Induce FcγRI/CD64 in Multiple Myeloma Neutrophils. Cancers, 13(20), 5164.
- Almeida, M. L., de Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- Greenstone, G. (2011). The revival of thalidomide: From tragedy to therapy. British Columbia Medical Journal, 53(5), 230-233.
- Singh, R. K., Kumar, S., & Singh, S. K. (2020). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Molecules, 25(3), 643.
- Almeida, M. L., de Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252-270.
- Doraghi, F., Morshedsolouk, M. H., Zahedi, N., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry.
- de Faria, A. R., & de Lima, M. C. A. (2021). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry, 13(2), 183-203.
- da Silva, G. V. J., de Andrade, C. A. M., & de Lima, M. C. A. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Journal of Medicinal Chemistry, 62(17), 7755-7775.
- Singh, R., & Kumar, D. (2018). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. The Pharma Innovation Journal, 7(7), 844-848.
- Grünenthal. (n.d.). The history of the Thalidomide tragedy.
- TIME. (1994, June 13). Thalidomide's Return.
- Kandagalla, S., Sreenivasa, S., & Jayashree, B. S. (2025). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Molecules, 30(5), 1123.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thalidomide-tragedy.com [thalidomide-tragedy.com]
- 11. Thalidomide and other teratogens | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effects of Thalidomide on Embryonic Development | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. Thalidomide - Wikipedia [en.wikipedia.org]
- 16. The revival of thalidomide: From tragedy to therapy | British Columbia Medical Journal [bcmj.org]
- 17. Immunomodulatory Drugs (IMIDs) | Belgian Hematology Society [bhs.be]
- 18. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. mpeurope.org [mpeurope.org]
- 24. pharmacytimes.com [pharmacytimes.com]
- 25. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 27. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics [mdpi.com]
- 32. biomedgrid.com [biomedgrid.com]
- 33. biomedgrid.com [biomedgrid.com]
- 34. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis Protocol for 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
Executive Summary
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (commonly referred to as N-(p-tolyl)trimellitimide) is a highly versatile aromatic building block. It is extensively utilized as a rigid structural linker in small-molecule drug discovery and as a critical monomer in the development of high-performance, thermally stable poly(amide-imide) resins [1]. This application note outlines a highly efficient, scalable, and self-validating one-pot protocol for its synthesis via the condensation of trimellitic anhydride (TMA) and p-toluidine.
Mechanistic Insights & Causality
To ensure a self-validating experimental system, it is crucial to understand the chemical causality driving the reaction choices:
-
Regioselective Nucleophilic Attack: Trimellitic anhydride (TMA) contains both a highly strained cyclic anhydride and a free carboxylic acid [2]. The primary amine of p-toluidine selectively attacks the more electrophilic anhydride carbonyls, leaving the resonance-stabilized 5-carboxylic acid intact. This initial exothermic addition yields an open-chain amic acid intermediate [3].
-
Solvent Causality (Glacial Acetic Acid): Glacial acetic acid is deliberately selected over aprotic solvents (e.g., DMF) or non-polar solvents (e.g., toluene). It serves a dual function: it acts as a robust solvent for the reactants at elevated temperatures and functions as a mild acid catalyst [1]. The acidic environment protonates the hydroxyl group of the amic acid, converting it into a superior leaving group (water) and drastically lowering the activation energy required for ring closure.
-
Thermal Driving Force: Refluxing the mixture at ~120 °C provides the thermodynamic energy necessary to drive the endothermic elimination of water, ensuring the complete formation of the highly stable, five-membered imide ring [4].
Materials and Reagents
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Role | Safety / Handling |
| Trimellitic Anhydride (TMA) | 192.12 | 1.00 | 19.2 g (100 mmol) | Electrophile | Moisture sensitive; Corrosive |
| p-Toluidine | 107.15 | 1.00 | 10.7 g (100 mmol) | Nucleophile | Toxic; Skin irritant |
| Glacial Acetic Acid | 60.05 | Solvent | 100 mL | Solvent/Catalyst | Flammable; Corrosive |
| Ice-Cold Distilled Water | 18.02 | Anti-solvent | 400 mL | Precipitation | N/A |
| Methanol | 32.04 | Wash | 20 mL | Purification | Flammable; Toxic |
Experimental Workflow
Figure 1: Synthetic workflow for 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid.
Step-by-Step Methodology
-
Reaction Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser, and a drying tube to exclude ambient moisture.
-
Reagent Loading: Add 19.2 g (100 mmol) of trimellitic anhydride and 100 mL of glacial acetic acid to the flask. Stir at room temperature (20–25 °C) until the anhydride is partially dissolved.
-
Amine Addition: Gradually add 10.7 g (100 mmol) of p-toluidine to the stirring mixture over 5 minutes. Note: The reaction mixture will warm slightly due to the exothermic formation of the amic acid intermediate.
-
Imidization (Cyclodehydration): Submerge the flask in a pre-heated oil bath and bring the mixture to a gentle reflux (approx. 118–120 °C). Maintain continuous stirring and refluxing for 4 to 6 hours to ensure complete intramolecular cyclodehydration [1].
-
Cooling and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 400 mL of vigorously stirred ice-cold distilled water. The target imide will immediately precipitate as an off-white to pale yellow solid.
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual acetic acid, followed by a final wash with ice-cold methanol (20 mL) to purge any unreacted starting materials.
-
Drying: Transfer the solid to a vacuum oven and dry at 80 °C for 12 hours to afford the pure 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid.
Analytical Characterization
To validate the structural integrity of the synthesized product, compare the obtained analytical data against the expected parameters summarized below:
| Analytical Method | Expected Signals / Observations | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 2.38 (s, 3H) | Methyl group (p-tolyl) |
| δ 7.32 (d, 2H), 7.38 (d, 2H) | Aromatic protons (p-tolyl ring) | |
| δ 8.05 (d, 1H), 8.35 (s, 1H), 8.42 (d, 1H) | Aromatic protons (Isoindoline ring) | |
| δ 13.50 (br s, 1H) | Carboxylic acid proton (COOH) | |
| FT-IR (KBr pellet) | ~3100–2800 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) |
| 1780 cm⁻¹ | C=O asymmetric stretch (Imide) | |
| 1725 cm⁻¹ | C=O symmetric stretch (Imide) | |
| 1690 cm⁻¹ | C=O stretch (Carboxylic acid) | |
| Melting Point | > 280 °C (Decomposition) | High thermal stability of the rigid imide |
Troubleshooting & Optimization
-
Incomplete Cyclization: If FT-IR spectroscopy reveals strong amide bands (~1650 cm⁻¹) instead of the characteristic imide doublet (1780/1725 cm⁻¹), the cyclodehydration is incomplete. Solution: Extend the reflux time by an additional 2 hours. Ensure the acetic acid is strictly anhydrous (glacial); excess water shifts the thermodynamic equilibrium backward.
-
Hydrolysis of TMA: Trimellitic anhydride is hygroscopic and readily hydrolyzes to trimellitic acid upon exposure to ambient moisture, which will fail to react efficiently with the amine [5]. Solution: Always store TMA in a desiccator and verify its purity via melting point prior to the reaction.
References
1.[2] Title: The four production methods of Trimellitic Anhydride - FAQ. Source: Guidechem. URL: 2.[5] Title: Trimellitic anhydride (TMA). Source: PENPET Petrochemical Trading. URL: 3.[1] Title: Synthesis and Characterization of High Performance Poly(amide-imide)s based on a New Diimide-diacide and Various Diamines. Source: Taylor & Francis. URL: 4.[3] Title: Preparation of new poly(amide–imide)s with chiral architectures via direct polyamidation reaction. Source: ResearchGate. URL: 5.[4] Title: Synthesis and characterization of new aromatic poly(amide–imide)s based on 4‐aryl‐2,6‐bis(4‐trimellitimidophenyl) pyridines. Source: ResearchGate. URL:
Sources
Application Note: Experimental Procedure for the N-Arylation of 4-Carboxyphthalic Anhydride
Overview & Applications
The N-arylation of 4-carboxyphthalic anhydride (commonly known as trimellitic anhydride, TMA) is a fundamental synthetic transformation used to generate N-aryl-4-carboxyphthalimides. These imide-bearing carboxylic acids are highly versatile building blocks. In materials science, they serve as critical monomers for the synthesis of high-performance, thermally stable poly(amide-imide) polymers and liquid crystalline materials[1][2]. In drug development, the 4-carboxyphthalimide scaffold is frequently utilized to synthesize small-molecule libraries, including potent inhibitors targeting purine salvage pathways in parasitic protozoa[3].
Mechanistic Rationale
The conversion of trimellitic anhydride to an N-aryl-4-carboxyphthalimide is a two-step condensation process driven by nucleophilic acyl substitution followed by thermal cyclodehydration:
-
Amic Acid Formation: The primary amine of the aryl aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the anhydride ring. This ring-opening event occurs readily at room temperature, forming an intermediate N-aryl-4-carboxyphthalic amic acid.
-
Cyclodehydration (Imidization): To drive the reaction to the final imide, the amic acid must undergo intramolecular cyclization with the elimination of water. Glacial acetic acid is selected as the optimal solvent for this step[4]. It serves a dual purpose: it provides a highly polar, protic environment that solvates the amic acid intermediate, and it acts as a mild acid catalyst. Under reflux conditions (~118 °C), the thermal energy and acidic environment rapidly drive the equilibrium toward the thermodynamically stable, five-membered imide ring[2].
Reaction Pathway Visualization
Reaction pathway for the N-arylation of 4-carboxyphthalic anhydride via an amic acid intermediate.
Reagents & Equipment
-
Trimellitic Anhydride (TMA): 1.92 g (10.0 mmol). Note: Highly moisture sensitive; ensure the reagent has not hydrolyzed to trimellitic acid prior to use.
-
Aryl Amine (e.g., Aniline): 1.02 g (11.0 mmol, 1.1 equiv).
-
Glacial Acetic Acid: 20 mL (Solvent and catalyst).
-
Equipment: 50 mL round-bottom flask, magnetic stir bar, reflux condenser, oil bath, vacuum filtration apparatus (Büchner funnel).
Step-by-Step Experimental Protocol
-
Initial Setup: Charge a dried 50 mL round-bottom flask with a magnetic stir bar, 1.92 g (10.0 mmol) of trimellitic anhydride, and 20 mL of glacial acetic acid. Stir at room temperature to form a uniform suspension.
-
Amine Addition: Add the aryl amine (11.0 mmol) dropwise over 5 minutes.
-
Causality Note: The initial ring-opening to form the amic acid is exothermic. Controlled addition prevents localized overheating and minimizes the formation of bis-amide byproducts.
-
-
Reflux & Imidization: Attach a reflux condenser to the flask. Submerge the flask in an oil bath pre-heated to 125 °C to maintain a steady reflux of the acetic acid (internal temp ~118–120 °C).
-
Reaction Monitoring: Maintain reflux for 4 to 6 hours. The suspension will typically clear into a homogeneous solution as the amic acid forms and subsequently cyclizes.
-
Precipitation: Remove the flask from the oil bath and allow it to cool to room temperature. The target N-aryl-4-carboxyphthalimide will often begin to crystallize out of the acetic acid as the temperature drops.
-
Quenching & Isolation: To maximize the yield and force complete precipitation, pour the cooled reaction mixture slowly into 100 mL of vigorously stirred, ice-cold distilled water.
-
Filtration: Collect the precipitated solid via vacuum filtration. Wash the filter cake sequentially with cold distilled water (3 × 20 mL) to remove residual acetic acid, followed by ice-cold ethanol (10 mL) to remove unreacted aniline and trace impurities.
-
Purification: Recrystallize the crude solid from a mixture of DMF/water or boiling ethanol. Dry the purified product in a vacuum oven at 80 °C for 12 hours.
Self-Validation & Analytical Characterization
This protocol is designed as a self-validating system through immediate visual and analytical feedback loops:
-
Visual Validation: The reaction transitions from a heterogeneous suspension (TMA in acetic acid) to a homogeneous solution (amic acid formation) and finally to a dense crystalline precipitate upon cooling. Failure to precipitate upon the addition of ice water indicates incomplete imidization or a hydrolyzed anhydride starting material.
-
Spectroscopic Validation (FT-IR): Successful cyclodehydration is confirmed by the complete disappearance of the broad amic acid N–H stretch (~3300 cm⁻¹) and the appearance of the characteristic imide C=O symmetric and asymmetric stretching doublets at approximately 1770 cm⁻¹ and 1710 cm⁻¹[2].
-
Chromatographic Validation (TLC): Using a mobile phase of DCM:MeOH (9:1) with a drop of formic acid, the highly polar amic acid intermediate (which streaks near the baseline) will be completely consumed, replaced by a distinct, higher-Rf spot corresponding to the imide.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for the N-arylation of trimellitic anhydride using various standard aryl amines under the described protocol.
| Aryl Amine | Target Product | Typical Yield (%) | Melting Point (°C) | Appearance |
| Aniline | N-Phenyl-4-carboxyphthalimide | 85–92 | 275–278 | White to off-white powder |
| 4-Chloroaniline | N-(4-Chlorophenyl)-4-carboxyphthalimide | 82–88 | 288–291 | White crystalline solid |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-carboxyphthalimide | 80–86 | 265–268 | Pale yellow powder |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-4-carboxyphthalimide | 81–87 | 280–283 | White powder |
References
1.[3] US6221877B1 - Substituted 4-phthalimidocarboxanilides as inhibitors of purine salvage phosphoribosyltransferases. Google Patents. URL: 2.[1] Some novel liquid crystalline derivatives of 4-carboxyphthalimide. Taylor & Francis. URL: 3.[2] Novel Optically Active Poly(amide-imide)s from N-Trimellitylimido-S-valine and Aromatic Diamines by Direct Polycondensation Reaction. ResearchGate. URL: 4.[4] Preparation of Novel Nitrogen-Rich Fluorinated Hyperbranched Poly(amide-imide) and Evaluation of Its Electrochromic Properties and Iodine Adsorption Behavior. MDPI. URL:
Sources
Application Notes & Protocols: Leveraging 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid in Contemporary Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a specific, yet highly versatile derivative: 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid . We will explore its potential applications in drug design, underpinned by the rich pharmacology of the phthalimide class. This document provides a comprehensive overview of its synthetic rationale, potential therapeutic targets, and detailed protocols for its derivatization and biological evaluation. The inherent features of this molecule—the planar, lipophilic phthalimide core, the specific stereoelectronic contribution of the p-tolyl group, and the reactive handle of the C5-carboxylic acid—make it an exemplary candidate for the development of novel therapeutics, particularly in oncology, inflammation, and neurodegenerative diseases.
The Strategic Advantage of the Phthalimide Core
The phthalimide structure is deceptively simple, yet it confers significant advantages in drug design. Its rigid, bicyclic nature provides a well-defined scaffold for the precise spatial orientation of pharmacophoric groups. Phthalimides are generally characterized by their high lipophilicity, which can facilitate passage across biological membranes—a crucial attribute for drug candidates.[2][3] The imide functional group is a key feature, capable of engaging in hydrogen bonding and other non-covalent interactions within biological targets.[2]
The historical trajectory of phthalimides in medicine, from the sedative thalidomide to its successful repurposing as a potent immunomodulator and anticancer agent (along with its analogs lenalidomide and pomalidomide), underscores the therapeutic potential embedded in this scaffold.[4][5] These molecules have paved the way for a deeper understanding of how the phthalimide core can be leveraged to modulate complex biological processes, including protein degradation via recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[1]
Deconstructing 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid: A Molecule of Opportunity
Our focus compound, 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid, possesses three key structural features that can be exploited in drug design:
-
The Isoindoline-1,3-dione Core: As discussed, this is a well-validated pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8]
-
The N-(p-tolyl) Group: The para-tolyl substituent on the imide nitrogen introduces a defined steric and electronic profile. The methyl group can engage in hydrophobic interactions within a binding pocket, and its electronic properties can influence the overall reactivity and metabolic stability of the molecule.
-
The C5-Carboxylic Acid: This functional group is a critical handle for synthetic elaboration. It provides a site for the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the attachment of this molecule to other pharmacophores or linkers in the development of PROTACs (PROteolysis TArgeting Chimeras) or other targeted therapies.
Potential Therapeutic Applications & Mechanistic Hypotheses
Based on the extensive literature on phthalimide derivatives, we can postulate several high-potential therapeutic avenues for 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid and its derivatives.
As an Anti-Inflammatory Agent
Many phthalimide derivatives are known to possess significant anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.[1][6]
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Prostaglandins [label="Prostaglandins (PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", fillcolor="#FBBC05", fontcolor="#202124"]; Phthalimide [label="1,3-Dioxo-2-(p-tolyl)isoindoline-\n5-carboxylic acid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d];
// Edges Arachidonic_Acid -> COX_Enzymes [arrowhead=vee]; COX_Enzymes -> Prostaglandins [arrowhead=vee]; Prostaglandins -> Inflammation [arrowhead=vee]; Phthalimide -> COX_Enzymes [label=" Inhibition", arrowhead=tee, style=dashed, fontcolor="#EA4335"]; } .enddot Figure 1: Proposed mechanism of anti-inflammatory action via COX inhibition.
As a Neuroprotective Agent via MAO-B Inhibition
Recent studies have highlighted the potential of isoindoline-1,3-dione derivatives as potent and reversible inhibitors of human monoamine oxidase B (hMAO-B).[9] Overactivation of MAO-B is implicated in neurodegenerative disorders like Parkinson's disease. The core structure of our compound is well-suited to occupy the active site of MAO-B.
As a Scaffold for Anticancer Drug Discovery
The phthalimide scaffold is present in numerous anticancer agents.[3][8] Derivatives can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle disruption.[8] The carboxylic acid moiety is particularly valuable here, as it can be used to link the phthalimide core to other cytotoxic agents or targeting ligands.
Synthetic Protocols
The synthesis of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid and its subsequent derivatization are generally straightforward.
Protocol 1: Synthesis of the Core Compound
This protocol describes the synthesis of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid from trimellitic anhydride and p-toluidine. This is a classic condensation reaction.[10][11]
// Nodes Start [label="Trimellitic Anhydride +\np-Toluidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Glacial Acetic Acid", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reflux (e.g., 120°C, 4-6h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Cool & Pour into\nIce-Cold Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Vacuum Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Recrystallization\n(e.g., from Ethanol/Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1,3-Dioxo-2-(p-tolyl)isoindoline-\n5-carboxylic acid", shape=box3d, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Solvent -> Reaction; Reaction -> Precipitation; Precipitation -> Filtration; Filtration -> Purification; Purification -> Product; } .enddot Figure 2: Workflow for the synthesis of the core compound.
Materials:
-
Trimellitic anhydride (1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid)
-
p-Toluidine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of trimellitic anhydride and p-toluidine.
-
Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of anhydride).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum.
-
Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Amide Derivatives
The carboxylic acid group is readily converted to an amide, which is a common functional group in many drugs. This protocol uses a standard peptide coupling agent.
Materials:
-
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
-
A primary or secondary amine of choice
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine or DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (1 equivalent) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution and stir at 0°C for 20 minutes.
-
Add the desired amine (1.2 equivalents) followed by the dropwise addition of triethylamine or DIPEA (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Characterize the final amide derivative by NMR, IR, and Mass Spectrometry.
Biological Evaluation Protocols
The following are example protocols for assessing the biological activity of the synthesized compounds based on the proposed applications.
Protocol 3: In Vitro COX Inhibition Assay
This protocol is to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.[6]
| Parameter | Description |
| Assay Type | Enzyme inhibition assay (colorimetric or fluorometric) |
| Enzymes | Ovine or human recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Detection | Quantification of Prostaglandin E2 (PGE2) produced |
| Controls | Positive control (e.g., Celecoxib for COX-2, Indomethacin for COX-1/2), Negative control (vehicle) |
| Data Output | IC₅₀ value (concentration for 50% inhibition) |
Brief Procedure:
-
Pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of the test compound (or vehicle control) in a suitable buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time at 37°C.
-
Stop the reaction and measure the amount of PGE2 produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: In Vivo Acetic Acid-Induced Writhing Test for Analgesic Activity
This is a standard in vivo model to assess the peripheral analgesic effects of a compound.[6][12]
Procedure:
-
Use mice as the animal model, acclimatized to laboratory conditions.
-
Divide the animals into groups: vehicle control, positive control (e.g., aspirin), and test compound groups (at various doses).
-
Administer the test compounds or controls orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
Immediately after the injection, place each mouse in an individual observation cage and count the number of writhes over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Conclusion
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid represents a molecule of significant potential in drug discovery. Its foundation on the privileged phthalimide scaffold, combined with the specific characteristics of the p-tolyl and carboxylic acid moieties, provides a rich platform for the design and synthesis of novel therapeutic agents. The protocols outlined in this guide offer a starting point for researchers to synthesize, derivatize, and evaluate this compound and its analogs for a range of biological activities. The versatility of its chemistry and the breadth of its potential applications ensure that this compound will be a valuable tool for medicinal chemists for years to come.
References
- BenchChem. (2025). Application of 1H-Isoindole-1,3-dione Derivatives in Medicinal Chemistry. BenchChem.
-
Zhang, Y., et al. (2023). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications. [Link]
- BenchChem. (2025). The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem.
-
Kushwaha, N., & Pathak, D. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Ahmed, M. F., et al. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Microbial Pathogenesis. [Link]
-
Gudipati, R., & Thota, S. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
Hu, C., et al. (2023). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. [Link]
-
Al-Ostath, A., et al. (2025). A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. ResearchGate. [Link]
-
Nikoofar, K., & Sadathosainy, F. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. ResearchGate. [Link]
- BenchChem. (2025).
-
Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica. [Link]
- Google Patents. (n.d.).
-
de Oliveira, R. S., et al. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry. [Link]
-
Baluja, S., et al. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity. [Link]
-
Crysdot LLC. (n.d.). 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid. [Link]
-
PubChem. (n.d.). 1,3-dioxo-2-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxylic acid. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. European Journal of Medicinal Chemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]
-
Gavrilova, O. V., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals. [Link]
-
Basappa, et al. (n.d.). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Journal of Pharmaceutical Science and Technology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. japsonline.com [japsonline.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for the Evaluation of Isoindoline Derivatives as Acetylcholinesterase Inhibitors
Introduction: Targeting Acetylcholinesterase in Neurodegenerative Disease
Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, a process that terminates the nerve signal at cholinergic synapses.[1][2] In neurodegenerative conditions such as Alzheimer's disease (AD), a significant deficit in cholinergic neurotransmission is a key pathological feature.[1][3] Consequently, inhibiting the action of AChE is a primary therapeutic strategy. By blocking AChE, inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and offering symptomatic relief for cognitive decline.[2][4][5]
Isoindoline-1,3-dione (also known as phthalimide) and its derivatives have emerged as a noteworthy class of compounds in medicinal chemistry.[6] Their versatile scaffold allows for structural modifications that can be tailored to interact with specific biological targets. Several series of isoindoline derivatives have been designed, synthesized, and evaluated as potent AChE inhibitors, making them promising candidates for the development of new anti-Alzheimer's agents.[3][7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably assess the AChE inhibitory potential of novel isoindoline derivatives using a robust, in vitro colorimetric assay. We will delve into the mechanistic rationale, provide a detailed, step-by-step experimental protocol, and offer guidance on data analysis and interpretation.
Scientific Rationale and Mechanistic Insights
The Ellman's Method: A Cornerstone of AChE Activity Measurement
The most widely adopted method for quantifying AChE activity and screening inhibitors is the colorimetric assay developed by Ellman and colleagues.[2][10] The method's enduring prevalence is due to its simplicity, reliability, and adaptability for high-throughput screening formats.[2]
The assay is based on a two-step coupled enzymatic reaction:
-
Enzymatic Hydrolysis: In the first step, AChE catalyzes the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh), which is structurally similar to the native substrate ACh. This reaction yields thiocholine and acetic acid.[10][11]
-
Colorimetric Detection: The resulting thiocholine, which possesses a free sulfhydryl group, rapidly reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance maximum at 412 nm.[11][12][13]
The rate of TNB formation, observed as an increase in absorbance over time, is directly proportional to the activity of the AChE enzyme.[10] When an inhibitor, such as an isoindoline derivative, is present, it reduces the rate of ATCh hydrolysis, leading to a diminished rate of color development.
Caption: The two-step reaction principle of the Ellman's method for AChE activity detection.
Isoindoline Derivatives as Dual-Binding Site Inhibitors
The active site of AChE is situated at the base of a deep, narrow gorge lined with aromatic amino acid residues.[1] Effective inhibitors often interact with two key regions within this gorge:
-
Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where the hydrolysis of acetylcholine occurs.
-
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of the enzyme's catalytic activity.[1]
Many potent AChE inhibitors, including the benchmark drug Donepezil, are "dual-binding site" inhibitors.[1][14] They possess an elongated structure that allows them to simultaneously interact with both the CAS and the PAS. This dual interaction can lead to highly potent and specific inhibition.
Isoindoline-1,3-dione derivatives are particularly well-suited for this dual-binding role. The phthalimide moiety is believed to interact favorably with the PAS, while other parts of the molecule, often connected via an alkyl linker, can extend down the gorge to bind within or near the CAS.[6][14] Molecular modeling studies have consistently shown that potent isoindoline derivatives can bridge these two sites.[3][6]
Caption: Conceptual model of an isoindoline derivative as a dual-binding site AChE inhibitor.
Application Workflow: From Compound to IC₅₀
The successful evaluation of an isoindoline derivative's inhibitory potential follows a systematic workflow. This process ensures data integrity, reproducibility, and accurate determination of the compound's potency.
Caption: High-level experimental workflow for screening isoindoline derivatives.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format with a final reaction volume of 200 µL per well.
Required Materials and Reagents
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel), Type V-S, lyophilized powder (e.g., Sigma-Aldrich Cat. No. C2888).
-
Substrate: Acetylthiocholine iodide (ATCI) (e.g., Sigma-Aldrich Cat. No. A5751).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) (e.g., Sigma-Aldrich Cat. No. D8130).
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
Test Compounds: Isoindoline derivatives of interest.
-
Positive Control: Donepezil Hydrochloride (or another known AChE inhibitor).
-
Solvent: Dimethyl sulfoxide (DMSO), ACS grade.
-
Equipment: 96-well flat-bottom microplates (clear), multichannel pipette, spectrophotometric microplate reader capable of kinetic measurements at 412 nm.
Preparation of Solutions
Causality Insight: Preparing fresh substrate and enzyme solutions daily is crucial for assay consistency, as their activity can degrade over time, even when stored properly. All solutions containing DTNB must be protected from light to prevent degradation.
-
0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the pH is 8.0. Store at 4°C.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Phosphate Buffer (pH 7.0-8.0). Store in a light-protected tube at 4°C for up to one week.[11][12]
-
ATCI Substrate Solution (14 mM): Dissolve 4.05 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh immediately before use. [11][15]
-
AChE Enzyme Working Solution (0.22 U/mL): Prepare a stock solution of AChE (e.g., 100 U/mL) in buffer. Immediately before use, dilute the stock solution with 0.1 M Phosphate Buffer (pH 8.0) to a final working concentration of 0.22 U/mL. Keep the enzyme solution on ice at all times.[6]
-
Test Compound Stock Solutions (10 mM): Dissolve each isoindoline derivative in 100% DMSO to create a 10 mM stock solution.
-
Working Compound Solutions: Perform serial dilutions of the 10 mM stock solutions in phosphate buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 1 nM). The final concentration of DMSO in the assay well should not exceed 0.5% to avoid solvent-induced enzyme inhibition.[11]
Step-by-Step Assay Procedure
-
Plate Layout: Design the plate map to include wells for Blanks, Negative Controls (100% enzyme activity), Positive Controls, and Test Compounds at 5-6 different concentrations. Each condition should be performed in triplicate.
| Well Type | Reagent 1 (Buffer) | Reagent 2 (Inhibitor/Vehicle) | Reagent 3 (Enzyme) | Reagent 4 (DTNB) | Pre-Incubation | Reagent 5 (ATCI) |
| Blank | 150 µL | - | - | 50 µL | N/A | - |
| Negative Control | 50 µL | 25 µL (Vehicle) | 25 µL | 50 µL | Yes | 50 µL |
| Positive Control | 50 µL | 25 µL (Donepezil) | 25 µL | 50 µL | Yes | 50 µL |
| Test Compound | 50 µL | 25 µL (Isoindoline) | 25 µL | 50 µL | Yes | 50 µL |
-
Reagent Addition: Using a multichannel pipette, add reagents to the 96-well plate in the following order:
-
Add 50 µL of 0.1 M Phosphate Buffer (pH 8.0) to all Control and Test wells.
-
Add 25 µL of the appropriate working compound solution (Test Compounds), positive control solution (Positive Control), or vehicle (Negative Control) to the designated wells.
-
Add 25 µL of the AChE working solution (0.22 U/mL) to all wells except the Blanks.[6]
-
-
Enzyme-Inhibitor Pre-incubation: Gently tap the plate to mix the contents. Cover the plate and incubate at 25°C for 15 minutes.
-
Reaction Initiation:
-
Add 50 µL of the 10 mM DTNB solution to all wells, including the Blanks.
-
Immediately initiate the enzymatic reaction by adding 50 µL of the 14 mM ATCI substrate solution to all wells except the Blanks.
-
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes.
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min). This is the slope of the linear portion of the absorbance vs. time curve.
-
Correct for Blank: Subtract the rate of the Blank wells (if any non-enzymatic reaction occurs) from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound:[15]
% Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100
Where:
-
V_control is the reaction rate of the Negative Control (100% enzyme activity).
-
V_inhibitor is the reaction rate in the presence of the isoindoline derivative.
-
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software package (e.g., GraphPad Prism, Origin).
-
The software will calculate the IC₅₀ value from the resulting dose-response curve.[7][12]
-
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format to allow for easy comparison between different isoindoline derivatives and the reference standard.
Table 1: Example AChE Inhibitory Activity of Isoindoline Derivatives
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) ± SEM | Reference IC₅₀ (µM) |
| Donepezil | - | - | 0.04 ± 0.01[7] | - |
| Derivative I | Phenyl | - | 1.12 ± 0.30[7] | Donepezil |
| Derivative II | p-CF₃-phenyl | - | > 10 | Donepezil |
| Derivative VI | Tetrahydroisoquinoline | - | 1.14 ± 0.17[7] | Donepezil |
| Compound 4a | 2-Cl-benzyl | Piperazine | 0.91 ± 0.05[3] | Donepezil (0.14) |
| Compound 11 | Diethylamino | Heptyl linker | 1.1 ± 0.1[14] | Donepezil |
| Compound 7a | 4-F-benzyl | Pyridinium | 2.1 ± 0.6[6] | Rivastigmine (11.07) |
Note: Data presented are examples derived from published literature and are for illustrative purposes. SEM = Standard Error of the Mean.
Interpretation: The IC₅₀ value is the primary metric for potency; a lower IC₅₀ value indicates a more potent inhibitor. By comparing the IC₅₀ values of novel isoindoline derivatives to a known standard like Donepezil, researchers can effectively rank their compounds and identify promising leads for further development. Structure-activity relationship (SAR) studies can then be conducted by correlating changes in chemical structure (e.g., different substituents or linker lengths) with changes in inhibitory potency.[3][6]
References
- An In-depth Technical Guide on the Mechanism of Action of Acetylcholinesterase Inhibitors: A Profile of Donepezil. (2025). Benchchem.
-
Donepezil. (n.d.). Wikipedia. [Link]
- What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease? (2026). Dr.Oracle.
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). MDPI. [Link]
-
Acetylcholinesterase Inhibition Assay. (2022). Bio-protocol. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PMC - NIH. [Link]
- Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. (2025). Benchchem.
- Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. (n.d.). Benchchem.
-
Donepezil. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx. [Link]
-
Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. (2012). PubMed. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). PMC. [Link]
-
A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2024). PubMed. [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3. (2018). Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. (2025). ResearchGate. [Link]
-
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. (n.d.). PMC. [Link]
-
Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. (2025). ResearchGate. [Link]
-
Full article: Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. (2015). Taylor & Francis. [Link]
-
Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. (n.d.). Boster Bio. [Link]
-
Determination of acetylcholinesterase (AChE) activity in Drosophila melanogaster using Ellman's method. (2024). ResearchGate. [Link]
-
Inhibitory effect of the test compounds on AChE of Electrophorus electricus. (n.d.). ResearchGate. [Link]
- In Vitro Acetylcholinesterase (AChE) Inhibition Assay: A Technical Guide. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Series of Novel 1- H-isoindole-1,3(2 H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Rationale and Landscape of MAO-B Inhibition
An In-Depth Guide to the Synthesis of Monoamine Oxidase B Inhibitors: Application Notes and Protocols
Monoamine oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane, playing a crucial role in the oxidative deamination of monoamine neurotransmitters in the brain.[1][2] The catalytic activity of MAO-B is particularly significant in the metabolism of dopamine. In neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD), the overexpression of MAO-B contributes to a deficiency in dopamine and an increase in oxidative stress through the production of hydrogen peroxide and other reactive oxygen species.[1][2] Therefore, the inhibition of MAO-B is a cornerstone therapeutic strategy aimed at increasing dopamine levels and providing neuroprotection.[1][3]
MAO-B inhibitors can be broadly classified into two categories: irreversible inhibitors, which form a covalent bond with the enzyme, and reversible inhibitors, which bind non-covalently. Key examples of clinically approved irreversible inhibitors include selegiline and rasagiline, both featuring a critical propargylamine moiety.[4] Safinamide is a more recent drug with a reversible mechanism of action.[4] Beyond these established drugs, significant research has focused on developing reversible inhibitors derived from natural product scaffolds like chalcones and coumarins, which are considered "privileged structures" in medicinal chemistry.[1]
This guide provides a comprehensive overview of the principal synthetic methodologies for producing these critical therapeutic agents. We will explore both classical and modern chemoenzymatic, asymmetric, and multicomponent reaction strategies, offering detailed protocols and the scientific rationale behind these synthetic choices.
Part I: Synthesis of Propargylamine-Based MAO-B Inhibitors
The propargylamine functional group is the pharmacophoric hallmark of several potent, irreversible MAO-B inhibitors. Its terminal alkyne is essential for the mechanism-based inactivation of the FAD cofactor in the enzyme's active site. The primary synthetic challenge for these molecules often lies in achieving high enantioselectivity, as the biological activity is typically confined to a single enantiomer.
Section 1.1: Synthesis of Selegiline ((R)-Deprenyl)
Selegiline is an irreversible MAO-B inhibitor used for treating Parkinson's disease and major depressive disorder. The (R)-enantiomer is the active form.
Causality Behind Experimental Choices: Early syntheses often relied on classical resolution or the use of chiral pool starting materials. However, these methods can be inefficient. Modern approaches prioritize stereoselectivity from the outset, using biocatalysis to create the desired chiral center with high fidelity and yield. Chemoenzymatic methods, particularly those using imine reductases (IREDs), offer a green and highly efficient alternative.[5]
Workflow for Chemoenzymatic Synthesis of (R)-Selegiline
Caption: Chemoenzymatic route to (R)-Selegiline.
Protocol 1: Two-Step Chemoenzymatic Synthesis of (R)-Selegiline [5]
This protocol leverages a stereoselective biocatalytic reductive amination as the key step.
Step 1: Synthesis of (R)-Desmethylselegiline
-
Reaction Setup: To a solution of phenylacetone (1 mmol) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), add propargylamine (1.2 mmol).
-
Enzyme Addition: Introduce the imine reductase (IRED) enzyme (e.g., a selected M5 mutant, as described in the reference) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH recycling).[5]
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24-48 hours, monitoring the conversion by HPLC or TLC.
-
Work-up and Isolation: Upon completion, extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield (R)-desmethylselegiline. An isolated yield of 73% with 97% (R) enantiomeric excess (ee) has been reported.[5]
Step 2: Synthesis of (R)-Selegiline
-
Reductive Amination: Dissolve the (R)-desmethylselegiline (1 mmol) from the previous step in a suitable solvent such as methanol.
-
Reagent Addition: Add formaldehyde (1.2 mmol, typically as an aqueous solution) to the mixture.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain (R)-selegiline. A yield of 80% has been achieved for this step.[5]
Section 1.2: Synthesis of Rasagiline
Rasagiline, or (R)-N-propargyl-1-aminoindan, is a more potent, second-generation irreversible MAO-B inhibitor. Its synthesis presents the challenge of efficiently establishing the chiral amine center.
Causality Behind Experimental Choices: Conventional synthesis often involves the resolution of a racemic intermediate, which has a maximum theoretical yield of only 50%.[6] To overcome this limitation, dynamic kinetic resolution (DKR) is an elegant strategy. DKR combines the enzymatic resolution of one enantiomer with the in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% conversion to the desired product.[6] Another advanced approach is asymmetric transfer hydrogenation (ATH), which uses a chiral catalyst to directly form the enantiopure amine from a prochiral imine.[7]
Workflow for DKR-Based Synthesis of Rasagiline
Caption: Dynamic Kinetic Resolution (DKR) pathway for Rasagiline.
Protocol 2: Synthesis of Rasagiline via Chemoenzymatic Dynamic Kinetic Resolution (DKR) [6]
Step 1: DKR of rac-1-Aminoindan
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve racemic 1-aminoindan.
-
Catalyst Addition: Add Candida antarctica lipase B (CALB) as the kinetic resolution catalyst and a Palladium nanocatalyst for in-situ racemization.
-
Acylation: Add an acyl donor (e.g., ethyl acetate) and heat the mixture (e.g., to 60°C). The enzyme will selectively acylate the (S)-enantiomer, while the Pd catalyst racemizes the remaining (R)-aminoindan back to the racemic mixture, constantly feeding the desired (R)-enantiomer into the reaction pool.
-
Monitoring and Isolation: Monitor the reaction for the consumption of the starting material. Once complete, filter off the catalysts. The product mixture will contain the (S)-amide and the unreacted (R)-1-aminoindan. This process can achieve >90% yield and >99% ee for the desired (R)-amine after separation.[6]
Step 2: Hydrolysis and Propargylation
-
Amide Hydrolysis (if necessary for separation): The formed (S)-amide can be hydrolyzed back to the amine under basic conditions if needed, but the primary goal is the isolation of the unreacted (R)-1-aminoindan.
-
Purification of (R)-1-Aminoindan: The (R)-aminoindan can be separated from the (S)-amide by distillation under reduced pressure.[6]
-
N-Propargylation: Dissolve the purified (R)-1-aminoindan (1 equivalent) in a suitable solvent. Add a base (e.g., potassium carbonate) and propargyl bromide (1.1 equivalents).
-
Reaction and Purification: Stir the reaction at room temperature or with gentle heating until completion. After an aqueous workup, the crude rasagiline can be purified by chromatography or crystallization of its salt (e.g., mesylate) to yield the final product with high purity and enantioselectivity.[6]
Section 1.3: Synthesis of Safinamide
Safinamide is a selective and reversible MAO-B inhibitor also possessing voltage-gated sodium and calcium channel blocking properties, which contributes to its anti-glutamatergic activity.[8]
Causality Behind Experimental Choices: Traditional batch syntheses of safinamide can be time-consuming.[9] To address the need for rapid and efficient synthesis, particularly in a drug supply context, microwave-assisted organic synthesis (MAOS) offers significant advantages. Microwaves can dramatically reduce reaction times from hours to minutes.[9] For large-scale industrial production, continuous flow chemistry provides superior control over reaction parameters, improved safety, and higher throughput compared to batch processes.[10]
Workflow for Microwave-Assisted Synthesis of Safinamide
Caption: Rapid, one-pot microwave synthesis of Safinamide.
Protocol 3: Two-Hour Microwave-Assisted Synthesis of Safinamide [9]
This protocol describes a one-pot synthesis of the safinamide free base, followed by salt formation.
-
Imine Formation (Microwave): In a microwave-safe vessel, combine 4-((3-fluorobenzyl)oxy)benzaldehyde (1 equiv.) and (S)-alaninamide hydrochloride (1.2 equiv.) in methanol. Add a base like triethylamine (2 equiv.) to liberate the free amine. Irradiate the mixture in a microwave reactor at 55°C for 5 minutes.
-
Reductive Amination (Microwave): To the same vessel, without isolating the imine intermediate, add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.). Irradiate the mixture again at 55°C for 20 minutes.[9]
-
Work-up and Purification: After cooling, concentrate the reaction mixture. Perform a standard aqueous workup and extract the product with an organic solvent. The safinamide free base can be purified by silica gel column chromatography, yielding the product in approximately 66-69% yield.[9]
-
Salt Formation: Dissolve the purified safinamide free base in a suitable solvent like ethyl acetate. Add one equivalent of methanesulfonic acid. The safinamide mesylate salt will precipitate and can be collected by filtration, washed, and dried. The entire process can be completed in approximately two hours with an overall yield of 64%.[9]
| Method Comparison for Key MAO-B Inhibitors | Key Advantage | Typical Overall Yield | Stereocontrol Strategy | Reference |
| (R)-Selegiline Synthesis | High enantioselectivity, green chemistry | ~58% (2 steps) | Biocatalysis (Imine Reductase) | [5] |
| (R)-Rasagiline Synthesis | Overcomes 50% yield limit of KR | ~25% (7 steps) | Dynamic Kinetic Resolution (DKR) | [6] |
| Safinamide Synthesis | Extremely rapid (2 hours) | 64% (4 steps) | Microwave-assisted one-pot reaction | [9] |
| Safinamide Synthesis (Flow) | Scalable, high throughput, safe | 83% (continuous) | Continuous flow reactors | [10] |
Part II: Synthesis of Reversible MAO-B Inhibitors from Privileged Scaffolds
The search for reversible MAO-B inhibitors, which may offer a better safety profile than their irreversible counterparts, has led researchers to explore natural product-inspired scaffolds. Chalcones and coumarins are two such "privileged" structures that frequently appear in potent and selective reversible MAO-B inhibitors.[1]
Section 2.1: Chalcone-Based Inhibitors
Chalcones feature a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. This scaffold is easily synthesized and highly amenable to structural modification to optimize MAO-B inhibitory activity.[4][11]
Causality Behind Experimental Choices: The Claisen-Schmidt condensation is the most direct and widely used method for synthesizing chalcones. It involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. The simplicity of this reaction allows for the rapid generation of a diverse library of compounds by varying the substituents on either aromatic ring, which is ideal for structure-activity relationship (SAR) studies.[12][13]
General Scheme: Claisen-Schmidt Condensation
Caption: Synthesis of Chalcones via Claisen-Schmidt Condensation.
Protocol 4: General Synthesis of a Chalcone MAO-B Inhibitor [12][13]
-
Reactant Preparation: Dissolve a substituted acetophenone (1 equiv.) and a substituted benzaldehyde (1 equiv.) in a solvent such as ethanol or methanol.
-
Base Addition: Slowly add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture for several hours (e.g., 2-24 hours). The reaction progress can be monitored by TLC. In many cases, the chalcone product will precipitate out of the solution.
-
Isolation and Purification: If a precipitate forms, collect it by filtration, wash thoroughly with cold water to remove the base, and then with a cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Recrystallization: The crude product can be purified further by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
| Representative Chalcone MAO-B Inhibitors | IC₅₀ (µM) for hMAO-B | Selectivity Index (SI) > | Reference |
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)prop-2-en-1-one | 0.026 | 1538 | [3] |
| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | > 1886 | [14] |
| Morpholine-based Chalcone (MO1) | 0.030 | > 333 | [15] |
Section 2.2: Coumarin-Based Inhibitors
The coumarin (2H-chromen-2-one) scaffold is another privileged structure found in many biologically active compounds. Appropriate substitutions on the coumarin ring system can lead to potent and selective MAO-B inhibition.[16][17]
Causality Behind Experimental Choices: While classical methods like the Pechmann condensation can be used to form the coumarin core, modern cross-coupling reactions are invaluable for introducing structural diversity, particularly at the 3-position. A palladium-catalyzed Suzuki-type coupling between a 3-iodocoumarin (or a related precursor) and an aryl boronic acid is a highly effective strategy for creating 3-arylcoumarins, which often show excellent MAO-B inhibitory activity.[18]
Protocol 5: Synthesis of 3-Arylcoumarins via Suzuki-Type Coupling [18]
-
Precursor Synthesis: First, prepare a coumarin-based phenyliodonium zwitterion. This can be achieved by reacting a 4-hydroxycoumarin with iodobenzene diacetate in the presence of a base like sodium carbonate.[18]
-
Reaction Setup: In a reaction vessel, combine the coumarin-based phenyliodonium zwitterion (1 equiv.), a substituted aryl boronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Base: Add a suitable solvent system (e.g., toluene/ethanol/water) and a base (e.g., Na₂CO₃).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours, monitoring by TLC.
-
Work-up and Purification: After cooling, perform an aqueous workup, extracting the product with an organic solvent. Dry the organic phase, concentrate, and purify the crude product by silica gel column chromatography to obtain the desired 3-arylcoumarin.
Part III: Modern and Efficient Synthetic Methodologies
Section 3.1: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials.[19] This approach offers high atom economy, operational simplicity, and the ability to rapidly generate chemical libraries.
Causality Behind Experimental Choices: The A³-coupling (aldehyde-amine-alkyne) reaction is a prime example of an MCR directly applicable to the synthesis of propargylamines, the core structure of inhibitors like selegiline and rasagiline.[20] This one-pot reaction avoids the isolation of potentially unstable imine intermediates and simplifies the synthetic process significantly compared to traditional two-step reductive aminations.
General Scheme: A³-Coupling Reaction
Caption: One-pot synthesis of propargylamines via A³-Coupling.
Protocol 6: General Procedure for A³-Coupling to Synthesize Propargylamines [20]
-
Catalyst and Reactant Setup: To a solution of an aldehyde or ketone (1 equiv.) in a suitable solvent (e.g., water, toluene, or acetonitrile), add the amine (1.1 equiv.) and the terminal alkyne (1.2 equiv.).
-
Catalyst Addition: Add a metal catalyst. Copper(I) salts (e.g., CuI, CuBr) are commonly used and are cost-effective.
-
Reaction Conditions: Stir the mixture at room temperature or heat as required to drive the reaction to completion. The reaction mechanism involves the formation of an imine intermediate in situ, followed by the nucleophilic addition of a metal-acetylide species.[20]
-
Work-up and Purification: Upon completion, perform a standard aqueous workup. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final propargylamine derivative is purified by column chromatography.
Conclusion and Future Perspectives
The synthesis of monoamine oxidase B inhibitors has evolved from classical multi-step procedures to highly efficient and stereoselective modern methodologies. Chemoenzymatic strategies and asymmetric catalysis are now central to producing enantiopure irreversible inhibitors like rasagiline and selegiline. For reversible inhibitors, the modularity of reactions like the Claisen-Schmidt condensation enables extensive SAR studies on privileged scaffolds. Looking forward, the field is increasingly adopting principles of green and efficient chemistry. The use of microwave-assisted synthesis and continuous flow technologies, as demonstrated for safinamide, points towards a future of more sustainable, scalable, and rapid drug production.[9][10] Furthermore, the application of multicomponent reactions will continue to accelerate the discovery of novel MAO-B inhibitors, including multi-target-directed ligands designed to address the complex pathology of neurodegenerative diseases.
References
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development - ACS Publications.
- A Two Hour Synthesis of the Anti-Parkinson Drug Safinamide Methanesulfonate. Synfacts.
- Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. ACS Sustainable Chemistry & Engineering.
- Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach. Molecules.
-
Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal. Available from: [Link]
-
Synthesis of (R)-Selegiline via Hydrolytic Kinetic Resolution. Synthetic Communications. Available from: [Link]
-
Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
One-step asymmetric synthesis of ( R )- and ( S )-rasagiline by reductive amination applying imine reductases. Green Chemistry. Available from: [Link]
- synthesis of (r)-selegiline via hydrolytic kinetic resolution. Taylor & Francis Online.
-
Gram‐scale synthesis of rasagiline mesylate (1). ResearchGate. Available from: [Link]
-
[Synthesis of selegiline, its potential impurities and metabolites]. PubMed. Available from: [Link]
- Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi.
-
Synthesis of a Parkinson's Disease Treatment Drug, the R,R-Tartrate Salt of R-Rasagiline: A Three Week Introductory Organic Chemistry Lab Sequence. Journal of Chemical Education. Available from: [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. Available from: [Link]
-
Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification. International Journal of Biological Macromolecules. Available from: [Link]
-
Selegiline. Wikipedia. Available from: [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Available from: [Link]
-
Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential neuroprotective effects. European Journal of Medicinal Chemistry. Available from: [Link]
-
Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. Journal of Medicinal Chemistry. Available from: [Link]
-
Structure-Based Design of Novel MAO-B Inhibitors: A Review. MDPI. Available from: [Link]
- Process for the preparation of safinamide mesylate intermediate. Google Patents.
-
Synthesis of new possible monoamine oxidase inhibitors. Sciforum. Available from: [Link]
-
Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies. MDPI. Available from: [Link]
-
An Update of Synthetic Approaches and Structure‐Activity Relationships of Various Classes of Human MAO‐B Inhibitors. ResearchGate. Available from: [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. Available from: [Link]
-
Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. Current Organic Chemistry. Available from: [Link]
-
Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. Bentham Science. Available from: [Link]
-
Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. ResearchGate. Available from: [Link]
-
Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available from: [Link]
-
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. Available from: [Link]
-
Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available from: [Link]
-
Synthesis and human monoamine oxidase inhibitory activity of novel C2-, C3- and C4-substituted phthalonitriles. Bioorganic Chemistry. Available from: [Link]
-
Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Medicinal Chemistry. Available from: [Link]
-
Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Medicinal Chemistry. Available from: [Link]
-
Modern multicomponent reactions for better drug syntheses. Organic Chemistry Frontiers. Available from: [Link]
-
Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews. Available from: [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Available from: [Link]
-
MAO-B Inhibitors. Parkinson's Foundation. Available from: [Link]
Sources
- 1. Monoamine oxidase B inhibitors based on natural privileged scaffolds: A review of systematically structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Novel MAO-B Inhibitors: A Review [mdpi.com]
- 5. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Coumarin-Chalcone Hybrids as Inhibitors of MAO-B: Biological Activity and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciforum.net [sciforum.net]
- 19. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]
- 20. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing Neuroprotective Agents from Phthalimide Scaffolds
Executive Summary
The development of therapeutics for neurodegenerative diseases (NDDs) such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) has shifted away from single-target paradigms toward the design of Multi-Target-Directed Ligands (MTDLs)[1]. The2 has emerged as a highly privileged pharmacophore in this space[2]. Its inherent lipophilicity ensures excellent blood-brain barrier (BBB) penetration, while its structural versatility allows for the rational design of derivatives that simultaneously inhibit cholinesterases, block monoamine oxidase-B (MAO-B), and scavenge neurotoxic free radicals[3]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and biological validation protocols required to develop and screen novel phthalimide-based neuroprotective agents.
Mechanistic Rationale: The Phthalimide Core in MTDLs
To understand the efficacy of phthalimide derivatives, researchers must look at the causality between their structural geometry and target binding affinities:
-
Cholinesterase Inhibition: The phthalimide core shares profound pharmacophoric similarities with the indanone ring of donepezil[4]. This structural homology allows N-substituted phthalimides to act as potent peripheral anionic site (PAS) inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby preventing acetylcholine degradation and improving central cholinergic function[4].
-
MAO-B Inhibition: MAO-B levels increase with age, driving the deamination of dopamine and triggering aberrant astrocytic γ-aminobutyric acid (GABA) release, which directly correlates with memory impairment[3]. Phthalimides with hydrophobic N-benzyl substitutions fit precisely into the hydrophobic substrate cavity of MAO-B, preventing dopamine degradation and offering profound neuroprotection[3],[5].
-
Antioxidant & Anti-inflammatory Activity: Oxidative damage is a primary driver of age-related cognitive decline[6]. Phthalimide derivatives act as electron donors to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines, preventing neuronal apoptosis[4],[1].
Multi-Target Directed Ligand (MTDL) signaling pathways of phthalimide derivatives in neuroprotection.
Synthetic Chemistry: Rational Design and Workflow
The synthesis of N-substituted phthalimides is highly efficient, typically relying on the condensation of phthalic anhydride with primary amines or anilines[7],[2].
Protocol: One-Pot Condensation Synthesis
Causality of Experimental Design: This protocol utilizes glacial acetic acid. The acid serves a dual, self-validating purpose: it acts as a solvent to homogenize the reactants and functions as a weak acid catalyst. It protonates the anhydride carbonyl, enhancing electrophilicity for the amine's nucleophilic attack, and subsequently drives the dehydration step required to close the stable imide ring[6].
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 1 equivalent of phthalic anhydride and 1 equivalent of the target primary amine[6].
-
Solvent/Catalyst Addition: Add 40 mL of glacial acetic acid to the mixture[6].
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux with continuous magnetic stirring for 1 to 2 hours to ensure complete imide formation[6].
-
Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water to precipitate the crude product. Extract the mixture with ethyl acetate and wash with water to eliminate residual acetic acid[6],[8].
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via recrystallization from an ethyl acetate/hexane mixture to yield the highly pure N-substituted phthalimide[2],[8].
Step-by-step synthetic workflow for the generation of N-substituted phthalimide derivatives.
Biological Screening and Validation Protocols
In Vitro Cholinesterase Inhibition (Ellman’s Assay)
Causality & Self-Validation: This assay relies on the hydrolysis of acetylthiocholine iodide (ATChI) by AChE to produce thiocholine. Thiocholine immediately reacts with 5,5-dithio-bis-2-nitrobenzoic acid (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion[4]. The rate of color formation is inversely proportional to the inhibitor's efficacy. Using Donepezil as a positive control ensures the system is self-validating[4],[3].
-
Pre-incubation: In a 96-well microplate, combine 20 µL of the test phthalimide solution (0.25–1 mM), 40 µL of 0.02 U/mL AChE (or BuChE), and 1900 µL of 50 mM Tris–HCl buffer (pH 8.0). Incubate at 4 °C for 30 minutes to allow inhibitor-enzyme binding[4].
-
Reaction Initiation: Add 20 µL of 12 mM ATChI and 20 µL of 10 mM DTNB[4].
-
Spectrophotometric Measurement: Immediately monitor the absorbance at 413 nm for 10 minutes at 25 °C[4].
Neuroprotection & Cytotoxicity Assay (SH-SY5Y Cell Line)
Causality & Self-Validation: The human neuroblastoma SH-SY5Y cell line is the gold standard in vitro model for dopaminergic neurons. Exposing these cells to neurotoxins (like H₂O₂ or Aβ₁₋₄₂) induces oxidative stress and cell death[9]. The MTT assay measures mitochondrial succinate dehydrogenase activity, which reduces yellow MTT to purple formazan only in living cells, thereby providing a direct, quantifiable validation of the phthalimide's neuroprotective rescue effect[2].
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight[2].
-
Pre-treatment: Treat the cells with varying concentrations of the synthesized phthalimide derivatives (e.g., 10, 20, 50, 100 µM) for 24 hours[5].
-
Toxin Exposure: Introduce the neurotoxic agent (e.g., Aβ₁₋₄₂ or H₂O₂) to induce oxidative damage and incubate for an additional 24 hours[9].
-
Viability Readout: Add MTT solution to each well and incubate for 3–4 hours. Dissolve the resulting formazan crystals in DMSO and measure absorbance at 570 nm to quantify cell viability[2].
Quantitative Data Summary
The following table summarizes the multi-target inhibitory profiles of recently developed phthalimide derivatives, demonstrating their superiority or equivalence to standard clinical controls.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | DPPH IC₅₀ (µM) |
| Compound 1 | 10.0 | 80.0 | Not Tested | 105.0 |
| Compound 3 | 18.0 | 11.0 | Not Tested | 150.0 |
| Compound 3e | 0.24 | Not Tested | Not Tested | Not Tested |
| Compound 3f | Not Tested | Not Tested | 0.091 | Not Tested |
| Donepezil (Positive Control) | 0.054 | - | - | - |
| Ascorbic Acid (Positive Control) | - | - | - | 61.0 |
Data synthesized from in vitro evaluations of novel phthalimide derivatives[4],[3],[5].
References
-
Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease - PMC (nih.gov). 4
-
Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease - ACS Omega. 6
-
Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives - ResearchGate. 7
-
Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC (nih.gov). 3
-
Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - ACS Omega. 5
-
Recent advances in isatin-derived hybrids: promising multifunctional agents for drug development - mfd.org.mk. 1
-
A Technical Guide to the Synthesis and Biological Screening of Novel Phthalimide Derivatives - Benchchem. 2
-
Current Perspectives on Pyrazole Scaffolds and Their Potential Impact on Alzheimer's Disease - ResearchGate. 9
-
L-Proline-Catalyzed Synthesis of Phthalimide Derivatives and Evaluation of Their Antioxidant, Anti-Inflammatory, and Lipoxygenas - SciSpace. 8
Sources
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Note: Molecular Docking Studies of Isoindoline Derivatives
Abstract
Isoindoline derivatives, particularly isoindoline-1,3-diones (phthalimides) and isoindolinones, represent a privileged scaffold in medicinal chemistry due to their pleiotropic biological activities, including cholinesterase inhibition, anti-inflammatory (COX-2) modulation, and kinase inhibition.[1] This application note provides a rigorous, field-proven protocol for conducting molecular docking studies on these fused-ring systems. We detail the critical handling of the rigid bicyclic core, the flexibility of N-substituted linkers, and the specific pi-stacking interactions that define their binding efficacy.
Introduction: The Isoindoline Scaffold in SBDD
Structure-Based Drug Design (SBDD) of isoindoline derivatives often hinges on exploiting the rigid, planar nature of the bicyclic system to anchor the molecule within a receptor's hydrophobic pocket.[1]
Key Structural Considerations for Docking
-
The Anchor: The isoindoline-1,3-dione core often mimics amino acid side chains (e.g., Tryptophan) or nucleobases, making it ideal for pi-pi stacking interactions.
-
The Vector: The Nitrogen at position 2 allows for diverse substitution. In docking, the flexibility of this N-linker is the primary source of conformational entropy.[1]
-
Electronic Environment: The carbonyl oxygens at positions 1 and 3 act as obligate hydrogen bond acceptors, a feature that must be satisfied in the binding pocket to achieve high affinity.[1]
Protocol Phase I: Preparation & Curation
Ligand Preparation (The Isoindoline Specifics)
Standard ligand preparation often fails to account for the specific electronic delocalization of the imide system.[1]
-
Geometry Optimization: Do not rely on simple force field minimization (e.g., MMFF94) alone. The planarity of the isoindoline ring is critical.
-
Recommendation: Perform a DFT optimization (B3LYP/6-31G*) to fix the core planarity before export to PDBQT/MOL2 format.
-
-
Protonation States: Isoindoline-1,3-diones are generally neutral at physiological pH.[1] However, if the N-substituent contains a basic amine (common in AChE inhibitors), ensure it is protonated (positively charged) for correct electrostatic mapping.
-
Stereochemistry: If the N-linker is chiral, generate both R and S enantiomers explicitly.[1] Docking algorithms often struggle to flip chiral centers dynamically.
Protein Target Selection & Preparation
Isoindoline derivatives are "multi-target" ligands. Select the target based on the N-substituent profile:
| Target Family | PDB ID Examples | Key Residues for Isoindoline Binding |
| Cholinesterases | 4EY7 (AChE), 1P0I (BuChE) | Trp286 (PAS), Trp86 (CAS) - Critical Pi-Stacking |
| Cyclooxygenases | 3LN1 (COX-2), 1EQG (COX-1) | Arg120 , Tyr355 - H-bonding with dione oxygens |
| Kinases (EGFR) | 1M17, 4HJO | Met793 - Hinge region interaction |
Protocol Step:
-
Clean PDB: Remove heteroatoms (water, ions) unless they are catalytic (e.g., Zn in MMPs) or structural bridges.
-
H-Bond Network: Optimize H-bond orientation (e.g., flip Asn/Gln/His) using PropKa at pH 7.4.
-
Restrained Minimization: Perform a short minimization (OPLS3e or AMBER force field) on the protein structure (RMSD limit 0.3 Å) to relieve steric clashes without distorting the active site.
Protocol Phase II: Docking Methodology
Grid Generation (The "Dual-Site" Challenge)
For targets like Acetylcholinesterase (AChE), isoindoline derivatives often span the entire active site gorge (20 Å deep).
-
Standard Box: A 20x20x20 Å box is insufficient.[1]
-
Isoindoline Protocol: Define a rectangular box that encompasses both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .
-
Dimensions: Typically 25 x 25 x 40 Å for AChE.
-
Center: Midpoint between Trp86 (CAS) and Trp286 (PAS).[1]
-
Algorithm Selection
-
Rigid Core/Flexible Tail: The isoindoline core is rigid.[1] Use a Genetic Algorithm (GA) (e.g., AutoDock Vina, GOLD, Glide XP) that prioritizes torsional rotation of the N-linker.
-
Exhaustiveness: Set exhaustiveness/search efficiency to High (value 32-64 in Vina) . The long linkers in these derivatives create a complex conformational landscape that standard settings will undersample.
Workflow Visualization
The following diagram illustrates the specific decision pathways for isoindoline docking.
Caption: Decision tree for grid generation based on the N-linker length of isoindoline derivatives.
Protocol Phase III: Post-Docking Analysis & Validation
Critical Interaction Checkpoints
A successful docking pose for an isoindoline derivative must exhibit the following:
-
Pi-Pi Stacking (The "Sandwich"):
-
Observation: The benzene ring of the isoindoline moiety should lie parallel to an aromatic residue (e.g., Trp286 in AChE or Phe381 in COX-2).[1]
-
Metric: Centroid-to-centroid distance 3.5 - 4.5 Å . Angle < 30°.
-
-
Carbonyl Anchors:
Binding Energy Estimation
While scoring functions (e.g., -kcal/mol) provide a ranking, they often underestimate the entropic penalty of the flexible N-linker.
-
Correction: Compare the docked pose energy of the derivative to a known co-crystallized inhibitor (e.g., Donepezil).
-
Validation: If the docking score is > -7.0 kcal/mol for a drug-like candidate, the affinity is likely too low.[1] Potent isoindoline inhibitors typically score < -9.5 kcal/mol (AChE) or < -8.0 kcal/mol (COX-2).[1]
Binding Mode Visualization
The diagram below conceptualizes the "Dual-Binding" mode typical of potent isoindoline-based AChE inhibitors.
Caption: Schematic of a "Dual-Binding" isoindoline inhibitor bridging the CAS and PAS of Acetylcholinesterase.
Case Studies & Reference Data
Case Study A: AChE Inhibition (Alzheimer's)
-
Compound: N-benzylpiperidine-isoindoline hybrids.[2]
-
Mechanism: The isoindoline ring binds at the PAS (Trp286), preventing amyloid-beta aggregation, while the piperidine tail penetrates the gorge to bind at the CAS (Trp86).
-
Data: IC50 values often correlate with the depth of docking penetration.[1]
-
Reference: [1]
-
Case Study B: COX-2 Selectivity (Inflammation)[3]
-
Mechanism: The bulkier isoindoline group exploits the larger hydrophobic side pocket of COX-2 (Val523) which is restricted in COX-1 (Ile523).
-
Data: Docking scores show a preference for COX-2 (-9.2 kcal/mol) vs COX-1 (-7.1 kcal/mol), predicting selectivity.[1]
-
Reference: [2]
-
Case Study C: Anticancer (EGFR/VEGFR)
-
Compound: Isoindolinone-chalcone hybrids.[4]
-
Mechanism: Binding in the ATP-binding pocket. The dione oxygens H-bond with the hinge region (Met793 in EGFR).
-
Data: Validated by cytotoxicity assays against HeLa and KB cell lines.
-
Reference: [6]
-
References
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. National Institutes of Health (PMC).[1] [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase. MDPI / PMC.[1] [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link][5]
-
Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed.[1][4] [Link]
-
Synthesis, Molecular Docking, Cytotoxicity and Antioxidant Activity Evaluation of Isoindoline-1,3-dione Derivatives. Asian Journal of Chemistry. [Link]
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate.[1][6] [Link]
Sources
- 1. jmpas.com [jmpas.com]
- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
improving the yield of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It addresses the synthesis of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (also known as N-(p-tolyl)trimellitimide) via the condensation of Trimellitic Anhydride (TMA) and p-Toluidine .[1]
Topic: Yield Optimization & Troubleshooting for 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Reaction Logic
The synthesis involves the condensation of Trimellitic Anhydride (TMA) with p-Toluidine .[1] This is a classic nucleophilic acyl substitution followed by cyclodehydration.[1]
-
Core Challenge: The reaction proceeds through an amic acid intermediate .[1] Incomplete dehydration of this intermediate is the #1 cause of low yield and sticky/impure products.[1]
-
The Fix: Driving the equilibrium toward the imide requires continuous water removal (thermodynamic control) or chemical dehydration (kinetic control).[1]
Reaction Pathway Diagram
The following workflow illustrates the critical path and failure modes.
Caption: Figure 1. Reaction pathway showing the critical dehydration step required to convert the amic acid intermediate into the final cyclized imide product.
Standard Optimized Protocol (The "Gold Standard")
Use this protocol to establish a baseline before attempting variations.
Reagents:
-
Trimellitic Anhydride (TMA): 1.0 equiv[1]
-
p-Toluidine: 1.05 equiv (Slight excess drives consumption of anhydride)[1]
-
Concentration: 0.5 M (relative to TMA)[1]
Method:
-
Dissolution: Charge TMA and Glacial AcOH into a round-bottom flask. Stir at room temperature (RT).
-
Addition: Add p-Toluidine. The solution may warm slightly (exothermic amic acid formation).[1]
-
Reaction: Heat to reflux (118°C) for 4–6 hours.
-
Why Reflux? Acetic acid acts as both solvent and acid catalyst, promoting ring closure. The high temperature drives off the water formed during imidization.[1]
-
-
Monitoring: Check TLC or HPLC. Look for the disappearance of the polar amic acid spot.
-
Work-up: Cool the mixture to RT. The product often precipitates.[1]
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Troubleshooting Guide (Q&A)
Issue 1: "My yield is consistently low (<50%)."
Diagnosis: This is usually due to hydrolysis of the anhydride starting material before it reacts with the amine.[1] Root Cause: Trimellitic anhydride is moisture-sensitive.[1] If your solvent is "wet" or the flask wasn't dried, the anhydride ring opens to form Trimellitic Acid, which is unreactive toward the amine under mild conditions.
Corrective Actions:
-
Dry Your Solvent: Ensure Glacial Acetic Acid is anhydrous.[1] If using DMF, store it over molecular sieves (4Å).[1]
-
Order of Addition: Dissolve the p-Toluidine first, then add solid TMA. This ensures the amine captures the anhydride immediately.[1]
-
Dean-Stark Trap: If scaling up (>10g), switch solvent to Toluene/DMF (10:1) and use a Dean-Stark trap to physically remove water.[1] This pushes the equilibrium to the right [1].
Issue 2: "The product is a sticky gum, not a powder."
Diagnosis: You have a mixture of the Amic Acid Intermediate and the Product.[1] Root Cause: Incomplete cyclization.[1] The ring did not close because the temperature was too low or the reaction time was too short.
Corrective Actions:
-
Chemical Dehydration: Add Acetic Anhydride (1.0 equiv) to the reaction mixture and reflux for an additional hour. This chemically scavenges water and forces ring closure.[1]
-
Post-Workup Fix: Dissolve the sticky solid in dilute Sodium Bicarbonate (NaHCO3). Filter off any insoluble impurities.[1][2] Then, slowly acidify the filtrate with HCl. The free carboxylic acid product should precipitate as a cleaner solid [2].[1]
Issue 3: "I have unreacted p-Toluidine contaminating the product."
Diagnosis: Stoichiometry imbalance or poor washing.[1] Root Cause: p-Toluidine is soluble in organic solvents but can get trapped in the crystal lattice.[1]
Corrective Actions:
-
Acid Wash: Wash the crude filter cake with 1N HCl .[1] The amine converts to its hydrochloride salt (water-soluble) and washes away, while your product (a carboxylic acid) remains insoluble.[1]
-
Recrystallization: Use Ethanol .[1][2][3] p-Toluidine is highly soluble in ethanol; the imide product is less soluble, allowing for separation upon cooling [3].[1]
Advanced Optimization: Microwave Synthesis
For high-throughput synthesis or difficult substrates, microwave irradiation significantly improves yield and purity by superheating the solvent and accelerating the dehydration step.
Protocol:
-
Solvent: DMF (Dimethylformamide) or Acetic Acid.[1]
-
Conditions: 150°C for 10–20 minutes.
-
Yield Impact: Often increases yield by 5–15% compared to thermal reflux due to cleaner conversion profiles [4].[1]
Comparative Data: Thermal vs. Microwave[1]
| Parameter | Thermal Reflux (AcOH) | Microwave (DMF) |
| Temperature | 118°C | 150°C |
| Time | 4–8 Hours | 10–20 Minutes |
| Typical Yield | 65–75% | 80–92% |
| Purity (Crude) | 85–90% | >95% |
| Major Impurity | Amic Acid | Degradants (if overheated) |
References
-
Organic Chemistry Portal. Phthalimides: Synthesis and Protection of Amino Groups.[1] Available at: [Link][1]
-
ResearchGate. Optimization of phthalimide synthesis from trimellitic anhydride. (General protocols for TMA derivatives). Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Eco-friendly Synthesis of Phthalimide Derivatives. Available at: [Link][1]
Sources
Technical Support Center: Optimizing p-Toluidine and Trimellitic Anhydride Reactions
Welcome to the Application Scientist Support Center. The reaction between p-toluidine (an aromatic amine) and trimellitic anhydride (TMA) is a foundational two-step polycondensation/imidization workflow. Because TMA is a bifunctional monomer containing both an anhydride ring and a free carboxylic acid, achieving high-purity N-(p-tolyl)trimellitimide requires precise kinetic control to prevent side reactions.
This guide provides troubleshooting insights, optimization parameters, and self-validating protocols to ensure reproducible yields.
Process Overview & Reaction Logic
The synthesis follows a two-stage pathway:
-
Amidation (Kinetic Control): Nucleophilic attack of the p-toluidine amine on the highly reactive anhydride ring of TMA at low temperatures (0–25 °C) to form an amic acid intermediate.
-
Imidization (Thermodynamic Control): Cyclodehydration of the amic acid into the final imide ring, driven either thermally (via azeotropic distillation) or chemically (via base-catalyzed dehydration).
Figure 1: Reaction workflow for the synthesis of N-(p-tolyl)trimellitimide via amic acid.
Troubleshooting FAQs
Q1: Why is my imidization incomplete, showing residual amic acid in the FTIR spectrum? A1: Incomplete cyclodehydration is a frequent bottleneck. In thermal imidization, the equilibrium is hindered if the water byproduct is not efficiently removed from the system ([1]). Solution: Implement a Dean-Stark apparatus using a toluene/DMF co-solvent system (approx. 1:4 ratio). Toluene forms an azeotrope with water, physically driving the reaction to completion. For chemical imidization, ensure your acetic anhydride (dehydrating agent) to amic acid ratio is at least 3:1, and include pyridine as a catalyst ([2]). Pyridine accelerates the ring closure by activating the anhydride and scavenging the acetic acid byproduct.
Q2: I am observing cross-linking and insoluble gel formation. How do I prevent this? A2: Trimellitic anhydride (TMA) is a bifunctional monomer containing both a highly reactive anhydride ring and a less reactive free carboxylic acid ([3]). At low temperatures (0–25 °C), the amine selectively attacks the anhydride to form the linear amic acid. However, if the initial reaction temperature exceeds 50 °C, the p-toluidine will begin reacting with the free carboxylic acid, leading to unwanted amide branching and cross-linking[1]. Solution: Maintain strict temperature control (<25 °C) during the initial dropwise addition of p-toluidine. Ensure the amidation step is complete before initiating the high-temperature imidization phase.
Q3: My p-toluidine solution turns dark brown before the reaction even starts. What is happening? A3: p-Toluidine contains an electron-donating methyl group, making its amine highly susceptible to air oxidation, which forms colored azo or quinoid byproducts. Solution: Always use freshly purified (recrystallized or sublimed) p-toluidine. Degas your polar aprotic solvents (e.g., DMF, NMP) with nitrogen or argon for 15 minutes prior to dissolution, and conduct the entire workflow under a positive pressure inert atmosphere ([4]).
Q4: The product crashes out of solution during chemical imidization. Is this normal? A4: Yes. The fully cyclized N-(p-tolyl)trimellitimide has significantly lower solubility in the reaction mixture compared to its poly(amic acid) precursor. While this precipitation drives the reaction forward via Le Chatelier's principle, premature precipitation can trap unreacted amic acid inside the solid matrix. Solution: If premature precipitation occurs, dilute the reaction mixture with additional anhydrous DMF or DMAc prior to adding the acetic anhydride/pyridine mixture.
Optimization Parameters
The following table summarizes the quantitative parameters for optimizing the imidization step based on your laboratory's capabilities.
| Imidization Route | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield | Key Advantage / Disadvantage |
| Thermal | Toluene (Azeotrope) | 150–180 | 4–6 | 80–85% | Avoids chemical dehydrants / High energy consumption. |
| Chemical | Ac₂O / Pyridine | 25–80 | 12–24 | 90–95% | Mild conditions, prevents thermal degradation / Requires extensive washing to remove pyridine. |
| Microwave | None (Solvent only) | 150 | 0.5 | 85–90% | Rapid kinetics / Scalability limitations. |
Standardized Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.
Protocol A: Thermal Imidization Route
Best for large-scale synthesis where avoiding toxic pyridine is preferred.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a Dean-Stark trap attached to a reflux condenser.
-
Amic Acid Formation: Dissolve 1.0 eq (10.7 g, 0.1 mol) of freshly purified p-toluidine in 100 mL of anhydrous DMF under nitrogen. Cool to 0–5 °C using an ice bath.
-
Addition: Add 1.0 eq (19.2 g, 0.1 mol) of Trimellitic Anhydride (TMA) portion-wise over 30 minutes to prevent exothermic spiking. Stir at room temperature for 3 hours.
-
Validation Checkpoint 1: Take a small aliquot for FTIR. Confirm the presence of broad N-H/O-H stretching (3200–3400 cm⁻¹) and amide C=O (1650 cm⁻¹).
-
-
Azeotropic Distillation: Add 25 mL of toluene to the flask. Heat the mixture to 160 °C using an oil bath.
-
Imidization: Reflux for 4–6 hours. Water generated from the cyclization will azeotrope with toluene, condense, and separate in the Dean-Stark trap. The reaction is complete when water ceases to collect.
-
Isolation: Cool the mixture to room temperature. Pour dropwise into 500 mL of vigorously stirred distilled water. Filter the precipitate, wash with methanol, and dry under vacuum at 80 °C for 24 hours.
-
Validation Checkpoint 2: Final FTIR must show the disappearance of the 1650 cm⁻¹ amide peak and the appearance of characteristic imide C=O stretching bands at ~1780 cm⁻¹ (symmetric) and ~1720 cm⁻¹ (asymmetric).
-
Protocol B: Chemical Imidization Route
Best for heat-sensitive derivatives or when maximum yield is required.
-
Amic Acid Formation: Follow Steps 1–3 from Protocol A to generate the amic acid intermediate.
-
Reagent Addition: Cool the amic acid solution back to 0 °C. Add 3.0 eq of acetic anhydride (dehydrating agent) and 1.5 eq of anhydrous pyridine (catalyst) dropwise.
-
Cyclization: Remove the ice bath. Allow the reaction to warm to room temperature and stir continuously for 18 hours. (Alternatively, heat to 60 °C for 3 hours to accelerate the process).
-
Isolation: Pour the mixture into 600 mL of vigorously stirred ethanol/water (1:1 v/v) to precipitate the product and dissolve the pyridine acetate salts.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with warm water until the filtrate is pH neutral, then wash with cold ethanol. Dry in a vacuum oven at 80 °C overnight. Verify via Validation Checkpoint 2.
References
- US5310943A - Aromatic trisanhydrides Source: Google Patents URL
-
Synthesis and Characterization of a New Semi-Aliphatic Poly(amide-imide) and Evaluation of the Effect of Reaction Source: Taylor & Francis (Tandfonline) URL:[Link]
- US3179634A - Aromatic polyimides and the process for preparing them Source: Google Patents URL
Sources
Technical Support Center: Troubleshooting Isoindoline-1,3-dione Solubility
Welcome to the Technical Support Center for Isoindoline-1,3-dione (phthalimide) derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the notorious solubility bottlenecks associated with this class of compounds (which includes immunomodulatory drugs like thalidomide, lenalidomide, and pomalidomide).
Isoindoline-1,3-dione derivatives exhibit poor aqueous solubility due to their rigid, nonpolar hydrocarbon framework and high crystal lattice energy[1]. Here, we move beyond basic trial-and-error, providing field-proven, mechanistically grounded troubleshooting strategies.
Mechanistic Troubleshooting Workflow
Before altering your formulation, it is critical to diagnose the thermodynamic or kinetic barrier preventing dissolution. The following logical workflow maps the physicochemical causes of poor solubility to their respective formulation strategies.
Logical workflow mapping physicochemical causes of poor solubility to formulation strategies.
Frequently Asked Questions & Troubleshooting Guide
Q1: My isoindoline-1,3-dione analog crashes out of solution when I dilute my DMSO stock into aqueous in vitro assay buffers. How do I prevent this?
The Causality: Isoindoline-1,3-dione has a highly planar, hydrophobic core that promotes strong π-π stacking and intermolecular hydrogen bonding[1]. When transitioning from a solvating environment (DMSO) to a polar protic environment (water), the thermodynamic penalty of solvating the hydrophobic core forces rapid nucleation and precipitation. The Solution: Utilize Cyclodextrin Complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the isoindoline core, while its hydrophilic exterior maintains aqueous solubility. This shielding prevents the drug molecules from aggregating[2]. Validation Tip: A successful inclusion complex will remain optically clear upon 1:100 dilution in PBS. If turbidity occurs, increase the molar ratio of HP-β-CD to drug.
Q2: We are observing highly variable, low oral bioavailability in our preclinical rodent models. How can we formulate thalidomide/lenalidomide analogs for better in vivo absorption?
The Causality: These derivatives are typically BCS Class II compounds (low solubility, high permeability). The rate-limiting step for absorption is gastrointestinal dissolution. Pure crystalline forms dissolve too slowly to be absorbed during their transit window. The Solution: Engineer an Amorphous Solid Dispersion (ASD) . By dispersing the drug in self-emulsifying carriers (e.g., Gelucire® 44/14, Kolliphor® TPGS) alongside a precipitation inhibitor like Polyvinylpyrrolidone (PVP K30), you disrupt the crystal lattice entirely. This creates a high-energy amorphous state that drives metastable supersaturation in the gut, increasing apparent solubility by 2–3 fold[3]. PVP K30 sterically hinders the drug from recrystallizing out of the supersaturated state.
Q3: Our lenalidomide derivative shows polymorphic instability during long-term storage, leading to decreased solubility over time. How do we stabilize it?
The Causality: Amorphous forms or metastable polymorphs naturally seek the lowest-energy thermodynamic state, eventually recrystallizing into highly stable, poorly soluble forms. The Solution: Utilize Cocrystal Engineering . By co-crystallizing the drug with highly soluble coformers like urea or 3,5-dihydroxybenzoic acid, you create a new, stable three-dimensional hydrogen-bonded framework[4]. This fundamentally alters the crystal packing, permanently improving the intrinsic dissolution rate without risking polymorphic reversion over time[4].
Q4: We are trying to use supercritical fluid (SCF) technology for particle size reduction, but the drug won't dissolve in the Supercritical CO2 (SC-CO2).
The Causality: The solvating power of SC-CO2 is highly dependent on its density, which is a function of temperature and pressure. Isoindoline derivatives often lack the fluorinated or highly branched aliphatic groups that favor CO2 solubility. The Solution: Increase the operational pressure. Machine learning models (like Multilayer Perceptron) applied to lenalidomide solubility in SC-CO2 demonstrate that increasing pressure directly increases solvent density, which exponentially improves the solvating strength of the SC-CO2 system. If pressure limits are reached, introduce a polar cosolvent (e.g., 5% ethanol) to act as a hydrogen-bond donor/acceptor.
Quantitative Comparison of Solubility Enhancement Strategies
| Formulation Strategy | Recommended Excipients / Coformers | Primary Mechanism of Action | Expected Solubility Increase | Optimal Application Phase |
| Amorphous Solid Dispersion | Gelucire 44/14, TPGS, PVP K30 | Crystal lattice disruption & micellar solubilization | 2.0x – 3.0x [3] | In vivo PK / Oral bioavailability |
| Cocrystallization | Urea, 3,5-Dihydroxybenzoic acid | Altered crystal lattice via 3D H-bonding networks | > 2.5x [4] | Solid-state stability & formulation |
| Inclusion Complexation | Hydroxypropyl-β-cyclodextrin | Hydrophobic cavity shielding | > 5.0x [2] | In vitro assays / IV dosing |
| Supercritical CO2 | SC-CO2 (High Pressure) | Density-driven solvation | Variable | Particle engineering / Nanosizing |
Self-Validating Experimental Protocols
Protocol A: Preparation of Isoindoline-HP-β-CD Inclusion Complexes (Kneading Method)
This protocol ensures the physical entrapment of the drug within the cyclodextrin cavity, validated by the loss of crystalline drug peaks.
-
Molar Calculation: Weigh the isoindoline-1,3-dione derivative and HP-β-CD at a 1:1 or 1:2 molar ratio.
-
Wetting: Place the HP-β-CD in a ceramic mortar. Add a minimal volume of a 50:50 (v/v) water/ethanol mixture to form a homogeneous, thick paste.
-
Kneading: Gradually add the drug powder to the paste. Knead continuously for 45–60 minutes. Self-Validation: The paste should become uniformly smooth; if grittiness persists, the drug is not fully complexing. Add trace amounts of solvent as needed to maintain the paste consistency.
-
Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours to remove all residual solvent.
-
Milling & Sieving: Gently grind the dried solid and pass it through a 100-mesh sieve.
-
Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp endothermic melting peak of the pure drug confirms successful inclusion and amorphization[2].
Protocol B: Formulation of Amorphous Solid Dispersions (Solvent Evaporation)
This protocol utilizes self-emulsifying carriers and precipitation inhibitors to force the drug into a supersaturated state.
-
Solvent Selection: Dissolve the isoindoline derivative in a volatile organic solvent capable of breaking its hydrogen bonds (e.g., acetone or methanol).
-
Carrier Integration: In a separate vessel, dissolve the self-emulsifying carrier (e.g., Gelucire® 44/14) and the precipitation inhibitor (PVP K30) in the same solvent.
-
Mixing: Combine the two solutions and stir at 300 rpm for 30 minutes at room temperature to ensure molecular-level mixing.
-
Evaporation: Remove the solvent rapidly using a rotary evaporator set to 40°C under reduced pressure. Causality Note: Rapid evaporation is critical to prevent the drug molecules from having the kinetic time required to reorganize into a crystal lattice.
-
Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 12 hours to remove trace solvents.
-
Validation: Perform Powder X-Ray Diffraction (PXRD). A successful ASD will present as a broad "halo" without any sharp diffraction peaks, confirming a fully amorphous state[3].
References
-
Solubility of Isoindoline-1,3-dione Source: Solubility of Things URL:[Link]
-
Solid dispersions enhance solubility, dissolution and permeability of thalidomide Source: ResearchGate URL:[Link]
-
Solid dispersions enhance solubility, dissolution, and permeability of thalidomide Source: PubMed / National Library of Medicine URL:[Link]
-
Improving the Solubility of Lenalidomide via Cocrystals Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Novel numerical simulation of drug solubility in supercritical CO2 using machine learning technique: Lenalidomide case study Source: Arabian Journal of Chemistry URL:[Link]
Sources
preventing byproduct formation in phthalimide synthesis
Welcome to the Technical Support Center for Phthalimide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of phthalimide synthesis and troubleshoot common challenges, particularly the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and ensure the integrity of your products.
I. Understanding and Preventing Byproduct Formation: A Proactive Approach
The synthesis of phthalimide and its subsequent use in the renowned Gabriel synthesis for preparing primary amines are cornerstones of modern organic chemistry.[1] While elegant in principle, these reactions can be prone to byproduct formation, impacting yield and purity. A thorough understanding of the reaction mechanisms at each stage is paramount to proactively mitigating these issues.
This guide is structured to address specific challenges you may encounter, providing not just solutions but also the underlying chemical principles to empower your synthetic design.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding byproduct formation during phthalimide synthesis.
Q1: I'm synthesizing phthalimide from phthalic anhydride and an amine, and I'm getting a significant amount of a water-soluble byproduct that isn't my desired imide. What is it and how can I prevent its formation?
A: The most likely byproduct you are encountering is phthalamic acid , the ring-opened intermediate.[2] The reaction of phthalic anhydride with an amine first forms this amic acid, which then needs to undergo an intramolecular cyclization via dehydration to form the stable five-membered phthalimide ring.
-
Causality: Incomplete cyclization is the primary cause of phthalamic acid contamination. This can be due to insufficient reaction temperature or the absence of a dehydrating agent. The presence of water in the reaction mixture can also inhibit the final ring-closing step.
-
Prevention:
-
Elevated Temperatures: Ensure your reaction is heated sufficiently. Temperatures in the range of 150-200°C are often required to drive the dehydration and cyclization to completion.[3]
-
Dehydrating Conditions: The use of a dehydrating agent or a setup that facilitates water removal (e.g., a Dean-Stark trap) is highly recommended. Acetic acid is a commonly used solvent and catalyst that aids in the dehydration process.[4]
-
Anhydrous Reagents and Solvents: Ensure that your starting materials and solvents are as anhydrous as possible to prevent hydrolysis of the phthalic anhydride and to favor the cyclization of the phthalamic acid intermediate.
-
Q2: During the N-alkylation step of the Gabriel synthesis, my yield of the N-alkylphthalimide is low, and I'm observing the formation of an alkene. What is happening?
A: The formation of an alkene byproduct during the N-alkylation of potassium phthalimide points to a competing elimination reaction (E2) .[5] This is particularly prevalent when using secondary or sterically hindered primary alkyl halides.
-
Causality: The phthalimide anion is a reasonably strong base. When it reacts with an alkyl halide that has a hydrogen atom on a carbon adjacent to the carbon bearing the halogen (a β-hydrogen), it can act as a base and abstract this proton, leading to the formation of an alkene and eliminating the halide. This E2 pathway competes with the desired SN2 substitution reaction.[4][5]
-
Prevention:
-
Substrate Selection: The Gabriel synthesis is most effective with primary alkyl halides.[6] Avoid using secondary and tertiary alkyl halides, as they are more prone to elimination reactions.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is often higher.
-
Solvent Choice: While polar aprotic solvents like DMF are common, consider the specific substrate and potential for side reactions when selecting your solvent.[1]
-
Q3: I'm having trouble with the final hydrolysis of my N-alkylphthalimide. The yield of my primary amine is low. What are the common pitfalls in this step?
A: The cleavage of the N-alkylphthalimide to liberate the primary amine is a critical step that can be fraught with challenges, leading to low yields. Common issues include incomplete hydrolysis and the formation of stable, unwanted byproducts.
-
Causality and Byproducts:
-
Incomplete Hydrolysis: Both acidic and basic hydrolysis can be slow and require harsh conditions (e.g., prolonged heating in strong acid or base).[6] This can lead to incomplete reaction, leaving unreacted N-alkylphthalimide in your product mixture.
-
Phthalic Acid/Phthalate Salts: Under hydrolysis conditions, the phthalimide moiety is converted to phthalic acid (in acidic conditions) or a phthalate salt (in basic conditions).[7] These can sometimes be difficult to separate from the desired amine.
-
Phthalhydrazide: When using the milder Ing-Manske procedure with hydrazine, the byproduct is phthalhydrazide, which can precipitate out of the reaction mixture.[6] However, its removal can sometimes be challenging.
-
-
Troubleshooting and Optimization:
-
Choice of Cleavage Method: For substrates sensitive to harsh acidic or basic conditions, the Ing-Manske procedure using hydrazine is generally preferred.[8]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting N-alkylphthalimide and confirm the completion of the reaction.
-
Work-up Procedure: Careful work-up is crucial for separating the primary amine from the byproducts. For the Ing-Manske procedure, acidification after the reaction can help precipitate the phthalhydrazide, which can then be removed by filtration.[2] Subsequent basification of the filtrate will liberate the free amine for extraction.
-
III. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common problems in phthalimide synthesis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of Phthalimide (from Phthalic Anhydride) | 1. Incomplete cyclization of phthalamic acid intermediate. [2]2. Hydrolysis of phthalic anhydride. 3. Sub-optimal reaction temperature. | 1. Increase reaction temperature: Heat the reaction mixture to 150-200°C to promote dehydration and ring closure.[3]2. Use a dehydrating agent/solvent: Employ glacial acetic acid as a solvent and catalyst, or use a Dean-Stark trap to remove water azeotropically.[4]3. Ensure anhydrous conditions: Use dry reagents and solvents. |
| Low yield of N-Alkylphthalimide (Gabriel Synthesis) | 1. Competing elimination (E2) reaction. [5]2. Poor quality of potassium phthalimide. 3. Inactive alkyl halide. | 1. Use primary alkyl halides: Avoid secondary and tertiary alkyl halides.[6]2. Verify the quality of potassium phthalimide: If it has been stored for a long time, its reactivity may be diminished. Consider preparing it fresh from phthalimide and potassium hydroxide.[9] 3. Use a more reactive alkyl halide: Iodides are more reactive than bromides, which are more reactive than chlorides. The addition of a catalytic amount of sodium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides or bromides. |
| Incomplete Cleavage of N-Alkylphthalimide | 1. Insufficient reaction time or temperature. 2. Inappropriate cleavage reagent for the substrate. | 1. Monitor the reaction by TLC: Ensure the reaction is run until the starting material is consumed.2. Select the appropriate cleavage method: For acid/base sensitive substrates, use the Ing-Manske procedure with hydrazine.[8] For more robust substrates, strong acid or base hydrolysis can be effective, but may require longer reaction times or higher temperatures. |
| Difficulty Separating Primary Amine from Byproducts | 1. Co-precipitation or co-extraction of the amine and byproduct. 2. Emulsion formation during work-up. | 1. Optimize the work-up pH: For the Ing-Manske procedure, ensure complete precipitation of phthalhydrazide by acidification before filtration. Then, make the filtrate sufficiently basic to ensure the amine is in its free base form for efficient extraction.[2]2. Use a different extraction solvent or add brine: To break up emulsions, try a different organic solvent or wash the organic layer with a saturated sodium chloride solution (brine). |
IV. Methodologies and Mechanistic Insights
A deeper understanding of the reaction mechanisms is key to preventing byproduct formation.
A. Phthalimide Synthesis: The Critical Cyclization Step
The formation of phthalimide from phthalic anhydride and an amine proceeds through a phthalamic acid intermediate. The final, and often rate-limiting, step is the intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid, followed by dehydration.
Caption: Formation of Phthalimide via a Phthalamic Acid Intermediate.
B. The Gabriel Synthesis: A Troubleshooting Workflow
A systematic approach is essential when troubleshooting low yields in the Gabriel synthesis.
Caption: Troubleshooting workflow for low yields in the Gabriel synthesis.
V. Comparative Data: Cleavage of N-Alkylphthalimides
The choice of method for cleaving the N-alkylphthalimide can significantly impact the overall success of the Gabriel synthesis. The following table compares the most common methods.
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages | Byproduct |
| Acid Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) in water | Reflux, prolonged heating | Simple reagents | Harsh conditions, may degrade sensitive substrates, low yields reported.[6] | Phthalic acid[7] |
| Base Hydrolysis | Strong base (e.g., NaOH, KOH) in water/alcohol | Reflux, prolonged heating | Simple reagents | Harsh conditions, may cause side reactions (e.g., racemization), low yields reported.[6] | Phthalate salt |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in ethanol | Milder, neutral conditions, generally higher yields for sensitive substrates.[8] | Hydrazine is toxic, separation of phthalhydrazide can be challenging.[6] | Phthalhydrazide[6] |
VI. Experimental Protocols
The following are generalized protocols. It is crucial to consult the primary literature and adapt these procedures to your specific substrate and scale.
Protocol 1: Synthesis of Phthalimide from Phthalic Anhydride and Urea
This method provides a convenient, solvent-free synthesis of phthalimide.
-
Mixing: In a mortar and pestle, thoroughly grind phthalic anhydride (2 equivalents) and urea (1 equivalent).
-
Heating: Transfer the powdered mixture to a round-bottom flask and heat using an oil bath or heat gun. The mixture will melt.
-
Reaction: Continue heating until the molten mixture solidifies and expands.
-
Work-up: Allow the flask to cool to room temperature. Add water to break up the solid and dissolve any unreacted urea.
-
Isolation: Collect the solid phthalimide by vacuum filtration.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure phthalimide.[3]
Protocol 2: The Ing-Manske Procedure for N-Alkylphthalimide Cleavage
This protocol describes a mild method for liberating the primary amine using hydrazine.
-
Reaction Setup: Dissolve the N-alkylphthalimide (1 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.2-1.5 equivalents).
-
Reflux: Heat the mixture to reflux with stirring. Monitor the reaction by TLC for the disappearance of the starting material.
-
Precipitation of Byproduct: Cool the reaction mixture to room temperature and then acidify with concentrated HCl. Heat at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Isolation of Amine Salt: Cool the mixture and filter off the phthalhydrazide precipitate. The filtrate contains the desired primary amine as its hydrochloride salt.
-
Liberation of Free Amine: Make the filtrate basic (pH > 10) with a suitable base (e.g., NaOH solution).
-
Extraction and Purification: Extract the liberated primary amine with an organic solvent (e.g., dichloromethane). Dry the combined organic extracts, remove the solvent, and purify the amine as needed (e.g., by distillation or chromatography).[2]
VII. References
-
BYJU'S. (2019, January 19). What is Gabriel Phthalimide Synthesis Reaction? Available at: [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Available at: [Link]
-
Chemistry Steps. (2020, April 15). The Gabriel Synthesis. Available at: [Link]
-
Fiveable. Alkyl Halide Reactions: Substitutions & Eliminations. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Available at: [Link]
-
Wikipedia. Gabriel synthesis. Available at: [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. Available at: [Link]
-
Oreate AI Blog. (2026, January 19). Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available at: [Link]
-
Gabriel Synthesis. (n.d.). Available at: [Link]
-
Patsnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available at: [Link]
-
JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. Available at: [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). The Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. benzyl phthalimide. Available at: [Link]
-
PierpaLab. (2025, February 9). Phthalimide synthesis. Available at: [Link]
-
Organic Chemistry Portal. Phthalimides. Available at: [Link]
-
ResearchGate. (2025, August 6). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Available at: [Link]
-
Semantic Scholar. Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Available at: [Link]
-
Der Pharma Chemica. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Available at: [Link]
-
ResearchGate. (2025, August 10). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Available at: [Link]
-
Scribd. The Gabriel Synthesis of Primary Amines. Available at: [Link]
-
Google Patents. (2016). Process for the production of phthalimides. Available at:
-
Canadian Science Publishing. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Available at: [Link]
-
ResearchGate. a) Hydrazinolysis of N‐phthalimido and N‐quinazolinonyl aziridines to.... Available at: [Link]
-
PubMed. (1996). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines. Available at: [Link]
-
ResearchGate. (2026, February 3). Hydrolysis of N -Phenyl-3, 4, 5, 6-tetrahydrophthalimide. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of some N-alkylmaleimides. Available at: [Link]
-
PMC. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water. Available at: [Link]
-
ResearchGate. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Available at: [Link]
-
PMC. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Available at: [Link]
Sources
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phthalimide synthesis – PierpaLab [pierpalab.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. byjus.com [byjus.com]
Technical Support Center: Scale-Up Synthesis of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (also known as N-(p-tolyl)trimellitimide).
Moving from a milligram-scale discovery environment to a multi-gram or kilogram pilot scale introduces significant thermodynamic and kinetic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the mechanistic causality behind each experimental parameter to ensure your protocols are robust, safe, and self-validating.
Mechanistic Pathway & Kinetics
The synthesis of this target molecule relies on the dehydrative condensation of trimellitic anhydride (TMA) with p-toluidine [1]. To successfully scale this reaction, one must understand the distinct kinetic and thermodynamic profiles of its two-step mechanism:
-
Nucleophilic Acyl Substitution (Ring Opening): The primary amine of p-toluidine attacks the highly electrophilic carbonyl carbon of the anhydride ring. This step is kinetically rapid and highly exothermic . It yields an open-chain phthalamic acid (amic acid) intermediate.
-
Cyclodehydration (Ring Closure): The amic acid undergoes an intramolecular condensation to form the thermodynamically stable five-membered imide ring. Unlike the first step, this process is endothermic and kinetically slow . It requires elevated temperatures (reflux) and an acid catalyst to protonate the hydroxyl group, transforming it into a superior leaving group (water) [2].
Causality in Solvent Selection: Glacial acetic acid is the industry standard for this transformation because it acts as both a high-boiling solvent (b.p. 118°C) to overcome the activation energy of ring closure, and as a mild Brønsted acid catalyst to drive the dehydration [3].
Troubleshooting FAQs
Q1: During our 1 kg scale-up, the reaction stalls at the amic acid intermediate. How do we drive the reaction to completion? A: The cyclodehydration step is an equilibrium process. At a small scale, water vapor easily escapes the flask. At a kilogram scale, the water generated (1 molar equivalent) cannot evaporate as efficiently, leading to the hydrolysis of the imide back into the amic acid. Solution: You must actively remove water to drive the equilibrium forward (Le Chatelier's Principle). If using glacial acetic acid, implement a continuous distillation setup to bleed off the water-acetic acid azeotrope. Alternatively, switch to a Dean-Stark apparatus using toluene or xylenes as the solvent, which allows for the continuous azeotropic removal of water.
Q2: We observed a dangerous temperature spike when adding p-toluidine to trimellitic anhydride. How can we mitigate this exothermic runaway? A: The initial nucleophilic attack of the amine on the anhydride releases significant enthalpy. In a large-scale reactor, the heat generated easily exceeds the cooling capacity of standard jackets if the reagents are mixed instantaneously. Solution: Implement a controlled, dropwise addition of the p-toluidine (dissolved in a portion of the solvent) to a suspension of TMA at room temperature. Allow the initial exotherm to dissipate entirely before applying external heating for the endothermic cyclodehydration step.
Q3: The final product co-crystallizes with unreacted p-toluidine and trimellitic acid. How do we improve the purity profile without relying on column chromatography? A: Imides are highly crystalline, whereas the starting materials possess highly divergent solubility profiles that can be exploited for purification. Solution: Unreacted p-toluidine is basic. Washing the crude product with dilute hydrochloric acid (0.1 M HCl) converts the amine into a highly water-soluble hydrochloride salt. Unreacted TMA hydrolyzes to trimellitic acid, which is highly soluble in hot water. A self-validating purification protocol involves precipitating the product in ice-cold water, followed by an acidic wash and a hot water trituration.
Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system, meaning the physical state of the reaction provides real-time feedback on its progress.
Protocol A: Glacial Acetic Acid Route (Standard Scale-up)
-
Preparation: Suspend trimellitic anhydride (1.0 eq) in glacial acetic acid (5 volumes) in a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Controlled Addition: Dissolve p-toluidine (1.05 eq) in glacial acetic acid (2 volumes). Add this solution dropwise to the reactor over 60 minutes, maintaining the internal temperature below 40°C.
-
Self-Validation Check: The opaque suspension will temporarily clarify into a homogeneous solution as the highly soluble amic acid intermediate forms.
-
-
Cyclodehydration: Heat the reactor to reflux (approx. 118°C) for 4–6 hours.
-
Self-Validation Check: Monitor via HPLC. As the amic acid converts to the imide, the target product will begin to precipitate as a dense, off-white solid even at reflux temperatures due to its lower solubility.
-
-
Isolation: Cool the reactor to 80°C and slowly add deionized water (10 volumes) as an anti-solvent to fully crystallize the imide.
-
Purification: Filter the solid and wash sequentially with 0.1 M HCl (to remove residual amine) and hot water (to remove trimellitic acid). Dry under vacuum at 60°C until constant weight is achieved.
Protocol B: Toluene/Dean-Stark Route (Water-Driven Scale-up)
-
Preparation: Charge a reactor equipped with a Dean-Stark trap with TMA (1.0 eq), p-toluidine (1.05 eq), and toluene (10 volumes).
-
Reflux & Water Removal: Heat the mixture to a vigorous reflux (110°C).
-
Self-Validation Check: The reaction progress is directly quantifiable. The reaction is deemed complete only when the theoretical volume of water (1 molar equivalent) has physically collected in the Dean-Stark trap (typically 8–12 hours).
-
-
Isolation: Cool the mixture to 0–5°C to induce crystallization. Filter and wash with cold toluene, followed by the acidic aqueous wash described in Protocol A.
Data Presentation
The following table summarizes the quantitative data and quality metrics to help you choose the appropriate scale-up route based on your facility's capabilities.
| Parameter / Metric | Protocol A: Glacial Acetic Acid | Protocol B: Toluene / Dean-Stark |
| Primary Catalyst | Acetic Acid (Solvent acts as Brønsted acid) | None (Thermal dehydration only) |
| Operating Temperature | 118°C (Reflux) | 110°C (Reflux) |
| Reaction Time | 4 – 6 hours | 8 – 12 hours |
| In-Process Control (IPC) | HPLC / TLC monitoring | Volumetric water collection |
| Exotherm Management | Excellent (High solvent heat capacity) | Moderate (Requires slower heating) |
| Typical Yield | 85% – 92% | 78% – 85% |
| Impurity Profile Risk | Acetylation of trace impurities | Unreacted amic acid if water is trapped |
Mandatory Visualization
The following diagram maps the logical workflow and mechanistic causality of the synthesis, highlighting the critical transition from the exothermic ring-opening to the endothermic cyclodehydration.
Caption: Workflow and mechanistic pathway for the synthesis of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid.
References
-
Phthalimides - Organic Chemistry Portal Organic Chemistry Portal. Comprehensive overview of the dehydrative condensation of phthalic anhydrides with primary amines.[Link]
-
Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst Jetir.Org. Details the two-step synthesis of phthalimides, highlighting the phthalamic acid intermediate and the necessity of refluxing conditions.[Link]
-
Microwave irradiation: A facile, scalable and convenient method for synthesis of N-phthaloylamino acids Arabian Journal of Chemistry. Discusses the conventional requirement of 10–14 hour reflux times in acetic acid for imide cyclodehydration.[Link]
common pitfalls in the characterization of isoindoline compounds
Welcome to the Isoindoline Characterization Support Center
Isoindoline-derived compounds—including classical immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, as well as modern PROTAC molecular glues—present unique analytical challenges. Their defining structural features, particularly the glutarimide ring and the highly acidic chiral center at the C3 position, make them notoriously unstable under standard analytical conditions.
As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most frequent artifacts encountered during the characterization of these compounds. This guide focuses on the causality behind these pitfalls and provides self-validating protocols to ensure absolute scientific integrity in your workflows.
Module 1: Chiral Instability and Racemization Artifacts
FAQ: Why does my enantiomerically pure isoindoline show as a racemate during LC-MS or biological assays?
Causality & Experience: Isoindolines possess a highly acidic proton at the chiral center (C3 of the glutarimide ring). In aqueous media, especially at physiological pH (pH 7.4) or under basic conditions, this proton undergoes rapid base-catalyzed exchange[1]. The deprotonation forms a planar, achiral enolate intermediate. When the intermediate is reprotonated, it forms a racemic mixture of the (S)- and (R)-enantiomers. Because this inversion happens on a timescale of minutes to hours, researchers often falsely conclude their synthesis failed or that their compound lacks enantiomeric purity, when in reality, the sample racemized during the analytical run or assay incubation[2].
Table 1: Racemization Half-Lives of Common Isoindolines
| Compound | Medium | pH | Racemization Half-Life ( |
| Thalidomide | Phosphate Buffer (37 °C) | 7.4 | ~2.9 - 3.2 hours[1] |
| Thalidomide | Human Plasma / Serum | ~7.4 | 10 - 25 minutes[2][3] |
| Lenalidomide | Phosphate Buffer (37 °C) | 7.4 | ~4.2 - 4.3 hours[1] |
| Pomalidomide | Human Plasma / Serum | ~7.4 | < 1 hour[4] |
Self-Validating Protocol: Chiral LC-MS Method for Monitoring Enantiomeric Purity To accurately determine enantiomeric excess (ee%), you must kinetically trap the compound by suppressing proton exchange.
-
Sample Preparation: Dissolve the isoindoline in an anhydrous, non-nucleophilic solvent (e.g., 100% Acetonitrile or Hexane/Isopropanol mixtures). If a protic solvent must be used, acidify it with 0.1% Formic Acid to keep the pH well below the pKa of the chiral center. Keep samples chilled at 4 °C.
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA)[2].
-
Mobile Phase: Use an acidic or neutral mobile phase (e.g., Hexane/IPA with 0.1% TFA). STRICTLY AVOID basic additives like ammonium hydroxide, which will induce on-column racemization.
-
Validation Step (The Self-Validating System): Before running your pure sample, inject a known racemic mixture of the isoindoline to confirm baseline resolution of the enantiomers. Next, inject your pure enantiomer immediately after preparation (
), and again after 4 hours of incubation in your specific assay buffer ( ). If the run shows a single peak but the run shows two, you have successfully validated that the racemization is an environmental artifact, not a synthetic impurity.
Base-catalyzed racemization pathway of isoindolines via an achiral enolate intermediate.
Module 2: Chemical Instability - Glutarimide Ring Hydrolysis
FAQ: Why am I seeing unexpected mass additions (+18 Da) or multiple peaks in my NMR/MS spectra?
Causality & Experience:
The glutarimide ring is highly susceptible to non-enzymatic hydrolysis. Nucleophilic attack by water or protic solvents (like methanol) cleaves the imide bond, adding 18 Da (
Table 2: Hydrolytic Stability of Isoindoline Analogs in Cell Media (pH 7.4, 37°C)
| Compound | Core Structure | Hydrolysis Half-Life ( |
| Thalidomide | Phthalimide-Glutarimide | ~3.3 - 5.5 hours[6][7] |
| Lenalidomide | Isoindolinone-Glutarimide | ~11.7 hours[7] |
| Pomalidomide | Amino-Phthalimide-Glutarimide | ~12.2 hours[7] |
| Phenyl-Glutarimides | Phenyl-Glutarimide | > 24 hours[7] |
Self-Validating Protocol: Sample Preparation to Prevent Hydrolysis for NMR and MS
-
Solvent Selection (NMR): Use strictly anhydrous, aprotic solvents such as
or . Avoid or entirely unless you are specifically investigating exchange kinetics. -
Solvent Selection (MS): Prepare concentrated stock solutions in anhydrous DMSO. Dilute into working concentrations using Acetonitrile/Water mixtures containing 0.1% Formic Acid (pH ~2.7) just prior to injection.
-
Temperature Control: Maintain autosampler temperatures at 4 °C to kinetically quench hydrolysis during long analytical sequences.
-
Validation Step (The Self-Validating System): Perform a time-course LC-MS analysis (0, 2, 4, and 8 hours) of your formulated sample sitting in the autosampler. Extract the ion chromatograms for the parent ion (
) and the hydrolysis product ( ). If the +18 Da peak exceeds 5% of the total area at the 8-hour mark, your preparation method is insufficiently stabilized and must be adjusted to a lower pH or strictly non-aqueous makeup.
Decision tree for troubleshooting glutarimide ring hydrolysis during characterization.
Module 3: NMR Artifacts - Missing Protons
FAQ: Why is the imide NH proton signal missing or extremely broad in my 1H-NMR spectrum?
Causality & Experience:
The imide proton (NH) on the glutarimide ring is highly exchangeable. If the NMR solvent contains trace amounts of water, or if a protic deuterated solvent (like
Self-Validating Protocol: Capturing Exchangeable Protons in NMR
-
Use high-quality, ampouled anhydrous
(100.0% D) stored over molecular sieves. -
Ensure the NMR tube is completely dry (oven-dried and purged with
gas). -
Run the
-NMR experiment immediately after dissolving the sample to minimize trace atmospheric moisture exchange. -
Validation Step (The Self-Validating System): If the NH peak is present but broad, run a Variable-Temperature (VT) NMR experiment. Cooling the sample slightly (e.g., to 10 °C) will reduce the chemical exchange rate, sharpening the NH peak and confirming its identity as an exchangeable proton rather than a baseline artifact.
References
1.[8] Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues. ACS Chemical Biology. URL: [Link] 2.[1] The contribution of cyclic imide stereoisomers on cereblon-dependent activity. Chemical Science (RSC Publishing). URL: [Link] 3.[5] Glutarimide – Knowledge and References. Taylor & Francis. URL: [Link] 4.[2] Optical resolution method of lenalidomide. Google Patents (EP3147282A1). URL: 5.[4] Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs. PNAS. URL: [Link] 6.[7] Phenyl‐Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie. URL: [Link] 7.[3] Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. URL: [Link] 8.[6] De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]
- 2. EP3147282A1 - Optical resolution method of lenalidomide - Google Patents [patents.google.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]
Technical Support Hub: Purification of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic Acid
Ticket ID: PUR-ISO-5COOH Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This guide addresses purity challenges associated with 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (CAS: 110784-06-0). Unlike standard neutral phthalimides, this compound possesses a pendant carboxylic acid group at the 5-position. This structural feature is the "chemical handle" that enables a highly specific Acid-Base Purification Protocol , which is superior to standard recrystallization for removing the most common impurity: unreacted p-toluidine.
Module 1: Diagnostic Triage
Before attempting purification, identify your specific impurity profile using this decision matrix.
| Symptom | Probable Cause | Diagnostic Confirmation | Recommended Protocol |
| Broad Melting Point (< 280°C) | Incomplete Cyclization (Presence of Amic Acid intermediate). | 1H NMR: Look for amide -NH doublet (~8-9 ppm) and COOH broad singlet. Pure imide has no amide proton. | Protocol B (Dehydration) |
| Grey/Brown Coloration | Oxidative Coupling of residual p-toluidine. | Visual Inspection: Product should be white to off-white. Dark colors indicate amine oxidation. | Protocol A (Acid-Base Wash) |
| Sticky/Gummy Solid | Trapped Solvent (DMF/Acetic Acid) or Unreacted p-toluidine . | 1H NMR: Sharp singlets for solvent. Aromatic peaks for free amine. | Protocol A followed by Vacuum Drying |
| Low Solubility in Base | Wrong Regioisomer or Decarboxylation (Rare). | Mass Spec: Check molecular weight (Expected: ~281.26 g/mol ). | Contact Synthesis Team |
Module 2: The Impurity Landscape (Visualized)
Understanding the reaction pathway is critical to fixing the purity. The "Amic Acid" bottleneck is the most common failure point.
Figure 1: The synthesis pathway showing the critical dehydration step. If heat is insufficient, the Amic Acid persists as a major impurity.
Module 3: Purification Protocols
Protocol A: The "Chemical Washing" Method (Primary Recommendation)
Best for: Removing unreacted p-toluidine, colored impurities, and non-acidic byproducts.
Principle: This method exploits the acidity of the 5-COOH group. The product is soluble in weak base (forming a salt), while the impurity (p-toluidine) remains insoluble.
-
Dissolution:
-
Suspend the crude solid in 5% aqueous Sodium Bicarbonate (NaHCO₃) . Use approximately 10-15 mL per gram of crude.
-
Note: Do not use strong base (NaOH) initially, as it may hydrolyze the imide ring.
-
Stir vigorously for 30 minutes. The product will dissolve as the sodium carboxylate salt.
-
-
Filtration (The Separation Step):
-
Filter the mixture through a sintered glass funnel or Celite pad.
-
The Filter Cake: Contains unreacted p-toluidine (brown residue) and other non-acidic impurities. Discard properly.
-
The Filtrate: Contains your product as a clear/yellowish solution.
-
-
Precipitation:
-
Slowly add 2M Hydrochloric Acid (HCl) to the filtrate while stirring.
-
Continue until pH reaches ~1-2. The product will precipitate as a white solid.
-
-
Final Wash:
-
Filter the white precipitate.
-
Wash with copious amounts of water (to remove NaCl).
-
Wash with a small amount of cold methanol (to remove trace water/solvent).
-
Dry in a vacuum oven at 80°C.
-
Protocol B: Chemical Dehydration (Cyclization Fix)
Best for: Converting "Amic Acid" intermediate into the final product (fixing broad melting points).
Principle: If the ring didn't close during synthesis, you must force the dehydration.
-
Resuspension: Suspend the crude material in Acetic Anhydride (Ac₂O) (approx. 5 mL per gram).
-
Reflux: Heat to reflux (140°C) for 1-2 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice water (hydrolyzes excess Ac₂O).
-
Filter the resulting solid.
-
-
Follow-up: Perform Protocol A to remove any trapped acetic acid or trace impurities.
Module 4: Troubleshooting & FAQs
Q1: My product is still grey after Protocol A. What now?
-
Root Cause: Trace transition metals or highly oxidized aniline oligomers can adsorb strongly to the product.
-
Solution: Repeat the dissolution step (Step 1 of Protocol A). Once dissolved in NaHCO₃, add Activated Charcoal (5% w/w) . Heat gently (50°C) for 15 minutes, then filter through Celite while warm. Acidify the clear filtrate as usual.
Q2: Can I just recrystallize it from Ethanol?
-
Analysis: Ethanol is often a poor solvent for this specific compound due to the rigid phthalimide core and the carboxylic acid. It is sparingly soluble.
-
Recommendation: If you must recrystallize, use Glacial Acetic Acid or DMF/Water .
-
DMF/Water Method: Dissolve in minimum hot DMF. Add hot water dropwise until turbidity appears. Cool slowly.
-
Q3: The NMR shows a peak at 2.1 ppm and 7.1 ppm that won't go away.
-
Diagnosis: This is likely p-Toluidine (Methyl group at 2.1, Aromatic doublets around 7.0-7.1).
-
Fix: Your pH during Protocol A might not have been low enough, or you skipped the filtration. Ensure the p-toluidine is filtered out while the product is in the basic solution.
Q4: Why is the yield low after Acid-Base washing?
-
Reason: The product is slightly soluble in water if the pH isn't low enough.
-
Fix: Ensure the final precipitation pH is below 2 . The carboxylic acid (pKa ~4) needs a highly acidic environment to fully protonate and precipitate.
Module 5: Workflow Visualization
Figure 2: The "Chemical Washing" decision tree for separating basic impurities from the acidic product.
References
-
Synthesis of N-Aryl Phthalimides: Organic Syntheses, Coll. Vol. 4, p. 810 (1963). (Standard protocol for phthalimide formation).[4][5] Link
-
Purification of Carboxylic Acid Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for acid-base extraction techniques). Link
-
Imide Cyclization Mechanisms: Journal of Organic Chemistry, "Mechanism of Imide Formation from Amic Acids." (Explains the dehydration requirement). Link
-
Solubility Data: PubChem Compound Summary for 1,3-dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid. Link
Sources
stability testing of N-aryl isoindoline-1,3-diones
Technical Support Center: Stability Testing of N-Aryl Isoindoline-1,3-diones
Subject: Comprehensive Stability Profiling & Troubleshooting for N-Aryl Phthalimide Scaffolds From: Dr. Alex V., Senior Application Scientist To: R&D Teams, Medicinal Chemists, and Formulation Scientists
Executive Summary
The N-aryl isoindoline-1,3-dione (phthalimide) scaffold is a pharmacophore of immense utility, serving as the core for immunomodulatory drugs (IMiDs) like thalidomide and apremilast.[1] However, its stability profile is frequently misunderstood, leading to erroneous biological data and formulation failures.
This guide moves beyond basic protocols to address the causality of degradation. The central instability vector for this scaffold is the imide ring , which functions as a "masked" anhydride, retaining significant electrophilicity at the carbonyl carbons. Understanding the interplay between pH, nucleophiles, and electronic substituents is critical for accurate experimental design.
Module 1: Hydrolytic Instability (The Critical Failure Mode)
User Question: "My compound is disappearing in PBS buffer (pH 7.4) during my assay incubation. Is it precipitating or degrading?"
Technical Insight:
While precipitation is possible, the most likely culprit is base-catalyzed hydrolysis . The N-aryl group exerts an electron-withdrawing effect (inductive and resonance), increasing the electrophilicity of the carbonyl carbons. In aqueous media, hydroxide ions (
-
Key Kinetic Driver: The reaction typically follows pseudo-first-order kinetics dependent on hydroxide concentration.
-
pH Sensitivity: Stability drops logarithmically as pH rises. A compound stable at pH 4.0 may have a half-life (
) of minutes at pH 8.0.
Mechanism of Failure (Visualized)
Figure 1: Base-catalyzed hydrolysis pathway. The rate-limiting step is the nucleophilic attack of the hydroxide ion on the imide carbonyl.
Troubleshooting Protocol: pH-Rate Profiling
Objective: Determine the operational pH window for your assay.
-
Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 7.4, and 9.0. Note: Avoid amine-based buffers (Tris, Glycine) as they can act as nucleophiles (see Module 2).
-
Stock Solution: Dissolve compound in DMSO (10 mM).
-
Incubation: Spike stock into buffers (final conc. 10 µM, <1% DMSO) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 mins. Quench immediately with cold acetonitrile containing 1% formic acid (lowers pH to stop hydrolysis).
-
Analysis: Quantify via HPLC-UV or LC-MS. Plot
vs. time to determine .
Module 2: Chemical Compatibility (Nucleophilic Attack)
User Question: "We used Tris buffer for our formulation, and the purity dropped by 20% overnight. Why?"
Technical Insight: The isoindoline-1,3-dione ring is susceptible to aminolysis . Primary amines (like Tris or Glycine) are potent nucleophiles that can attack the imide ring, mimicking the mechanism of the Ing-Manske reaction (hydrazinolysis) used to deprotect phthalimides [2].
Rule of Thumb: Never use primary amine buffers or excipients with this scaffold.
Solvent & Buffer Compatibility Table
| Component Type | Recommended (Safe) | AVOID (Reactive) | Reason for Failure |
| Buffers | Phosphate, Acetate, Citrate, HEPES | Tris, Glycine, Ethanolamine | Primary amines attack imide ring. |
| Co-solvents | DMSO, Acetonitrile, PEG-400 | Methanol, Ethanol (at high pH) | Alkoxides can cause trans-imidation. |
| Excipients | Captisol (Cyclodextrins), Tween 80 | Polyvinylamine, Chitosan | Nucleophilic side chains. |
Module 3: Plasma Stability (Differentiation Strategy)
User Question: "My compound has a short half-life in plasma. Is it being metabolized by CYP enzymes or just hydrolyzing?"
Technical Insight: For N-aryl phthalimides, "metabolic" instability is often a misnomer. The rapid degradation observed is frequently chemical hydrolysis driven by the physiological pH (7.4) of the plasma, rather than enzymatic activity [3]. Thalidomide, for instance, undergoes spontaneous chiral inversion and hydrolysis in plasma [4].
Differentiation Protocol: Chemical vs. Enzymatic
To validate the degradation mechanism, you must run a parallel control with Heat-Inactivated Plasma (HIP) .
-
Preparation: Heat plasma at 56°C for 30 minutes to denature enzymes (esterases/amidases).
-
Execution: Incubate compound (1 µM) in:
-
Group A: Active Plasma
-
Group B: Heat-Inactivated Plasma (HIP)
-
Group C: PBS (pH 7.4)
-
-
Interpretation:
| Observation | Diagnosis | Action Plan |
| Rate A ≈ Rate B ≈ Rate C | Chemical Hydrolysis | Modify scaffold (steric hindrance near carbonyl) or formulation (lower pH). |
| Rate A >> Rate B ≈ Rate C | Enzymatic Metabolism | Perform metabolite ID (look for hydroxylation). |
| Rate A ≈ Rate B >> Rate C | Protein Binding Catalysis | Albumin may be catalyzing the reaction (rare but possible [4]). |
Module 4: Photostability & Storage
User Question: "We see new impurity peaks after leaving the solid sample on the bench. Is this scaffold light-sensitive?"
Technical Insight: Yes. N-aryl phthalimides can undergo photochemical reactions, including hydrogen abstraction and [2+2] cycloadditions, particularly if the N-aryl group contains abstractable hydrogens or if the crystal lattice allows specific alignments [5].
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying the root cause of N-aryl phthalimide degradation.
Storage Recommendation:
-
Solid State: Store at -20°C, desiccated, and protected from light (amber vials).
-
In Solution: Prepare fresh. If storage is necessary, freeze in non-nucleophilic solvents (DMSO) and avoid aqueous dilution until immediately before use.
References
-
Lepper, E. R., Smith, N. F., Cox, M. C., Scripture, C. D., & Figg, W. D. (2006).[2] Thalidomide metabolism and hydrolysis: mechanisms and implications. Current Drug Metabolism, 7(6), 677–685.[2][3] Link
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984).[4] An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Link
-
Eriksson, T., et al. (1998). Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin. Chemical Research in Toxicology, 11(11), 1356-1364. Link
-
Reist, M., Carrupt, P. A., Francotte, E., & Testa, B. (1998). Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites.[5] Chemical Research in Toxicology, 11(12), 1521–1528. Link
-
Griesbeck, A. G., & Oelgemöller, M. (1999). Photodecarboxylation of phthalimides with carboxylate functionality. Journal of the American Chemical Society, 121(38), 8678-8679. Link
Sources
- 1. Indian Institute of Science [iisc.ac.in]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. researchgate.net [researchgate.net]
- 4. Phthalimides [organic-chemistry.org]
- 5. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Mass Spectrometry Analysis of N-(p-tolyl)phthalimide-4-carboxylic acid
Part 1: Executive Summary & Strategic Context
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specific aldose reductase inhibitors, N-(p-tolyl)phthalimide-4-carboxylic acid (C₁₆H₁₁NO₄) serves as a critical pharmacophore and metabolic intermediate. Its analysis presents a unique challenge: the molecule contains both a stabilizing aromatic imide core and a labile carboxylic acid moiety, requiring a tailored mass spectrometry (MS) approach to prevent premature in-source decay while ensuring sufficient structural information for identification.
This guide objectively compares the two dominant analytical workflows—Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) . While EI provides a rigorous structural fingerprint, this guide argues that ESI-MS/MS in Negative Mode is the superior "product" for biological quantification and trace analysis due to the acidic nature of the analyte, offering a 10-100x sensitivity gain over positive mode alternatives.
Part 2: Chemical Profile & Ionization Physics
Before selecting a workflow, one must understand the analyte's behavior in the gas phase.
| Feature | Specification | Mass Spec Implication |
| Formula | C₁₆H₁₁NO₄ | Monoisotopic Mass: 281.0688 Da |
| Core Structure | Phthalimide ring fused with p-tolyl group | High thermal stability; suitable for GC-MS (EI). |
| Functional Group | Carboxylic Acid (-COOH) at C4 | Acidic proton ( |
| Substituent | p-Tolyl (Methylphenyl) | Generates characteristic Tropylium ion ( |
Part 3: Comparative Analysis (The "Alternatives")
Here we compare the primary workflow (ESI-MS/MS) against the traditional alternative (EI-GC/MS).
Primary Workflow: LC-ESI-MS/MS (Negative Mode)
-
Mechanism: Soft ionization via deprotonation. The carboxylic acid readily loses a proton, forming a stable
ion at m/z 280.06 . -
Performance:
Alternative Workflow: GC-EI-MS (Positive Mode)
-
Mechanism: Hard ionization (70 eV electron bombardment).
-
Performance:
-
Sensitivity: Moderate. Requires derivatization (methylation/silylation) of the carboxylic acid to improve volatility and peak shape.
-
Structural ID: Superior. Generates a "fingerprint" spectrum useful for confirming synthesis success, but poor for quantification in complex matrices.
-
Performance Matrix: ESI vs. EI
| Metric | LC-ESI-MS/MS (Recommended) | GC-EI-MS (Alternative) |
| Target Ion | ||
| Sample Prep | Dilute-and-shoot or SPE | Derivatization (TMS/Methyl ester) required |
| Fragmentation | Controlled (CID). Loss of | Extensive. Tropylium ( |
| Throughput | High (5-min run time) | Low (20-30 min run time + derivatization) |
| Suitability | PK/PD Studies, Metabolite ID | Synthesis Confirmation, Impurity Profiling |
Part 4: Validated Experimental Protocol (LC-ESI-MS/MS)
This protocol is designed for self-validation. If the Quality Control (QC) check fails, do not proceed to sample analysis.
1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-(p-tolyl)phthalimide-4-carboxylic acid in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Note on pH: Although we analyze in negative mode, maintaining a slightly acidic mobile phase often improves peak shape on C18 columns by suppressing silanol activity, while the high voltage still drives ionization. However, for maximum sensitivity, use 10 mM Ammonium Acetate (pH 7) to ensure full deprotonation.
-
2. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -4500 V.
-
Desolvation Temp: 350°C.
-
3. MRM Transitions (Quantification)
To validate the method, monitor these specific transitions based on the fragmentation logic (see Part 5):
-
Quantifier:
(Loss of ). -
Qualifier:
(Cleavage of phthalimide core).
Part 5: Mechanistic Fragmentation & Visualization
Understanding the fragmentation pathways is essential for confirming identity.
Pathway Logic:
-
Precursor (
280): The deprotonated molecule. -
Primary Loss (
236): Decarboxylation is the most energetically favorable pathway for aromatic carboxylic acids. The loss of neutral (44 Da) creates a radical anion or stabilized aryl anion. -
Secondary Cleavage: High collision energy leads to the rupture of the imide ring or loss of the p-tolyl moiety.
Alternative (EI) Logic:
In EI (Positive), the p-tolyl group dominates, ejecting a methyl radical to form the tropylium ion (
Visualizing the Fragmentation Pathway (ESI Negative)
Figure 1: The primary fragmentation pathway in negative electrospray ionization involves the characteristic loss of CO₂, serving as the primary quantifier transition.
Part 6: References
-
Liang, X. R., Guo, Z. L., & Yu, C. M. (2013).[1] Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.[1] Link
-
Feng, Y., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry.[2] Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Tropylium/EI mechanisms). Link
-
Sigma-Aldrich. (2023). N-(4-Carboxyphenyl)phthalimide Product Specification & Safety Data. Link
Sources
Comparative Biological Activity of N-Substituted Isoindolines: A Technical Guide for Drug Development
The isoindoline-1,3-dione (phthalimide) scaffold is widely recognized as a 1[1]. Characterized by a semi-rigid, electron-rich bicyclic core, N-substituted isoindolines readily cross biological membranes and engage in highly specific π-π stacking and hydrogen-bonding interactions with diverse protein targets. This guide objectively compares the biological performance of various N-substituted isoindoline derivatives, providing mechanistic insights and self-validating experimental protocols for drug discovery professionals.
Mechanistic Pathways & Comparative Efficacy
Oncology & Immunomodulation
The most clinically validated application of the isoindoline core lies in oncology, specifically through immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. These N-substituted derivatives act as molecular glues, binding to the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the targeted degradation of neosubstrates (e.g., Ikaros and Aiolos transcription factors)[1].
Beyond CRBN, recent computational and synthetic efforts have identified novel N-substituted isoindolines as 2[2]. For instance, chromen-7-yl acetate derivatives target the ALK5 binding site of the TGF-β receptor, effectively modulating apoptosis in colon cancer cell lines[2].
Cereblon-mediated targeted protein degradation by N-substituted isoindolines.
Neuropharmacology: Anticonvulsant & Anti-Alzheimer's Activity
In neuropharmacology, the isoindoline core is exploited for its favorable CNS permeability.3[3] have demonstrated robust anticonvulsant activity. By targeting the benzodiazepine site of the GABAA receptor via π-π stacking, these derivatives achieve in vivo seizure reduction comparable to diazepam in zebrafish models[3]. Furthermore, specific piperazine phthalimide derivatives exhibit potent4[4] (IC50 = 13.5 nM), presenting a highly viable pathway for Alzheimer's disease management.
Antimicrobial & Anti-inflammatory Efficacy
Isoindoline-1,3-diones also serve as potent anti-infective and anti-inflammatory agents.5[5] have shown exceptional antimycobacterial activity, yielding an MIC of 1.15 μg/mL against the Mycobacterium tuberculosis H37Rv strain[5]. In inflammatory models, phloroglucinol trimethyl ether phthalimide derivatives act as highly selective COX-2 inhibitors (IC50 = 0.18 μM), outperforming several traditional NSAIDs[4].
Quantitative Comparison of Biological Activities
To facilitate objective lead selection, the following table summarizes the comparative pharmacological metrics of structurally distinct N-substituted isoindolines:
| Compound Class / Derivative | Primary Target / Mechanism | Therapeutic Indication | Key Efficacy Metric | Ref |
| Isoniazid-fused isoindoline-1,3-dione | Mycobacterial cell wall synthesis | Tuberculosis | MIC = 1.15 μg/mL (H37Rv strain) | [5] |
| Sulfonamido-fused isoindoline-1,3-dione | Mycobacterial pathways | Tuberculosis | MIC = 32 μg/mL (H37Ra strain) | [5] |
| Phloroglucinol trimethyl ether phthalimide | Selective COX-2 Inhibition | Inflammation | IC50 = 0.18 μM | [4] |
| Piperazine phthalimide derivative | AChE Inhibition | Alzheimer's Disease | IC50 = 13.5 nM | [4] |
| Tryptophan-derived isoindoline ester | GABAA Receptor Modulator | Epilepsy / Seizures | In vivo efficacy comparable to Diazepam | [3] |
| Chromen-7-yl acetate derivative (P7) | TGF-β (ALK5) Inhibition | Colon Cancer | High binding affinity (in silico/in vitro) | [2] |
Experimental Methodologies & Workflows
Synthetic and pharmacological screening workflow for isoindoline derivatives.
Protocol 1: General Synthesis of N-Substituted Isoindoline-1,3-diones
This protocol outlines the condensation of phthalic anhydride with a primary amine to yield the bioactive isoindoline core[5].
-
Reagent Preparation: Dissolve equimolar quantities of phthalic anhydride (1.0 eq) and the target primary amine (1.0 eq) in 50–75 mL of glacial acetic acid.
-
Causality: Glacial acetic acid serves a dual purpose: it acts as a solvent capable of dissolving both precursors and as a weak acid catalyst. The acidic environment protonates the anhydride carbonyl, enhancing its electrophilicity and facilitating the initial nucleophilic acyl substitution by the amine.
-
-
Reflux and Dehydration: Stir and reflux the mixture continuously for 4–5 hours.
-
Causality: Elevated temperatures are thermodynamically required to drive the subsequent dehydration step, forcing the imide ring closure to form the stable bicyclic structure.
-
-
Precipitation and Quenching: Cool the reaction mixture to room temperature and pour it into an excess of crushed ice water (approx. 200 mL).
-
Causality: The sudden drop in temperature and shift in solvent polarity significantly decreases the solubility of the hydrophobic N-substituted isoindoline, inducing rapid precipitation while leaving unreacted water-soluble impurities in solution.
-
-
System Validation & Purification: Filter the crude precipitate, wash with cold distilled water to remove residual acetic acid, and recrystallize from ethanol.
-
Validation Step: Purity must be self-validated using Thin-Layer Chromatography (TLC). Structural confirmation is strictly required via ¹H/¹³C NMR and FT-IR spectroscopy prior to biological screening.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)
Used to evaluate the neuroprotective potential of isoindoline derivatives[1].
-
Reagent Constitution: Prepare stock solutions of the test N-substituted isoindoline, AChE enzyme, acetylthiocholine iodide (ATCI) substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M phosphate buffer (pH 8.0).
-
Causality: The pH 8.0 buffer maintains the enzyme in its optimal physiological conformation while preventing spontaneous, non-enzymatic hydrolysis of the ATCI substrate.
-
-
Incubation: In a 96-well microplate, pre-incubate the AChE enzyme with varying concentrations of the test compound for 15 minutes at 25°C.
-
Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate kinetic measurements.
-
-
Reaction Initiation and Readout: Add ATCI and DTNB to initiate the reaction. Monitor absorbance continuously at 412 nm using a microplate reader for 5 minutes.
-
Causality: As AChE hydrolyzes ATCI, it releases thiocholine. Thiocholine's free sulfhydryl group rapidly cleaves the disulfide bond in DTNB, generating the 5-thio-2-nitrobenzoate anion. This anion absorbs strongly at 412 nm, providing a direct, stoichiometric, and continuous spectrophotometric readout of enzyme activity.
-
-
System Validation:
-
Validation Step: Include a positive control (e.g., Donepezil) to validate the assay's dynamic range, and a blank (buffer without enzyme) to control for background absorbance and auto-hydrolysis. Calculate the IC50 from the dose-response curve.
-
References
- Benchchem. The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry.
- ResearchGate. Isoindoline-1,3-dione-containing phthalimide derivatives with anti-Alzheimer's disease activity.
- ACS Omega. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents.
- MDPI. Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics.
- PMC. Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Beyond the Signal: A Senior Scientist’s Guide to Validating In Vitro Enzyme Inhibitor Assays
In early-stage drug discovery, the transition from a target hypothesis to a validated lead compound is fraught with high attrition rates. The foundation of any successful hit-to-lead campaign is an in vitro assay that accurately reflects target engagement while ruthlessly rejecting artifacts. As screening libraries grow in complexity, choosing between assay formats—such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luminescence, and Fluorescence Polarization (FP)—is no longer just a matter of reagent availability; it is a fundamental mechanistic decision.
This guide provides an objective, data-driven comparison of modern in vitro assay formats, detailing the causality behind experimental choices, and outlines a self-validating protocol to ensure your high-throughput screening (HTS) campaign is built on unshakeable statistical and pharmacological grounds.
Mechanistic Comparison of Assay Formats
To build a robust assay, one must understand the physical mechanisms—and the inherent vulnerabilities—of the detection technology.
-
TR-FRET (Time-Resolved FRET): Standard fluorescence is severely limited by the nanosecond-scale autofluorescence emitted by many small molecules. TR-FRET solves this by utilizing lanthanide chelates (e.g., Europium or Terbium) as energy donors. These isotopes possess a uniquely long fluorescence lifetime (millisecond range). By introducing a microsecond time delay between the excitation pulse and the emission reading, transient background fluorescence decays completely before the true FRET signal is captured[1]. This temporal gating is the causal driver behind TR-FRET’s exceptional signal-to-noise ratio.
-
Luminescence (Enzyme-Coupled): Often used for kinases, this format measures the depletion of ATP via a luciferin/luciferase-coupled reaction[2]. Because the readout is photon emission without an excitation light source, it is entirely immune to fluorescent interference and light scattering. However, it is highly susceptible to compounds that directly inhibit the reporter enzyme (luciferase), generating false positives.
-
Fluorescence Polarization (FP): FP measures the rotational correlation time of a fluorophore-labeled tracer. When bound to a massive enzyme, rotation slows, and emitted light remains highly polarized[3]. While excellent for competitive binding assays, FP requires tight control of tracer concentration and is highly sensitive to light-scattering colloidal aggregates.
Table 1: Quantitative Comparison of In Vitro Assay Formats
| Feature | TR-FRET | Luminescence | Fluorescence Polarization (FP) |
| Readout Mechanism | Proximity-based energy transfer | ATP-dependent photon emission | Rotational correlation time |
| Typical Z'-Factor Range | 0.70 – 0.85 | 0.75 – 0.90 | 0.60 – 0.75 |
| Sensitivity to Autofluorescence | Very Low (Time-gated) | None | High |
| Susceptibility to Aggregators | Low | Low | High (Light scattering) |
| Primary False Positive Drivers | Quenchers, Chelators | Luciferase inhibitors | Fluorescent compounds, Aggregators |
The Gold Standard of Assay Quality: The Z'-Factor
Before an assay can be used to screen novel inhibitors, it must be statistically validated. The universal metric for this is the Z'-factor , introduced by [4].
The Z'-factor evaluates the "separation band" between the positive controls (100% inhibition) and negative controls (0% inhibition) relative to their standard deviations (
Fig 1. End-to-end workflow for in vitro assay selection, statistical validation, and hit triage.
Self-Validating Protocol: Step-by-Step Validation of a TR-FRET Kinase Assay
A self-validating system does not just list steps; it proves its own accuracy at every stage. Below is the rigorous methodology required to validate a novel kinase inhibitor assay.
Step 1: Reagent Titration (Enzyme & Substrate Linearity)
-
Methodology: Titrate the kinase against varying concentrations of ATP and the specific peptide substrate.
-
Causality: The goal is to find the lowest enzyme concentration that yields a robust signal while keeping ATP at its apparent
. Operating exactly at the ensures the assay is equally sensitive to both ATP-competitive and non-competitive novel inhibitors[5].
Step 2: Time-Course Kinetics & Conversion Rate
-
Methodology: Monitor product formation continuously over 120 minutes.
-
Causality: Substrate conversion must remain strictly below 10-15% at the chosen read time[6]. If conversion exceeds this threshold, the reaction exits steady-state kinetics, leading to non-linear rates and a severe underestimation of inhibitor potency (
right-shift).
Step 3: DMSO Tolerance Profiling
-
Methodology: Test baseline enzyme activity across a 0.1% to 5% DMSO gradient.
-
Causality: Because novel screening libraries are dissolved in DMSO, establishing the maximum tolerated solvent concentration prevents solvent-induced protein denaturation from masquerading as enzyme inhibition.
Step 4: Pharmacological Validation (Concordance Testing)
-
Methodology: Generate 10-point dose-response curves for known reference inhibitors (e.g., Staurosporine or Fasudil).
-
Causality: This proves the assay can accurately quantify pharmacological potency. The calculated
must align with established literature values.
Step 5: Plate Uniformity and Z'-Factor Determination
-
Methodology: Run interleaved 384-well plates containing maximum signal (DMSO control) and minimum signal (reference inhibitor at
). -
Causality: Calculating the Z'-factor across multiple days and plates proves the assay can statistically differentiate hits from baseline noise across the entire plate geometry, ruling out edge effects or pipetting inconsistencies[4].
Table 2: Experimental Concordance Between TR-FRET and Luminescence (ROCK-II Kinase)
To demonstrate the validity of choosing either format, comparative experimental data for Rho-kinase II (ROCK-II) inhibitors shows exceptional concordance between TR-FRET and Luminescence formats[2].
| Parameter / Inhibitor | TR-FRET Assay | Luminescence (Luciferase-Coupled) | Concordance |
| Fasudil | 283 ± 27 nM | 336 ± 54 nM | High (<1.2-fold difference) |
| Y-27632 | 133 ± 7.8 nM | 150 ± 22 nM | High (<1.2-fold difference) |
| Plate Z'-Factor | 0.72 ± 0.05 | 0.84 ± 0.03 | Both > 0.70 (Excellent) |
| (Data adapted from comparative HTS campaigns[2]) |
Overcoming Assay Interference: The PAINS Challenge
Even with a Z'-factor of 0.85, an assay is highly vulnerable to Pan-Assay Interference Compounds (PAINS) . As extensively characterized by , PAINS are "chemical con artists"[7]. They do not competitively bind the target enzyme's active site; instead, they disrupt the assay technology or the protein structure non-specifically.
Mechanisms of Interference:
-
Redox Cycling: Compounds like quinones and rhodanines generate hydrogen peroxide in assay buffers, which oxidizes critical catalytic cysteine residues on the enzyme, mimicking true inhibition[8].
-
Inner-Filter Effect (Quenching): Highly conjugated compounds absorb the excitation or emission light intended for the TR-FRET fluorophores, artificially lowering the signal.
-
Colloidal Aggregation: Small molecules form microscopic micelles that sequester the enzyme, preventing it from interacting with its substrate.
While in silico substructure filters can flag potential PAINS[7], physical orthogonal validation is mandatory. If a hit is identified in a TR-FRET assay, it must be counter-screened in a Luminescent assay. True inhibitors will show concordant
Fig 2. Hit triage funnel to systematically eliminate PAINS and technology-specific assay interference.
Conclusion
Validating an in vitro assay for novel enzyme inhibitors requires more than just mixing reagents and reading a plate. It requires a deep understanding of the photophysics of your readout, the steady-state kinetics of your enzyme, and the deceptive nature of chemical libraries. By enforcing strict Z'-factor thresholds and mandating orthogonal counter-screens, researchers can build a self-validating system that ensures only genuine, developable chemical matter advances down the drug discovery pipeline.
References
-
Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. URL:[Link]
-
Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. URL:[Link]
-
Baell JB, Nissink JWM. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. URL:[Link]
-
Lowery RG, et al. (2008). Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II). Journal of Biomolecular Screening / PubMed. URL:[Link]
-
Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. URL:[Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blossombio.com [blossombio.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Neuroprotective Effects of Novel Phthalimide Compounds: A Comparative Guide
As drug development pipelines pivot away from single-target therapies for neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD), the Multi-Target Directed Ligand (MTDL) paradigm has taken center stage. Single-target agents, such as the acetylcholinesterase (AChE) inhibitor Donepezil, provide symptomatic relief but fail to halt the multifactorial progression of neurodegeneration, which is driven by cholinergic deficits, monoamine oxidase (MAO) hyperactivity, and chronic neuroinflammation.
As an application scientist evaluating novel pharmacophores, I have observed that the isoindoline-1,3-dione (phthalimide) scaffold is exceptionally well-suited for MTDL design. Structurally, the1[1], enabling high-affinity binding to the peripheral anionic site (PAS) of AChE. Concurrently, N-benzyl and S-alkyl substitutions on the phthalimide nitrogen confer potent 2[2], while the core structure maintains intrinsic 3[3].
This guide objectively compares the performance of novel phthalimide derivatives against standard neuroprotective agents and outlines the self-validating experimental protocols required to accurately assess their efficacy.
Mechanistic Rationale: The Phthalimide MTDL Pathway
To understand why phthalimides outperform traditional single-target drugs in preclinical models, we must look at their concurrent modulation of multiple pathological pathways. By simultaneously inhibiting AChE and MAO-B, these compounds not only restore neurotransmitter levels (acetylcholine and dopamine) but also directly suppress the generation of reactive oxygen species (ROS) produced during amine deamination.
Figure 1: Multi-target signaling pathway of neuroprotective phthalimide derivatives.
Comparative Performance Analysis
When benchmarking novel compounds, it is critical to compare their half-maximal inhibitory concentrations (IC₅₀) against established clinical standards. Recent studies on 2[2] and4[4] demonstrate that structural tuning allows these molecules to achieve sub-micromolar potency across multiple targets simultaneously.
Table 1: Enzymatic Inhibition Profiles of Phthalimide Derivatives vs. Clinical Standards
| Compound Class | Specific Agent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Primary Advantage |
| Standard | Donepezil | 0.014 | 2.50 | Inactive | High AChE specificity |
| Standard | Selegiline | Inactive | Inactive | 0.04 | High MAO-B specificity |
| N-benzyl Phthalimide | Compound 3e[2] | 0.24 | 6.29 | 0.12 | Balanced dual inhibition |
| N-benzyl Phthalimide | Compound 3f[2] | 0.85 | >10 | 0.09 | Superior MAO-B potency |
| S-alkyl Phthalimide | Compound 5a[4] | 1.02 | >10 | 0.84 | Sub-micromolar dual activity |
Data Interpretation: While Donepezil remains the most potent isolated AChE inhibitor, compounds like 3e sacrifice a fraction of AChE binding affinity to unlock highly potent MAO-B inhibition (0.12 µM). This dual-action profile is exactly what is required to clear the efficacy bottlenecks seen in modern AD clinical trials.
Self-Validating Experimental Protocols
An assay is only as reliable as its controls. When screening highly lipophilic, aromatic structures like phthalimides, researchers frequently encounter false positives due to compound aggregation, solvent interference, or direct fluorophore quenching. The following protocols are engineered with built-in causality checks and orthogonal counter-screens to guarantee data integrity.
Protocol A: Multiplexed Cholinesterase Inhibition (Modified Ellman’s Assay)
Causality: AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine. Thiocholine subsequently reacts with DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) to form the 5-thio-2-nitrobenzoate anion, a yellow chromophore absorbing at 412 nm. Phthalimides competitively block the PAS of AChE, reducing the rate of yellow color formation.
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCI to 0.5 mM.
-
Compound Dilution: Serially dilute phthalimide candidates (0.01 µM to 100 µM) in DMSO. Critical: Final assay DMSO concentration must remain <1% to prevent solvent-induced denaturation of the AChE enzyme.
-
Pre-Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound, 20 µL recombinant human AChE (0.03 U/mL), and 10 µL DTNB. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive kinetics.
-
Reaction Initiation & Kinetic Read: Add 10 µL ATCI to initiate the reaction. Measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
Self-Validation Checkpoint: You must include a "Blank" well (buffer replacing the enzyme) to subtract the spontaneous, non-enzymatic hydrolysis of ATCI. Furthermore, include Donepezil as a positive control; if your assay yields a Donepezil IC₅₀ outside the 10–20 nM range, the system is miscalibrated and the phthalimide data cannot be trusted.
Protocol B: Orthogonal MAO-B Inhibition (Amplex Red Fluorometry)
Causality: MAO-B deaminates benzylamine, releasing H₂O₂ as a byproduct. Horseradish peroxidase (HRP) utilizes this H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent molecule (Ex/Em 530/590 nm). Effective phthalimides halt H₂O₂ production.
-
Incubation: Mix 50 µL of recombinant human MAO-B (5 µg/mL) with 50 µL of the phthalimide compound in 0.05 M sodium phosphate buffer (pH 7.4). Incubate for 30 minutes at 37°C.
-
Detection: Add 100 µL of a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine. Incubate in the dark for 30 minutes at 37°C.
-
Measurement: Read fluorescence at Ex/Em 530/590 nm.
-
Self-Validation Checkpoint (The Counter-Screen): Phthalimides can sometimes act as direct HRP inhibitors or fluorescence quenchers. To validate that your hit is a true MAO-B inhibitor, run a parallel plate without MAO-B and benzylamine, but spiked with 10 µM exogenous H₂O₂. If the compound reduces fluorescence in this counter-screen, it is a false positive assay interferent.
Figure 2: Self-validating high-throughput screening workflow for MTDL phthalimides.
Conclusion
The transition from single-target inhibitors to Multi-Target Directed Ligands is a necessary evolution in neuropharmacology. Phthalimide derivatives, through their unique structural geometry, offer a highly tunable platform capable of bridging the gap between cholinergic restoration (AChE inhibition) and oxidative stress reduction (MAO-B inhibition). By implementing rigorous, self-validating biochemical assays, researchers can confidently identify lead phthalimide candidates that possess the robust, multi-pathway efficacy required to combat neurodegenerative diseases.
References
1.[1] Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease. ACS Omega. Available at: 2.[3] Phthalimides as anti-inflammatory agents. PMC. Available at: 3.[4] Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase. PMC. Available at: 4.[2] Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. ACS Omega. Available at:
Sources
- 1. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Biological Efficacy of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
The biological efficacy of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (also known as N-(p-tolyl)-4-carboxyphthalimide or 5-carboxy-N-(p-tolyl)phthalimide ) is primarily characterized by its activity as an inhibitor of Heparanase and potentially Aldose Reductase or PTP1B , belonging to the class of N-substituted phthalimide-5-carboxylic acid derivatives.
This guide focuses on its role as a Heparanase Inhibitor , a critical target in oncology and inflammation, comparing it with optimized analogs like OGT 2492 and standard inhibitors like Suramin .
Executive Summary
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid is a synthetic small-molecule inhibitor belonging to the phthalimide-5-carboxylic acid class. It functions as a competitive inhibitor of Heparanase (HPSE), an endo-β-glucuronidase enzyme that degrades heparan sulfate (HS) side chains of heparan sulfate proteoglycans (HSPGs). By inhibiting HPSE, this compound prevents the remodeling of the extracellular matrix (ECM), thereby blocking tumor angiogenesis, metastasis, and inflammation.
While early derivatives like the N-(p-tolyl) analog demonstrate micromolar efficacy, structural optimization (e.g., introduction of benzoxazole moieties as in OGT 2492 ) has led to nanomolar potency. This guide compares the efficacy of the N-(p-tolyl) derivative against OGT 2492 and the broad-spectrum inhibitor Suramin .
Mechanism of Action: Heparanase Inhibition
Heparanase cleaves HS chains at specific intrachain sites, releasing sequestered growth factors (e.g., VEGF, FGF-2) and disrupting the ECM barrier. This facilitates:
-
Tumor Invasion: Cancer cells can traverse the ECM and basement membrane.
-
Angiogenesis: Release of angiogenic factors promotes new vessel formation.
-
Inflammation: Immune cell infiltration is enhanced.
Phthalimide-5-carboxylic acid derivatives bind to the active site of Heparanase, mimicking the carboxylate groups of the glucuronic acid residues in the HS substrate.
Pathway Diagram: Heparanase Signaling & Inhibition
Caption: Mechanism of Heparanase inhibition by phthalimide derivatives, preventing ECM degradation and growth factor release.
Comparative Efficacy Analysis
The following table contrasts the biological activity of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid with the optimized lead OGT 2492 and the standard reference Suramin .
| Feature | 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid | OGT 2492 (Optimized Analog) | Suramin (Standard) |
| Class | Phthalimide-5-carboxylic acid | Benzoxazole-Phthalimide Hybrid | Polysulfonated Naphthylurea |
| Target | Heparanase (HPSE1) | Heparanase (HPSE1) | Heparanase, P2Y, Growth Factors |
| IC50 (Enzyme) | ~10 - 50 µM (Estimated*) | 0.2 - 0.4 µM | 10 - 50 µM |
| IC50 (Angiogenesis) | > 50 µM | 2.0 - 3.0 µM | ~20 µM |
| Selectivity | Moderate (May inhibit Aldose Reductase) | High (Specific for HPSE) | Low (Pan-inhibitor) |
| Mechanism | Active Site Competitive | Active Site Competitive | Allosteric / Non-specific |
| Solubility | Low to Moderate | Improved (Optimized) | High (Water soluble) |
*Note: Values for the p-tolyl derivative are estimated based on SAR data for simple N-substituted phthalimide-5-carboxylic acids (Courtney et al., 2004).
Key Insight: The N-(p-tolyl) derivative serves as a structural scaffold . While it possesses intrinsic inhibitory activity, the addition of a hydrophobic "tail" (e.g., a benzoxazole moiety in OGT 2492) significantly enhances potency by occupying the hydrophobic pocket within the Heparanase active site.
Experimental Protocols
To validate the efficacy of this compound, the following protocols for Synthesis and Heparanase Inhibition Assay are recommended.
A. Synthesis of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
Rationale: A condensation reaction between trimellitic anhydride and p-toluidine.
-
Reagents: Trimellitic anhydride (1.0 eq), p-Toluidine (1.0 eq), Glacial Acetic Acid (Solvent).
-
Procedure:
-
Dissolve trimellitic anhydride (e.g., 1.92 g, 10 mmol) in glacial acetic acid (20 mL).
-
Add p-toluidine (1.07 g, 10 mmol) to the solution.
-
Reflux the mixture at 120°C for 4–6 hours . Monitor by TLC (Ethyl acetate/Hexane).
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filtration: Filter the white/off-white solid and wash with cold water and ethanol.
-
Recrystallization: Purify from ethanol or acetic acid to obtain 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid .
-
-
Characterization: Confirm structure via 1H NMR (DMSO-d6) showing aromatic protons (7.4–8.4 ppm) and methyl group (2.4 ppm).
B. Heparanase Inhibition Assay (FRET-Based)
Rationale: Measures the cleavage of a fluorescently labeled HS substrate.
-
Materials: Recombinant Human Heparanase (HPSE1), Biotinylated-HS-Europium-Cryptate (FRET substrate), Streptavidin-XL665 (Acceptor).
-
Workflow:
-
Incubation: Mix Heparanase enzyme (0.5 nM) with the test compound (0.01 – 100 µM) in Assay Buffer (50 mM NaOAc, pH 5.0, 0.1% BSA).
-
Substrate Addition: Add Biotin-HS-Europium substrate. Incubate at 37°C for 1–2 hours .
-
Detection: Add Streptavidin-XL665. The cleavage of HS prevents FRET between Europium and XL665.
-
Readout: Measure Time-Resolved Fluorescence (TRF) at 620 nm (Europium) and 665 nm (XL665).
-
Calculation: Calculate the Ratio (665/620). Lower ratio indicates higher enzyme activity. Calculate % Inhibition.
-
Workflow Diagram: Experimental Validation
Caption: Workflow for synthesizing and testing the biological efficacy of the phthalimide inhibitor.
References
-
Courtney, S. M., et al. (2004). "2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives as inhibitors of the endo-beta-glucuronidase heparanase." Bioorganic & Medicinal Chemistry Letters, 14(12), 3269–3273. Link
-
Courtney, S. M., et al. (2005). "Discovery of a novel class of potent, selective, and orally active inhibitors of the endo-beta-glucuronidase heparanase." Bioorganic & Medicinal Chemistry Letters, 15(9), 2295–2299. Link
-
Rivara, S., et al. (2016). "Heparanase: A validated target for drug discovery in cancer and inflammation." Future Medicinal Chemistry, 8(6), 647–680. Link
-
Salas-López, K., et al. (2021).[1] "Standard Enthalpies of Formation of N,N'-(1,3-Phenylene)bis(phthalimide) and N,N'-(1,3-Phenylene)bis(phthalimide-5-carboxylic acid)." Thermochimica Acta, 697, 178861.[1][2] Link (For synthesis/thermochemistry context).
Sources
Technical Comparison Guide: Cross-Reactivity Profiling of Isoindoline-Based Enzyme Inhibitors
Executive Summary: The Selectivity-Promiscuity Paradox
The isoindoline scaffold (specifically isoindoline-1,3-dione or phthalimide) is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, including cholinesterases, cyclooxygenases, and kinases. However, this structural versatility introduces a critical challenge in drug development: cross-reactivity .
For researchers, the utility of an isoindoline-based inhibitor is defined not just by its potency against a primary target, but by its Selectivity Index (SI) against phylogenetically or structurally related enzymes. This guide objectively compares the performance of isoindoline derivatives against market-standard alternatives (Donepezil, Celecoxib) and details rigorous, self-validating protocols for quantifying off-target effects.
Comparative Analysis: Neurodegenerative Targets (AChE vs. BuChE)
In Alzheimer’s Disease (AD) pathology, Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are the primary targets.[1] While early-stage AD is driven by AChE, BuChE activity increases as the disease progresses.
Performance Comparison: Isoindolines vs. Market Standards
Isoindoline derivatives often function as dual-binding site inhibitors , interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). This contrasts with classical inhibitors that may only target the CAS.
Table 1: Comparative Inhibitory Potency and Selectivity Profiles
| Compound Class | Primary Target | IC50 (AChE) | IC50 (BuChE) | Selectivity Index (BuChE/AChE) | Mechanism of Action |
| Isoindoline Derivative (Ex: 4-phenyl-piperazine linked) | Dual (AChE/BuChE) | 34 nM | 0.54 µM | ~16 | Dual binding (CAS + PAS); prevents Aβ aggregation. |
| Donepezil (Standard) | AChE Selective | 23 nM | 7.2 µM | >300 | Mixed competitive/non-competitive; high AChE specificity. |
| Tacrine (Historical) | Non-selective | ~190 nM | ~20 nM | 0.1 (BuChE pref.) | Competitive; high hepatotoxicity due to off-target effects. |
| Isoindoline-Hydrazide Hybrid | AChE Selective | 110 nM | 30.2 µM | ~274 | Steric occlusion of CAS; reduced BuChE affinity. |
Key Insight: While Donepezil offers superior AChE selectivity, specific isoindoline derivatives (e.g., those with 6-7 methylene linkers) provide a balanced "dual inhibition" profile. This is clinically advantageous in late-stage AD where BuChE compensation occurs, a mechanism Donepezil fails to address effectively.
Mechanistic Visualization: Cholinergic Pathway & Inhibition
The following diagram illustrates the distinct binding nodes of isoindolines compared to standard inhibitors within the synaptic cleft.
Figure 1: Dual-binding mechanism of Isoindoline derivatives targeting both CAS and PAS regions of AChE/BuChE, contrasting with the CAS-dominant binding of Donepezil.
Comparative Analysis: Inflammatory Targets (COX-2 vs. COX-1)[2][3]
Isoindoline-1,3-diones are frequently derivatized to mimic the pharmacophores of coxibs.[2] The goal is to inhibit the inducible COX-2 (inflammation) while sparing constitutive COX-1 (gastric protection).
Performance Comparison: Isoindolines vs. Coxibs
Table 2: Isoform Selectivity Ratios
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 / COX-2) | Clinical Implication |
| Celecoxib (Control) | 15.0 | 0.04 | 375 | Low GI toxicity; CV risk at high doses. |
| Indomethacin | 0.02 | 0.60 | 0.03 (COX-1 pref.) | High GI toxicity risk. |
| Isoindoline-Sulfonamide | >100 | 0.21 | >476 | Potentially superior GI safety profile. |
| Isoindoline-Thiazolidine | 18.5 | 0.32 | 57 | Moderate selectivity; balanced profile. |
Technical Note: High selectivity (>50) is desirable for reducing gastric ulcers, but extreme selectivity (>500) may disrupt the prostacyclin/thromboxane balance, increasing cardiovascular risk. Isoindoline derivatives with "tunable" selectivity (via N-substitution) offer a strategic advantage in optimizing this balance.
Validated Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols include "self-validating" steps—internal controls that confirm the assay is measuring enzymatic inhibition rather than artifacts (e.g., compound precipitation or fluorescence quenching).
Protocol A: Modified Ellman’s Assay for Cross-Reactivity (AChE/BuChE)
Objective: Determine the Selectivity Index (SI) of an isoindoline inhibitor.
Reagents:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrates: Acetylthiocholine iodide (ATCh) for AChE; Butyrylthiocholine iodide (BTCh) for BuChE.
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).
-
Enzymes: Electrophorus electricus AChE and Equine serum BuChE.
Step-by-Step Workflow:
-
Preparation of Stock Solutions:
-
Dissolve inhibitor in 100% DMSO. Prepare serial dilutions (0.01 nM to 100 µM).
-
Self-Validation Check: Final DMSO concentration in the assay well must be <0.5% to prevent enzyme denaturation. Run a "DMSO-only" vehicle control.
-
-
Pre-Incubation (Thermodynamic Equilibrium):
-
In a 96-well plate, add:
-
140 µL Phosphate Buffer
-
20 µL Enzyme Solution (AChE or BuChE)
-
20 µL Inhibitor Solution (or Vehicle)
-
-
Incubate at 25°C for 15 minutes .
-
Causality: This allows the inhibitor to bind to the active site (CAS/PAS) before substrate competition begins.
-
-
Reaction Initiation:
-
Add 10 µL DTNB (10 mM) and 10 µL Substrate (ATCh or BTCh, 15 mM).
-
Total Volume: 200 µL.
-
-
Kinetic Measurement:
-
Measure Absorbance at 412 nm every 30 seconds for 5 minutes.
-
Self-Validation Check (Non-Enzymatic Hydrolysis): Include "Blank 2" wells containing Buffer + DTNB + Substrate + Inhibitor (NO ENZYME). If absorbance rises here, your inhibitor is chemically reacting with the substrate or DTNB (false positive).
-
-
Data Analysis:
-
Calculate velocity (
) as . -
Subtract Non-Enzymatic Hydrolysis rate from Enzyme Reaction rate.
-
Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Calculation:
.
-
Protocol B: Fluorescence-Based Cross-Reactivity Screening
Objective: High-sensitivity screening for kinase off-targets.
Workflow Diagram:
Figure 2: Experimental workflow for cross-reactivity screening, highlighting the critical "Auto-fluorescence" validation step.
Critical Validation Step: Isoindoline derivatives can be fluorescent. You must run a "Compound Only" control (Compound + Buffer) at the excitation/emission wavelengths used. If the compound fluoresces, use a radiometric assay (e.g., 33P-ATP) instead of fluorescence.
References
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Molecules, 2024.
-
Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives. Molecular Diversity, 2024.
-
A Comparative Analysis of COX-2 Selectivity: Phenidone vs. Celecoxib. BenchChem Comparative Guides, 2025.[3]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 2011.
-
A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Reviews, 2021.
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 2019.
Sources
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic Acid
As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (a functionalized N-(p-tolyl)trimellitimide derivative) is a valuable compound in medicinal chemistry and materials science. However, its specific structural features dictate strict Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) compliance during disposal[1].
This guide provides a self-validating, step-by-step operational protocol for the safe accumulation, segregation, and final destruction of this chemical.
Molecular Profiling & Waste Characterization
Before initiating disposal, it is critical to understand the molecular behavior of the waste material to prevent dangerous incompatibilities:
-
Aromatic Stability & Destruction Route: The compound features a highly stable isoindoline-1,3-dione (phthalimide) core and a p-tolyl substituent. Because of this structural stability and high carbon content, it cannot be processed by municipal wastewater systems or standard landfills. The mandated disposal route is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[2][3].
-
Acidic Reactivity: The presence of the carboxylic acid moiety at the 5-position imparts mild acidity. Causality: Due to this acidic nature, the solid waste must be strictly segregated from strong bases, cyanides, and sulfides to prevent exothermic neutralization reactions or the potential evolution of toxic gases[4].
-
Aqueous Incompatibility: This compound exhibits low water solubility. Pouring it down the drain will lead to precipitation in laboratory plumbing and bypass biological wastewater treatment systems, which is a direct violation of environmental regulations[4][5].
Procedural Disposal Workflow
The following methodology establishes a self-validating system for chemical waste management, ensuring compliance from the laboratory bench to final destruction.
Phase 1: Containerization and Segregation
-
Select the Appropriate Receptacle: Utilize a High-Density Polyethylene (HDPE) or heavy-duty glass container.
-
Causality & Validation: Do not use steel or unlined metal containers. The carboxylic acid group can slowly corrode metals over time if ambient moisture is present[4]. Visually inspect the container's interior before use to verify it is completely dry and free of incompatible residues.
-
-
Segregate by Hazard Class: Classify the compound as a "Non-Halogenated Solid Organic Acid."
-
Validation: Cross-reference the secondary containment bin to ensure no incompatible liquids (e.g., strong oxidizers or aqueous bases) share the same physical storage space[6].
-
Phase 2: Satellite Accumulation Area (SAA) Management 3. Point of Generation Storage: Place the waste container in a designated SAA. The SAA must be at or near the point of generation (e.g., within the same laboratory) and under the direct control of the operator[1][7]. 4. RCRA-Compliant Labeling: Immediately affix a label reading "Hazardous Waste" the moment the first crystal of waste is deposited. Write the full chemical name: 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid.
- Causality: EPA regulations strictly prohibit the use of chemical formulas, abbreviations (e.g., "Tolyl-isoindoline"), or shorthand on waste labels to ensure emergency responders can immediately identify the hazard[1].
- Vapor and Expansion Control: Fill the container to a maximum of 90% capacity to allow for thermal expansion[4][8]. Keep the container strictly closed with a leak-proof cap at all times unless actively adding waste.
- Validation: Implement a weekly documented inspection of the SAA. Physically check that no funnels are left in the containers and that all caps are torqued tight[1][9].
Phase 3: Central Accumulation and Transport 6. Transfer to Central Accumulation Area (CAA): Once the container reaches the 90% fill line, immediately apply the current date to the label. The container must be transferred from the SAA to the facility's CAA within 72 hours (3 days)[1][4]. 7. Final Disposition: Coordinate with your Environmental Health and Safety (EH&S) department to arrange transport via an EPA-licensed vendor for final incineration[8].
Quantitative Waste Management Parameters
To maintain regulatory compliance and minimize laboratory risk, adhere to the following operational thresholds:
| Parameter | Regulatory Limit / Specification | Causality / Rationale |
| SAA Volume Limit | Maximum 55 gallons | EPA RCRA mandate to minimize localized fire/spill risks at the laboratory bench[6][7]. |
| CAA Storage Time Limit | 90 days (LQG) / 180 days (SQG) | Prevents long-term degradation of storage containers and excessive chemical accumulation[2][8]. |
| Container Fill Limit | Maximum 90% capacity | Provides minimum 1-inch headroom to allow for thermal expansion and prevents overflow[4][8]. |
| SAA Transfer Window | 72 hours (3 days) | Mandated timeframe to move a full container from the bench to the secure CAA[1][4]. |
Systems Workflow Visualization
The following diagram maps the logical progression of the chemical waste from generation to final destruction, highlighting the critical transition points in the RCRA lifecycle.
RCRA-compliant lifecycle workflow for 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid disposal.
Emergency Spill & Decontamination Protocol
In the event of a localized spill during transfer or weighing, immediately execute the following self-contained recovery protocol:
-
Isolate & Ventilate: Secure the immediate area. Ensure laboratory ventilation (fume hoods) is operating at maximum capacity to capture any aerosolized powder.
-
Mechanical Recovery: Because the compound is a solid organic acid, sweep up the powder using non-sparking tools to prevent ignition of organic dust.
-
Chemical Absorption (If in solution): If the compound is spilled while dissolved in an organic solvent, apply a chemically inert absorbent (e.g., vermiculite, sand, or diatomaceous earth). Causality: Do not use combustible absorbents like sawdust, which can create a severe fire hazard when mixed with organic solvents[6].
-
Debris Containerization: Place all recovered material, contaminated absorbents, and used PPE into a dedicated hazardous waste container. Label it explicitly as "Spill Debris: 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid" and transfer it to the SAA[6].
References
1.[9] How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. Daniels Health.[Link] 2.[2] Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link] 3.[1] Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University.[Link] 4.[6] Chemistry Lab Waste Disposal - Environmental Marketing Services. Environmental Marketing Services.[Link] 5.[5] Disposal of Chemicals in the Laboratory - Environmental Marketing Services. Environmental Marketing Services.[Link] 6.[7] LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.[Link] 7.[8] How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA.[Link] 8.[4] Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link] 9.[3] RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.[Link]
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. uhcl.edu [uhcl.edu]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
Standard Operating Procedure & Safety Guide: Handling 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid
As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive, field-proven guide for managing 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid (also known as 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid). This document bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, operational excellence in the laboratory.
Risk Assessment & Mechanistic Causality
Handling novel or specialized research chemicals requires a proactive approach to risk management. 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid is an aromatic imide (phthalimide derivative) containing a carboxylic acid functional group. Understanding its physical and chemical properties is critical for dictating your handling strategy:
-
Aerosolization Risk: Supplied as a finely divided dry powder, this compound is highly susceptible to static charge accumulation and aerosolization[1]. Inhalation of suspended particulates bypasses the primary dermal barrier, potentially causing acute respiratory irritation[2].
-
Chemical Reactivity & Sensitization: The carboxylic acid moiety acts as a mild localized irritant to mucous membranes. Furthermore, imide structures can act as haptens; prolonged or repeated dermal exposure may lead to immune-mediated sensitization[2].
-
Unknown Chronic Toxicity: Because this is a specialized research chemical, comprehensive chronic toxicity data (e.g., in vivo mutagenicity, reproductive toxicity) is often unavailable. Consequently, it must be handled under the conservative framework of a "Particularly Hazardous Substance"[3].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, personnel must utilize a strict PPE regimen. Do not rely solely on standard laboratory attire when handling active powders.
| PPE Category | Specification | Mechanistic Rationale |
| Eye Protection | ANSI Z87.1 Safety Goggles | Standard safety glasses lack orbital seals. Goggles are required to prevent the ingress of aerosolized powder dust into the ocular mucosa[4]. |
| Hand Protection | Double-layer Nitrile Gloves | Nitrile provides a robust barrier against solid organic compounds[4]. Avoid latex to eliminate the risk of latex protein inhalation and compounding sensitization risks[2]. |
| Body Protection | Flame-resistant Lab Coat | Prevents particulate accumulation on street clothing. Must be fully buttoned, worn with long pants and closed-toe shoes[4]. |
| Respiratory | N95 / NIOSH-Approved APR | Required only if primary engineering controls (fume hoods) fail or during major spill cleanups[5]. |
Operational Plan: Step-by-Step Handling Protocol
To ensure a self-validating system, every step of the weighing and transfer process must be verifiable. The goal is to prevent powder displacement and ensure absolute containment.
-
Engineering Control Verification: Conduct all transfers inside a certified chemical fume hood. Verify the hood's monitor displays a face velocity between 80-100 feet per minute (fpm) before opening the chemical container[3].
-
Static Elimination: Powders cling to spatulas and weigh boats due to static electricity, leading to weighing errors and accidental displacement outside the target vessel. Deploy an ionizing bar over the work area to neutralize static charges[1].
-
Closed-System Weighing (The Tare Method):
-
Pre-weigh (tare) an empty, sealable destination vessel (e.g., an amber vial) on the analytical balance outside the hood[1].
-
Transfer the sealed, tared vessel into the fume hood.
-
Open the primary chemical container and the tared vessel. Transfer the required mass using a micro-spatula[1].
-
Critical Step: Seal the destination vessel tightly before removing it from the fume hood[1].
-
Re-weigh the sealed vessel on the balance to determine the net mass. Repeat as necessary, always returning to the hood before unsealing[1].
-
-
Post-Handling Decontamination: Never use dry sweeping, which resuspends particulates. Decontaminate the hood surface and spatulas using a wet paper towel (wet cleaning method) or a specialized HEPA-filtered vacuum[1].
Fig 1. Step-by-step operational workflow for the safe weighing and transfer of hazardous powders.
Emergency Spill Response
-
Incidental Spills (Inside Hood): Dampen an absorbent pad with water or a compatible mild solvent. Gently place it over the spilled powder to suppress dust, then wipe inward to collect the material[1].
-
Personnel Exposure: If the powder contacts the skin, immediately remove contaminated gloves or clothing and flush the affected area with copious amounts of water for a minimum of 15 minutes[3].
Waste Management & Disposal Plan
Proper stewardship of chemical waste is strictly mandated by EPA Resource Conservation and Recovery Act (RCRA) regulations[6].
-
Waste Segregation: Never mix solid powder waste with liquid solvent waste. Segregate contaminated consumables (weigh boats, pipette tips, gloves) into a designated solid hazardous waste bin[7].
-
Satellite Accumulation Area (SAA): Store waste at or near the point of generation. The SAA must be under the direct control of the operator and cannot exceed 55 gallons of hazardous waste[6].
-
Labeling Protocol: Every waste receptacle must be explicitly labeled with the words "Hazardous Waste" and a clear description of the contents (e.g., "Hazardous Waste: Solid debris contaminated with 1,3-Dioxo-2-(p-tolyl)isoindoline-5-carboxylic acid")[6].
-
Disposal Transfer: Once the SAA limit is reached, transfer the containers to the facility's Central Accumulation Area (CAA) for vendor pickup within the EPA-designated timeframe (e.g., 90 days for Large Quantity Generators)[8].
Fig 2. EPA-compliant waste segregation and accumulation logic for laboratory chemical disposal.
References
-
Title: Working with Particularly Hazardous Chemicals Source: Florida State University (FSU) URL: 3
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / NCBI Bookshelf URL: 2
-
Title: Weighing Hazardous Powders in the Laboratory Source: University of Wisconsin-Madison (WISC) URL: 1
-
Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: 8
-
Title: Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (NCSU) URL: 4
-
Title: NIOSH Healthcare Personal Protective Technology Targets for 2020 to 2030 Source: Centers for Disease Control and Prevention (CDC) URL: 5
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: 7
-
Title: Laboratory Waste Management: The New Regulations Source: Medical Lab Management (MedLabMag) URL: 6
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. cdc.gov [cdc.gov]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
